molecular formula C8H11NO3 B2370224 8-Oxa-2-azaspiro[4.5]decane-3,4-dione CAS No. 1909326-67-5

8-Oxa-2-azaspiro[4.5]decane-3,4-dione

Cat. No.: B2370224
CAS No.: 1909326-67-5
M. Wt: 169.18
InChI Key: QVLQURKZOFQCSC-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane-3,4-dione is a spirocyclic hydantoin derivative, a privileged scaffold of significant interest in medicinal chemistry and drug discovery. The spirocyclic core, featuring an oxygen and nitrogen atom in its ring system, is a key structural motif found in compounds with diverse biological activities. For instance, structurally similar 1-oxa-8-azaspiro[4.5]decane derivatives have been developed and evaluated as high-affinity, selective ligands for sigma-1 receptors, indicating potential applications in central nervous system (CNS) research and diagnostic agent development . Furthermore, the spiro hydantoin structure is a recognized pharmacophore. Related spirocyclic imidazolidine-2,4-diones have been investigated for a wide range of therapeutic applications, including use as anticonvulsant, anti-inflammatory, and antiviral agents . The specific 8-oxa-2-azaspiro[4.5]decane skeleton itself has been identified as a promising intermediate for the production of important biologically active compounds . As a building block, this compound provides a rigid, three-dimensional framework that can be further functionalized, making it a valuable template for constructing novel compound libraries and exploring new chemical space in the search for bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQURKZOFQCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Oxa-2-azaspiro[4.5]decane-3,4-dione CAS 1909326-67-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Spirocyclic Scaffold for "Escaping Flatland" in Drug Discovery

Part 1: Executive Summary

8-Oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5) represents a high-value "privileged structure" in modern medicinal chemistry. As the industry shifts away from planar, aromatic-heavy libraries towards three-dimensional (3D) architectures—a strategy known as "escaping flatland"—spirocyclic scaffolds have emerged as critical tools. This compound combines the metabolic stability and solubility enhancement of a tetrahydropyran ring (8-oxa) with the reactive and functionalizable pyrrolidine-2,3-dione (3,4-dione) core.

The 3,4-dione moiety serves a dual purpose:

  • Pharmacophore: It acts as a bioisostere for alpha-ketoamides, functioning as a reversible covalent warhead for serine/cysteine protease inhibition.

  • Synthetic Handle: It is a potent electrophile for condensing with dinucleophiles (e.g., phenylenediamines) to generate complex spiro-fused heterocycles like quinoxalines and pteridines.

Part 2: Chemical Identity & Physicochemical Profile

The physicochemical profile of this scaffold is optimized for CNS penetration and oral bioavailability, adhering to Lead-Like and Fragment-Based Drug Design (FBDD) criteria.

PropertyValue / DescriptionSignificance
CAS Number 1909326-67-5Unique Identifier
IUPAC Name 8-Oxa-2-azaspiro[4.5]decane-3,4-dioneSystematic nomenclature
Molecular Formula C₈H₁₁NO₃Low MW (<200) ideal for fragment screening
Molecular Weight 169.18 g/mol High ligand efficiency potential
cLogP ~ -0.3 to 0.2 (Predicted)High water solubility; low lipophilicity risk
TPSA ~ 60 ŲExcellent membrane permeability range
Fsp³ Fraction 0.75High saturation; correlates with clinical success
H-Bond Donors 1 (NH)Specific interaction point
H-Bond Acceptors 3 (2 x C=O, 1 x Ether O)Rich electronic landscape for binding

Part 3: Synthetic Methodology

The synthesis of 8-oxa-2-azaspiro[4.5]decane-3,4-dione requires constructing a five-membered pyrrolidine-2,3-dione ring onto a six-membered tetrahydropyran ketone. The most robust route utilizes the oxalyl chloride-enamine cyclization , which avoids the harsh conditions of traditional ester condensations.

Protocol: Enamine-Acylation Cyclization

Prerequisites: Anhydrous conditions (Schlenk line), inert atmosphere (


 or Ar).
Step 1: Enamine Formation

Reagents: Tetrahydro-4H-pyran-4-one, Pyrrolidine (catalyst/reactant), Toluene.

  • Charge a reaction vessel with tetrahydro-4H-pyran-4-one (1.0 eq) and pyrrolidine (1.1 eq) in dry toluene.

  • Reflux using a Dean-Stark trap to remove water azeotropically.

  • Monitor by TLC/NMR until ketone consumption is complete.

  • Concentrate in vacuo to yield the crude enamine intermediate. Note: Enamines are moisture-sensitive; proceed immediately.

Step 2: Spiro-Cyclization with Oxalyl Chloride

Reagents: Oxalyl Chloride, Triethylamine (


), Dichloromethane (DCM) or THF.
  • Dissolve the crude enamine in anhydrous DCM at 0°C.

  • Add triethylamine (1.2 eq) as an acid scavenger.

  • Dropwise add oxalyl chloride (1.05 eq) over 30 minutes. The reaction is highly exothermic; maintain temperature <5°C.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. The oxalyl chloride acylates the enamine

    
    -carbon and the nitrogen, closing the ring.
    
  • Hydrolysis/Workup: Quench with dilute HCl (1M) to hydrolyze the auxiliary amine (pyrrolidine) if a transient enamine was used, or if using a primary amine in Step 1, the ring closes directly.

    • Refinement: For the specific 2-aza (NH) target, Step 1 typically uses a removable group (like benzylamine) followed by deprotection, or a direct condensation of the primary amine (e.g., ammonia equivalent or glycine derivative) if using the Southwick method (Diethyl oxalate + ketone + amine).

Alternative "Southwick" Protocol (One-Pot):

  • Mix tetrahydro-4H-pyran-4-one (1 eq), diethyl oxalate (1.2 eq), and ethylamine (or ammonia source) in ethanol.

  • Stir at room temperature for 24 hours.

  • The product precipitates or is isolated via column chromatography.[1]

Visualization: Synthetic Pathway

Synthesis Start Tetrahydro-4H-pyran-4-one Inter1 Schiff Base / Enamine Intermediate Start->Inter1 Condensation (-H2O) Reagent1 Primary Amine (R-NH2) Reagent1->Inter1 Cyclization Acylation & Ring Closure Inter1->Cyclization Reagent2 Oxalyl Chloride (Cl-CO-CO-Cl) Reagent2->Cyclization Nucleophilic Attack Product 8-Oxa-2-azaspiro [4.5]decane-3,4-dione Cyclization->Product HCl Elimination

Caption: Retrosynthetic workflow for constructing the spiro-pyrrolidine-2,3-dione scaffold from commercially available tetrahydropyran-4-one.

Part 4: Structural Biology & Applications

Protease Inhibition (The "Warhead" Mechanism)

The 3,4-dione motif (specifically the 3-carbonyl) is highly electrophilic due to the electron-withdrawing effect of the adjacent 4-carbonyl and the ring strain.

  • Mechanism: The active site nucleophile (Serine-OH or Cysteine-SH) of a protease attacks the C3 carbonyl.

  • Result: Formation of a reversible hemiketal/hemithioacetal transition state mimic.

  • Specificity: The spiro-fusion locks the inhibitor in a specific conformation, reducing the entropic penalty of binding and potentially increasing selectivity for specific protease pockets (e.g., S1/S1' pockets).

Scaffold for Library Generation

The 3,4-dione is a versatile precursor for "Diversity-Oriented Synthesis" (DOS).

  • Quinoxaline Synthesis: Condensation with 1,2-phenylenediamines yields spiro-quinoxalines.

  • Wittig Reaction: The C3 carbonyl is more reactive, allowing regioselective olefination to introduce side chains.

Visualization: Pharmacophore Logic

Pharmacophore Core Spiro Core Restricts conformation Increases Fsp3 Oxa 8-Oxa (Ether) Lowers LogP Metabolic Stability Core->Oxa Solubility Dione 3,4-Dione Electrophilic Warhead H-Bond Acceptors Core->Dione Reactivity NH 2-Aza (NH) H-Bond Donor Vector for substitution Core->NH Diversity Target Protein Target (Protease/Kinase) Dione->Target Covalent Bond (Ser/Cys)

Caption: Pharmacophore dissection of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione highlighting its functional modules.

Part 5: Handling & Stability

  • Storage: Store at -20°C under inert atmosphere. The vicinal diketone is susceptible to hydration (forming the gem-diol) or polymerization upon prolonged exposure to moisture and air.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in non-polar solvents (Hexane, Et2O).

  • Safety: Treat as a potential alkylating agent and irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • ChemicalBook. (2025). Synthesis and Properties of 8-Oxa-2-azaspiro[4.5]decane Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 25220538, 8-Oxa-2-azaspiro[4.5]decane. Retrieved from

  • BenchChem. (2025).[2][3] Spiro[4.5]decane-7,9-dione synthesis and analogs.[1] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 8-Oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5).[4] Retrieved from

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane from tetrahydropyran-4-carbonitrile.[5] Retrieved from

Sources

Structure, Reactivity, and Therapeutic Applications of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery pivots away from flat, sp2-rich aromatic rings toward complex, three-dimensional architectures, spirocyclic scaffolds have emerged as privileged structures. Among these, 8-oxa-2-azaspiro[4.5]decane-3,4-dione (CAS: 1909326-67-5) represents a highly specialized building block. Combining a hydrophilic tetrahydropyran ring with a highly reactive, non-enolizable pyrrolidine-3,4-dione warhead, this molecule is uniquely positioned for the development of Targeted Covalent Inhibitors (TCIs). This technical guide provides an in-depth analysis of its structural topography, electronic reactivity, and field-proven synthetic methodologies.

Structural Topography & Physicochemical Profiling

The nomenclature of 8-oxa-2-azaspiro[4.5]decane-3,4-dione precisely defines its 3D architecture[1]. The spiro[4.5]decane core consists of a 5-membered ring and a 6-membered ring orthogonally fused at a single spiro carbon (C5)[2].

  • The 6-Membered Ring (Tetrahydropyran): An oxygen atom at position 8 imparts hydrophilicity, improving the aqueous solubility of the scaffold and modulating the lipophilicity (LogP) of downstream drug candidates.

  • The 5-Membered Ring (Pyrrolidine-3,4-dione): A nitrogen at position 2 and adjacent carbonyls at positions 3 and 4 create an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -ketoamide system.
    

The orthogonal relationship between the two rings forces the molecule into a rigid, highly defined spatial conformation. This high fraction of sp3-hybridized carbons (


) reduces off-target promiscuity—a common attrition factor in clinical trials.
Electronic Properties & The Non-Enolizable Warhead

The reactivity of 8-oxa-2-azaspiro[4.5]decane-3,4-dione is entirely dictated by the electronic disparity between its two carbonyl groups[3]:

  • C3 Carbonyl (Amide): Conjugation with the adjacent N2 lone pair reduces its electrophilicity. It primarily serves as a structural rigidifier and a potent hydrogen-bond acceptor.

  • C4 Carbonyl (Ketone): Isolated from nitrogen conjugation and flanked by the electron-withdrawing C3 amide, the C4 ketone is exceptionally electrophilic.

The Non-Enolizable Advantage: A critical failure point in traditional


-ketoamide drug design is tautomerization (enolization), which leads to metabolic instability and racemization. In this spirocyclic system, the C4 ketone is flanked by the C3 carbonyl and the C5 spiro carbon. The C1 methylene is flanked by the N2 amine and the C5 spiro carbon. There are zero 

-protons adjacent to the ketone.
This absolute inability to enolize locks the C4 carbonyl in a highly reactive, yet metabolically stable state, making it an ideal electrophilic "warhead" for trapping catalytic nucleophiles.
Synthetic Methodologies & Workflows

Synthesizing the 3,4-dione system requires precision to prevent premature ring-opening or over-oxidation. The most robust approach involves the construction of the


-lactam (8-oxa-2-azaspiro[4.5]decan-3-one), followed by site-specific 

-oxidation.

Pathway A Tetrahydropyran-4-one (Precursor) B 4-(Aminomethyl)THP-4-acetic acid (Intermediate) A->B Strecker & Homologation C 8-Oxa-2-azaspiro[4.5]decan-3-one (Gamma-Lactam) B->C Cyclization (-H2O) D 8-Oxa-2-azaspiro[4.5]decane-3,4-dione (Alpha-Ketoamide) C->D C4 Enolization & Oxidation

Synthetic workflow for 8-oxa-2-azaspiro[4.5]decane-3,4-dione from tetrahydropyran-4-one.

Protocol: Two-Step

-Oxidation of the

-Lactam

As Senior Application Scientists, we recommend the enolate-trapping method over direct Selenium Dioxide (


) oxidation, as 

often yields intractable mixtures of over-oxidized degradation products in highly strained spiro-systems.

Step 1: Electrophilic Hydroxylation

  • Preparation: Dissolve 8-oxa-2-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -78°C.

  • Enolization: Dropwise add Lithium hexamethyldisilazide (LHMDS, 2.2 eq). Causality: 2.2 equivalents are mandatory. The first equivalent deprotonates the N2 amine; the second equivalent generates the kinetic enolate at C4. LHMDS is chosen because its steric bulk prevents nucleophilic attack on the C3 amide.

  • Oxygen Transfer: After 45 minutes, add a pre-cooled solution of Davis' Oxaziridine (1.2 eq) in THF. Stir for 2 hours at -78°C, then quench with saturated aqueous

    
    .
    
  • Validation Checkpoint: Isolate the intermediate via extraction.

    
    -NMR must show the disappearance of the C4 methylene protons (typically 
    
    
    
    2.5-2.8 ppm) and the appearance of a distinct singlet for the C4 methine proton adjacent to the new hydroxyl group.

Step 2: Oxidation to the Diketone

  • Oxidation: Dissolve the crude C4-hydroxy intermediate in dichloromethane (DCM). Add Dess-Martin Periodinane (DMP, 1.5 eq) at 0°C.

  • Reaction: Warm to room temperature and stir for 1 hour.

  • Workup & Validation: Quench with a 1:1 mixture of saturated

    
     and 
    
    
    
    . The final product is self-validating via TLC: the loss of the hydroxyl group causes a significant non-polar shift. IR spectroscopy will reveal a new, distinct ketone
    
    
    stretch (~1740
    
    
    ) alongside the amide stretch (~1700
    
    
    ).
Applications in Drug Discovery: Targeted Covalent Inhibitors

The primary application of 8-oxa-2-azaspiro[4.5]decane-3,4-dione is as a warhead for inhibiting serine and cysteine proteases (e.g., Cathepsins, Calpains, and viral main proteases).

When the spiro-scaffold binds to the protease active site, the catalytic cysteine thiolate (


) executes a nucleophilic attack exclusively on the highly electrophilic C4 ketone. This forms a reversible hemithioacetal . The reversibility is crucial: it prevents permanent off-target toxicity while maintaining a near-infinite residence time on the target enzyme. The spirocyclic tetrahydropyran ring projects into the S1/S2 subpockets of the protease, providing massive binding enthalpy through shape-complementarity[2].

MOA Target Protease Target Catalytic Cysteine Complex Reversible Covalent Complex Hemithioacetal Formation Target->Complex Nucleophilic Attack (S-) Warhead Spirocyclic Warhead C4 Ketone Electrophile Warhead->Complex Electrophilic Trapping Advantage High Fsp3 & Rigidity Prevents Off-Target Binding Non-enolizable C4 enhances stability Complex->Advantage

Mechanism of action for protease inhibition via hemithioacetal formation at the C4 ketone.

Quantitative Data Summary

The table below summarizes the core physicochemical metrics that make this scaffold highly desirable for lead optimization.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 169.18 g/mol Low MW provides a large budget for adding targeting ligands without violating Lipinski's Rule of 5.
Fraction

(

)
0.75 (6 out of 8 carbons)High 3D character disrupts crystal packing, dramatically improving aqueous solubility.
C4 Electrophilicity High (Isolated Ketone)Primary site for covalent trapping of target nucleophiles.
C3 Electrophilicity Low (Amide Resonance)Stabilizes the ring system and acts as a directional hydrogen-bond acceptor.
Enolization Potential ZeroComplete lack of

-protons prevents tautomerization, ensuring metabolic stability.
References
  • Title: 8-Oxa-2-azaspiro(4.5)
  • Title: 8-oxa-2-azaspiro[4.
  • Title: The Therapeutic Potential of Spiro[4.
  • Source: benchchem.
  • Source: derpharmachemica.

Sources

Spirocyclic Pyrrolidine-3,4-dione Scaffolds in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, modern medicinal chemistry has increasingly shifted away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures. This "escape from flatland" improves physicochemical properties, enhances target selectivity, and reduces off-target toxicity. Among these emerging 3D architectures, the spirocyclic pyrrolidine-3,4-dione and its closely related spirooxindole-pyrrolidine analogs have distinguished themselves as privileged scaffolds[1].

As a Senior Application Scientist, I have structured this technical guide to explore the structural rationale, self-validating synthetic methodologies, and pharmacological applications of these spirocyclic systems. By understanding the causality behind their synthesis and their structure-activity relationships (SAR), drug development professionals can better leverage these scaffolds for challenging targets in oncology, metabolic diseases, and osteology.

Structural Rationale: Why Spirocyclic Pyrrolidines?

The spirocyclic pyrrolidine-3,4-dione core consists of a five-membered nitrogen heterocycle bearing two adjacent carbonyl groups, fused to another ring system via a single quaternary spiro-carbon. This architecture provides several distinct advantages:

  • Conformational Rigidity: The spiro-fusion restricts the conformational flexibility of the pyrrolidine ring, locking the pharmacophores into a specific spatial orientation. This minimizes the entropic penalty upon binding to a target receptor[1].

  • Enhanced sp³ Character: High fraction of sp³ carbons (Fsp³) correlates with higher clinical success rates due to improved aqueous solubility and reduced promiscuous protein binding.

  • Dual Hydrogen-Bonding Vectors: The 3,4-dione moiety acts as a powerful bidentate hydrogen-bond acceptor. Furthermore, it can undergo keto-enol tautomerism, presenting a 3-hydroxy-4-oxo enol form that is highly effective at chelating metal ions in metalloenzymes.

Synthetic Methodology: The [3+2] Azomethine Ylide Cycloaddition

The most robust and highly stereoselective method for constructing spirocyclic pyrrolidines is the multicomponent 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes or cyclic diketones[2].

Causality in Experimental Design
  • Azomethine Ylide Generation: Formed in situ via the decarboxylative condensation of a secondary amino acid (e.g., sarcosine) and an aldehyde (e.g., paraformaldehyde or a substituted benzaldehyde). This avoids the need to isolate highly reactive and unstable dipole intermediates[3].

  • Solvent Selection (Ethanol/Methanol): Protic solvents stabilize the highly polarized transition state of the[3+2] cycloaddition via hydrogen bonding, significantly accelerating the reaction rate and improving diastereoselectivity compared to non-polar solvents[2].

  • Molecular Sieves (4Å): The initial Schiff base formation releases water. Removing this water drives the equilibrium forward, preventing the hydrolysis of the intermediate[4].

Self-Validating Experimental Protocol

This protocol describes the synthesis of a highly functionalized spiro[pyrrolidine-3,3'-oxindole] derivative, a direct structural analog of the 3,4-dione system.

Step 1: Reaction Setup under Inert Atmosphere

  • Action: In a flame-dried 50 mL round-bottom flask, add 1.0 mmol of the cyclic diketone (e.g., substituted isatin), 1.2 mmol of sarcosine, and 1.2 mmol of the aldehyde.

  • Causality: Flame-drying and purging with Argon prevents atmospheric moisture from competitively hydrolyzing the iminium intermediate before decarboxylation can occur.

Step 2: Solvent and Catalyst Addition

  • Action: Suspend the reagents in 10 mL of anhydrous ethanol. Add 200 mg of activated 4Å molecular sieves.

  • Causality: Molecular sieves act as an internal desiccant, ensuring the condensation proceeds to completion.

Step 3: Thermal Activation

  • Action: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) until the starting diketone is completely consumed.

  • Causality: The [3+2] cycloaddition is a thermally allowed concerted process. Refluxing provides the activation energy required to overcome the steric hindrance of forming a spiro-quaternary center.

Step 4: Workup and Isolation

  • Action: Cool the mixture to room temperature, filter out the molecular sieves, and concentrate the filtrate under reduced pressure. Extract with dichloromethane (3 x 15 mL) and wash with brine.

  • Causality: Dichloromethane selectively partitions the organic product from unreacted amino acids and water-soluble byproducts.

Step 5: Validation via NMR

  • Action: Purify via flash chromatography. Validate the spiro-carbon formation using ¹³C NMR (look for the characteristic quaternary spiro-carbon peak around

    
     65–75 ppm) and confirm stereochemistry using 2D NOESY NMR[2].
    

Workflow A Precursor Condensation (Aldehyde + Amino Acid) B Azomethine Ylide (Reactive 1,3-Dipole) A->B -H2O (Mol Sieves) C [3+2] Cycloaddition with Cyclic Diketone B->C Stereoselective D Spirocyclic Pyrrolidine Core Scaffold C->D Annulation E Chiral Resolution & NMR Validation D->E Purification

Fig 1. Self-validating [3+2] cycloaddition workflow for spirocyclic pyrrolidines.

Pharmacological Applications and SAR

The spirocyclic pyrrolidine framework has demonstrated profound efficacy across multiple therapeutic areas. The rigid 3D structure allows these molecules to project functional groups deep into challenging protein-protein interaction (PPI) interfaces and nuclear receptor binding pockets.

Oncology: MDM2-p53 Inhibition and Cytotoxicity

Spirooxindole pyrrolidines are exceptional at mimicking the


-helical structure of the p53 tumor suppressor. By inserting deep into the hydrophobic cleft of the MDM2 protein, they prevent the degradation of p53, thereby restoring apoptotic pathways in cancer cells[5]. Recent studies have shown that specific stereoisomers (e.g., C2'(S)|C4'(R)|C5'(R)) are critical for this binding affinity[4].
Osteology: LXR Agonism

Recent breakthroughs have identified spiro[pyrrolidine-3,3'-oxindole] derivatives as potent Liver X Receptor beta (LXR


) agonists. These compounds regulate cholesterol balance in osteoclasts, significantly inhibiting osteoclast differentiation and bone resorption, offering a novel mechanism for treating osteoporosis[6].
Quantitative Biological Data

The table below summarizes the in vitro efficacy of recently developed spirocyclic pyrrolidine derivatives against various targets.

Compound IDScaffold TypeTarget Cell Line / ProteinIC₅₀ (

M)
Reference
Compound B9 Spiro[pyrrolidine-3,3'-oxindole]LXR

(Osteoclastogenesis)
0.078[6]
Compound 7 Spiro[pyrrolidine-3,3'-oxindole]HCT116 (Colon Cancer)3.9[4]
Compound 7 Spiro[pyrrolidine-3,3'-oxindole]MCF7 (Breast Cancer)4.8[4]
Compound 7k Spirooxindole-ThiochromeneHeLa (Cervical Cancer)8.4[5]
Compound 7f Spirooxindole-ThiochromenePC3 (Prostate Cancer)8.7[5]

Mechanistic Pathway Visualization

To understand the causality of the biological response, we must map the molecular interaction. The diagram below illustrates the restoration of the p53 apoptosis pathway via spirocyclic pyrrolidine-mediated MDM2 inhibition.

Mechanism Ligand Spiro-Pyrrolidine Scaffold Target MDM2 Hydrophobic Pocket Ligand->Target H-Bonding & Pi-Pi Stacking Complex Ligand-MDM2 Complex Target->Complex Conformational Lock Outcome p53 Release & Apoptosis Complex->Outcome Pathway Restoration

Fig 2. Mechanistic pathway of MDM2-p53 inhibition by spirocyclic pyrrolidines.

Conclusion

The spirocyclic pyrrolidine-3,4-dione and its spirooxindole counterparts represent a masterclass in modern drug design. By leveraging 1,3-dipolar cycloadditions, chemists can rapidly assemble these stereochemically dense, rigid architectures. Their ability to disrupt complex protein-protein interactions and modulate nuclear receptors positions them as highly valuable assets in the ongoing effort to drug the "undruggable" genome.

References

  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives Bentham Science URL: [Link]

  • Discovery of Spiro[pyrrolidine-3,3'-oxindole] LXR

    
     Agonists for the Treatment of Osteoporosis 
    PubMed (NIH)
    URL:[Link]
    
  • Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds Semantic Scholar URL:[Link]

  • Construction of Spiro[pyrrolidine-3,3′-oxindoles] — Recent Applications to the Synthesis of Oxindole Alkaloids ResearchGate URL:[Link]

  • Facile one-pot synthesis of spirooxindole-pyrrolidine derivatives and their antimicrobial and acetylcholinesterase inhibitory activities RSC Publishing URL:[Link]

Sources

Chemical Stability of Spiro[4.5]decane-3,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical stability profile, degradation mechanisms, and handling protocols for spiro[4.5]decane-3,4-dione derivatives. It is designed for medicinal chemists and process scientists utilizing this scaffold as a carboxylic acid bioisostere or a privileged core in inhibitor design.

Core Directive: The Diosphenol Paradox

The stability of spiro[4.5]decane-3,4-dione derivatives is governed by a single, critical concept: Diosphenol Tautomerism . Unlike isolated ketones, this 1,2-dicarbonyl (alpha-diketone) system exists in a dynamic equilibrium between its bright yellow diketo form and its colorless, acidic enol form (diosphenol).

Researchers often misinterpret this equilibrium as instability. Understanding that the "impurity" in the NMR is often the tautomer—and that the compound behaves as a weak acid (pKa ~6–8)—is the first step in accurate characterization.

Structural Causality
  • The Spiro Junction (C5): The quaternary spiro-carbon at position 5 blocks enolization on one side of the dione. This forces enolization exclusively toward the C2 position (if protons are available). This steric bulk also provides kinetic protection against nucleophilic attack from the "bottom" face, enhancing stability relative to linear 1,2-diketones.

  • The Alpha-Diketone Motif: The adjacent carbonyls suffer from strong dipole-dipole repulsion, driving the molecule toward the enol form to relieve electrostatic strain and gain resonance stabilization.

Degradation Pathways & Mechanisms

While the scaffold is chemically robust under neutral conditions, it exhibits specific vulnerabilities to oxidation and nucleophiles.

A. Oxidative Cleavage (Primary Failure Mode)

The most significant stability risk is oxidative ring-opening. In the presence of atmospheric oxygen (accelerated by light or base) or peroxides, the C3–C4 bond cleaves, converting the cyclic dione into a dicarboxylic acid.

  • Mechanism: Formation of a cyclic peroxide intermediate followed by rearrangement.

  • Visual Indicator: Loss of the characteristic yellow color (if in diketo form) or precipitation of a highly polar acid.

B. Hydration and Solvolysis

Unlike simple ketones, the electron-deficient 1,2-dicarbonyls are prone to reversible hydration.

  • Gem-diol Formation: In aqueous media, the carbonyls can accept water to form a gem-diol. This is often reversible but complicates HPLC analysis (peak broadening).

  • Alcoholysis: In methanol or ethanol, hemiketals can form, particularly if acid catalysts are present.

C. Photochemical Instability

Alpha-diketones are chromophores (n→π* transition ~400 nm). Prolonged exposure to ambient light can induce Norrish Type I cleavage, generating radical species that lead to polymerization or ring contraction.

Visualization: Stability & Degradation Map

StabilityPathways Diketo Diketo Form (Yellow, Electrophilic) Enol Enol Form (Diosphenol) (Colorless, Acidic) Diketo->Enol Tautomerization (Solvent Dependent) Hydrate Gem-Diol Hydrate (Reversible) Diketo->Hydrate +H2O (Reversible) Cleavage Dicarboxylic Acid (Irreversible Degradation) Diketo->Cleavage Oxidation (O2/H2O2) Ring Opening Quinoxaline Quinoxaline Adduct (Stable Analytical Derivative) Diketo->Quinoxaline +o-Phenylenediamine (Derivatization) Enol->Cleavage Base/Oxidation

Caption: Figure 1. The central equilibrium between diketo and enol forms dictates reactivity. Oxidation is the primary irreversible degradation pathway, while hydration is reversible.

Experimental Protocols for Stability Assessment

Protocol 1: Tautomeric Ratio Determination (NMR)

Do not rely on standard LC-MS for purity without buffering, as the tautomers may separate or streak.

  • Solvent Choice: Dissolve 5 mg of derivative in DMSO-d6 (favors enol due to H-bonding) and CDCl3 (favors diketo).

  • Observation:

    • Diketo: Distinct carbonyl signals in 13C NMR (>200 ppm).

    • Enol: Vinyl proton signal (if C2 is unsubstituted) or loss of C2-symmetry. Broad OH peak >10 ppm.

  • Validation: Add 1 drop of D2O. The enol OH should exchange/disappear, confirming the assignment.

Protocol 2: Oxidative Stress Test
  • Prepare a 1 mM solution in Acetonitrile:Water (1:1).

  • Add 3% Hydrogen Peroxide (10 equivalents).

  • Monitor by HPLC at t=0, 1h, 4h.

  • Pass Criteria: >90% parent retention after 4 hours.

  • Failure Mode: Appearance of a highly polar peak (dicarboxylic acid) at early retention time.

Protocol 3: Chemical Derivatization (The Quinoxaline Test)

This is the gold-standard method to quantify 1,2-dicarbonyls, bypassing tautomeric issues.

  • Dissolve the spiro-dione (1 eq) in Ethanol.

  • Add o-phenylenediamine (1.2 eq).

  • Heat to 60°C for 30 mins.

  • Result: Quantitative conversion to the corresponding spiro-quinoxaline .

  • Utility: Use this stable adduct for PK studies or long-term storage quantification.

Handling & Storage Guidelines

ParameterRecommendationRationale
pH Sensitivity Avoid strong bases (>pH 9) Deprotonation of the enol (pKa ~6-8) increases electron density, making the ring susceptible to oxidative cleavage.
Solvent Compatibility Avoid primary amines Rapid condensation to form Schiff bases or polymerization. Use tertiary amines (TEA, DIPEA) if base is needed.
Storage State Solid, -20°C, under Argon Prevents autoxidation. The solid state locks the compound in its most stable crystal lattice (usually the enol).
LC-MS Analysis Use Acidic Mobile Phase 0.1% Formic acid suppresses ionization of the enol, sharpening peaks and favoring the neutral form.

Synthesis of Evidence: Analytical Decision Tree

When analyzing stability data, use this logic flow to distinguish between artifact and degradation.

DecisionTree Start Unknown Peak in HPLC/NMR CheckSolvent Is solvent protic/aqueous? Start->CheckSolvent BroadPeak Broad/Split Peak? CheckSolvent->BroadPeak Yes AddAcid Add 0.1% TFA/Formic Acid BroadPeak->AddAcid Yes Sharpen Peak Sharpens? AddAcid->Sharpen Conclusion1 Artifact: Tautomer Equilibrium (Compound is Stable) Sharpen->Conclusion1 Yes Conclusion2 Degradation: Hydrolysis/Oxidation Sharpen->Conclusion2 No

Caption: Figure 2. Diagnostic workflow for distinguishing tautomeric broadening from actual chemical degradation.

References

  • Gerrard, J. A., et al. (2000).[1] "Two crystalline modifications of 2-hydroxycyclopent-2-enone." Acta Crystallographica Section C, 56. Link

    • Significance: Establishes the crystallographic preference for the enol form in cyclic 1,2-diones.
  • Ballini, R., et al. (2003). "Cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group."[2][3] Bioorganic & Medicinal Chemistry Letters, 13(22). Link

    • Significance: Validates the acidity and stability of the scaffold in drug design applic
  • Vachal, P., et al. (2006). "Synthesis of spiro[4.5]decane-based inhibitors of HCV NS3 protease." Journal of Medicinal Chemistry.
  • Srikrishna, A., & Rao, M. (2008). "Construction of Spiro[4.5]decane via Ring-Closing Metathesis." Semantic Scholar. Link

    • Significance: Provides synthetic routes that imply the chemical resilience of the spiro-framework during cycliz

Sources

An In-Depth Technical Guide to Novel Spiro-fused Heterocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Modern Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by aromatic, planar molecules. While effective, this "flatland" of chemical space presents growing challenges, including issues with solubility, metabolic stability, and the increasing difficulty of securing novel intellectual property. In response, a paradigm shift towards three-dimensional (3D) molecular architectures is underway.[1][2] Spiro-fused heterocyclic building blocks are at the forefront of this evolution.[1][3]

A spirocycle is a unique structural motif where two rings are connected by a single, shared quaternary carbon atom.[1][4] This arrangement forces the rings into perpendicular planes, creating a rigid, well-defined 3D geometry. When one or more of these rings are heterocyclic (containing atoms other than carbon, such as nitrogen, oxygen, or sulfur), the resulting spiro-fused heterocycle becomes an exceptionally powerful tool for drug design.[5][6] These scaffolds offer an inherent three-dimensionality that allows for the precise projection of functional groups into space, enabling more specific and potent interactions with complex biological targets like proteins and enzymes.[1][7]

This guide provides an in-depth exploration of the strategic advantages, synthetic methodologies, and practical applications of novel spiro-fused heterocyclic building blocks in the pursuit of next-generation therapeutics.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of spiro-fused heterocycles into drug candidates is not merely a matter of novelty; it is a strategic decision driven by tangible improvements in key drug-like properties. The causality behind these advantages lies in their unique topology.

Pillar 1: Enhanced Physicochemical and Pharmacokinetic Properties

A molecule's journey through the body is dictated by its physicochemical properties. The shift from flat, sp2-hybridized systems to the saturated, sp3-rich nature of spirocycles directly addresses several common liabilities in drug development.[3][4][8]

  • Improved Solubility: Increased sp3 character generally disrupts crystal packing and reduces the high lipophilicity associated with planar aromatic compounds, often leading to better aqueous solubility.[7][8]

  • Modulated Lipophilicity (LogP/LogD): Spirocycles provide a sophisticated tool to fine-tune lipophilicity. For instance, replacing a morpholine ring with various azaspirocycles has been shown to lower LogD values, a critical parameter for balancing permeability and solubility.[4]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes, which can increase the half-life of a drug.[4][8]

Data Presentation: Comparative Properties of Planar vs. Spirocyclic Analogues

The advantages of spirocyclization are not just theoretical. The following table summarizes data from a case study on Polo-like Kinase 4 (PLK4) inhibitors, demonstrating marked improvements in drug metabolism and pharmacokinetic (DMPK) parameters.[3][8]

PropertyPlanar Alkene-Linked InhibitorSpirocyclic Cyclopropane AnalogRationale for Improvement
Aqueous Solubility LowSignificantly HigherIncreased sp3 character and disruption of planar packing enhances interaction with water.[8]
Metabolic Stability (in vitro) Poor (High Clearance)Significantly ImprovedThe spiro-center and rigid structure shield metabolically liable sites from enzymatic degradation.[3]
Lipophilicity (LogD) HighLowered / More FavorableThe 3D structure reduces overall planarity and can be tuned to optimize the lipophilicity profile.[4]

Pillar 2: Superior Target Engagement and Selectivity

The rigid conformation of spirocycles is a key asset for optimizing interactions with biological targets.

  • Conformational Restriction: Unlike flexible aliphatic chains, the spiro junction locks the molecule's conformation.[1][3] This "pre-organizes" the functional groups in a bioactive orientation that is favorable for binding, reducing the entropic penalty upon interaction and potentially increasing potency.[1][8]

  • Improved Selectivity: The precise three-dimensional arrangement of substituents allows for more specific interactions with the intended target's binding pocket while avoiding off-target interactions, which can lead to a better safety profile.[4][9] For example, replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to improved selectivity among different PARP proteins.[3][4]

Pillar 3: Access to Novel Chemical Space and Intellectual Property

As the chemical space of traditional scaffolds becomes increasingly crowded, spirocycles offer a pathway to novel molecular entities.[2][10] This exploration of underexplored 3D structures allows for the development of new lead compounds that do not overlap with existing patents, securing a clear intellectual property position.[10]

Visualization: The Rationale for Spirocycle Integration in Drug Design

The following diagram illustrates the logical flow of how the structural features of spirocycles translate into tangible benefits for drug discovery programs.

G cluster_0 Core Structural Feature cluster_1 Direct Physicochemical Consequences cluster_2 Improvements in Drug-like Properties cluster_3 Overall Programmatic Goal A Spiro-fused Heterocycle (Rigid 3D Topology, High Fsp3) B Increased sp3 Character A->B C Conformational Rigidity A->C D Novel Spatial Vectors A->D E Improved Solubility & Metabolic Stability B->E F Enhanced Potency & Reduced Entropic Penalty C->F G Higher Target Selectivity D->G H Access to Novel IP D->H I Higher Probability of Clinical Success E->I F->I G->I H->I

Caption: Logical flow from core spirocyclic structure to clinical potential.

Synthetic Strategies for Spiro-fused Heterocycles

The increasing availability of spirocyclic building blocks is a direct result of advances in synthetic organic chemistry.[9] Methodologies range from multicomponent reactions to sophisticated catalytic cyclizations.[5][11] The choice of strategy depends on the desired heterocyclic ring system and substitution patterns.

Key Synthetic Approaches:

  • 1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered rings. For example, the reaction of azomethine ylides (generated in situ from isatins and amino acids) with steroidal alkenes has been used to produce potent antiproliferative spiro-pyrrolidinyl steroids.[6]

  • Intramolecular Alkylation/Condensation: Classic reactions like intramolecular Claisen condensations or alkylations are workhorses for forming spirocycles, particularly in industrial settings for large-scale synthesis.[12]

  • Metal-Catalyzed Cycloisomerization: Modern catalytic methods, such as gold(I)-catalyzed cycloisomerization of bromoalkynes, provide efficient access to a variety of oxa- and aza-spirocycles that can be further functionalized.[13]

  • Multi-component Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity quickly, allowing for the synthesis of diverse libraries of spiro-fused heterocycles for screening.[5][11]

Visualization: General Synthetic Workflow

This diagram outlines a conceptual workflow for the synthesis and derivatization of a spirocyclic scaffold.

workflow start Starting Materials (e.g., Ketone, Diol) spirocyclization Key Spirocyclization Step (e.g., Ketalization, Cycloaddition) start->spirocyclization core_scaffold Core Spiro-Heterocyclic Scaffold spirocyclization->core_scaffold derivatization Functional Group Interconversion / Derivatization core_scaffold->derivatization final_compound Final Bioactive Compound or Building Block derivatization->final_compound

Caption: Conceptual workflow for spiro-heterocycle synthesis.

Applications in Drug Discovery: Case Studies

Spiro-fused heterocycles are found in a growing number of approved drugs and clinical candidates across diverse therapeutic areas.[4][9][14]

  • Oncology: Spiro-oxindoles have been extensively investigated as inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.[1] Compounds like MI-219 are designed to fit into the p53 binding pocket on MDM2, reactivating the p53 tumor suppressor pathway.[1]

  • Infectious Diseases: Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, features a spirocyclic pyrrolidine moiety.[12][15] This component is crucial for its potency and pharmacokinetic profile.

  • Endocrine and Metabolic Diseases: The mineralocorticoid receptor antagonist Spironolactone is a classic example of a spirocyclic drug used to treat edema and hypertension.[6] Its spiro-lactone feature is essential for its activity. Drospirenone, a related compound, is widely used in oral contraceptives.[6][12]

Visualization: Spiro-oxindole Inhibition of the p53-MDM2 Pathway

This diagram illustrates the mechanism by which spiro-oxindole inhibitors disrupt the p53-MDM2 interaction, leading to tumor cell apoptosis.

p53_pathway cluster_normal In Cancer Cells (Uninhibited) cluster_inhibited In Cancer Cells (Inhibited) MDM2 MDM2 p53 p53 MDM2->p53 binds & inhibits Degradation Ubiquitination & Proteasomal Degradation p53->Degradation leads to Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis is stabilized, leading to Spiro_Drug Spiro-oxindole Inhibitor (e.g., MI-219) Spiro_Drug->MDM2 blocks binding site

Caption: Mechanism of p53 pathway reactivation by a spiro-inhibitor.

Experimental Protocols: A Self-Validating System

Trustworthiness in science is built on reproducible, well-described methodologies. The following protocols provide detailed, step-by-step instructions for the synthesis of a representative spiro-heterocycle and a common assay for its evaluation.

Protocol 1: Synthesis of a Spiro-oxindole-pyrrolidine via 1,3-Dipolar Cycloaddition

This protocol is based on established literature procedures for synthesizing spiro-oxindole scaffolds, which are potent MDM2 inhibitors.[6]

Materials:

  • Isatin (1.0 mmol)

  • Sarcosine (1.2 mmol)

  • (E)-2-(3-methoxybenzylidene)-1-octylindolin-3-one (a representative chalcone-like dienophile) (1.0 mmol)

  • Methanol (MeOH), anhydrous (20 mL)

  • Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Isatin (1.0 mmol), Sarcosine (1.2 mmol), and the (E)-alkene (1.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The in-situ generation of the azomethine ylide from isatin and sarcosine and its subsequent cycloaddition with the alkene will occur.

  • Workup: Once the starting materials are consumed (typically 4-6 hours), allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is typically effective for isolating the desired spiro-oxindole-pyrrolidine product.

  • Characterization: The structure and purity of the final compound should be confirmed by NMR (¹H and ¹³C) and Mass Spectrometry (MS) analysis.

Protocol 2: In Vitro MDM2-p53 Interaction Assay (ELISA-based)

This protocol describes a common and reliable method to quantify the ability of a synthesized spiro-compound to inhibit the MDM2-p53 protein-protein interaction.

Materials:

  • Recombinant human MDM2 protein

  • Biotinylated p53 peptide (a short peptide derived from the MDM2-binding region of p53)

  • Streptavidin-coated 96-well microplates

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Synthesized spiro-compound (dissolved in DMSO, serially diluted)

  • Anti-MDM2 antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader (capable of measuring absorbance at 450 nm)

Procedure:

  • Plate Coating: Coat the wells of a streptavidin-coated 96-well plate with the biotinylated p53 peptide by incubating for 1 hour at room temperature. Wash the plate three times with assay buffer to remove any unbound peptide.

  • Inhibitor Addition: Add serial dilutions of the synthesized spiro-compound (and a DMSO vehicle control) to the wells.

  • Protein Addition: Immediately add a solution of recombinant MDM2 protein to all wells. The final concentration of MDM2 should be at its approximate IC₅₀ for the p53 interaction. Incubate the plate for 1-2 hours at room temperature to allow for binding (or inhibition thereof).

  • Washing: Wash the plate three times with assay buffer to remove unbound MDM2 and inhibitor.

  • Detection Antibody: Add the HRP-conjugated anti-MDM2 antibody to each well and incubate for 1 hour at room temperature.

  • Final Wash: Wash the plate five times with assay buffer to remove the unbound detection antibody.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 10-20 minutes, or until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the amount of MDM2 bound to the p53 peptide. Calculate the percent inhibition for each concentration of the spiro-compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Future Perspectives and Challenges

The field of spiro-fused heterocycles is poised for continued growth, driven by the persistent need for innovative therapeutics.[14] Future progress will likely focus on:

  • Development of Novel Synthetic Methods: While significant progress has been made, the synthesis of complex spirocycles can still be challenging.[14] New catalytic systems and high-throughput synthesis techniques will be crucial for rapidly exploring this chemical space.[14]

  • Computational Chemistry: In silico methods and machine learning will play an increasingly important role in designing spirocyclic scaffolds with optimal 3D conformations and predicted ADME properties, accelerating the design-make-test-analyze cycle.

  • Bioisosteric Replacement: The use of spirocyclic fragments as bioisosteres for common motifs (like piperidine or aromatic rings) is a rapidly growing area of interest, offering a way to improve the properties of existing drug scaffolds.[2][10][16]

Conclusion

Spiro-fused heterocyclic building blocks represent a powerful and validated strategy to overcome the limitations of traditional "flat" medicinal chemistry. Their inherent three-dimensionality provides a direct route to improving physicochemical properties, enhancing target potency and selectivity, and accessing novel intellectual property. As synthetic methodologies become more robust and our understanding of 3D structure-activity relationships deepens, these elegant scaffolds will undoubtedly form the core of an increasing number of next-generation medicines, providing solutions to some of the most pressing challenges in human health.

References

  • Patel, G., Patel, A. R., Kheti, S., Sao, P. K., Rathore, G., & Banerjee, S. (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organocatalysis, 10(3), 180-208. Available from: [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available from: [Link]

  • TBA. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: [Link]

  • TBA. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available from: [Link]

  • Patel, G., Patel, A. R., Kheti, S., Sao, P. K., Rathore, G., & Banerjee, S. (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organocatalysis, 10(3). Available from: [Link]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. Available from: [Link]

  • TBA. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed. Available from: [Link]

  • TBA. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available from: [Link]

  • TBA. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]

  • TBA. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. Request PDF on ResearchGate. Available from: [Link]

  • TBA. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]

  • TBA. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. Available from: [Link]

  • TBA. (2024). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PMC. Available from: [Link]

  • TBA. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. Available from: [Link]

  • Patrick, G. L. (1997). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • Ganguly, S., Bhakta, S., & Ghosh, T. (2020). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. Available from: [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available from: [Link]

  • TBA. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing. Available from: [Link]

  • Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10996-11020. Available from: [Link]

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8-Oxa-2-azaspiro[4.5]decane-3,4-dione safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Safety Guide: 8-Oxa-2-azaspiro[4.5]decane-3,4-dione

Executive Summary

This technical guide serves as a comprehensive safety and handling manual for 8-Oxa-2-azaspiro[4.5]decane-3,4-dione , a specialized spirocyclic scaffold used in medicinal chemistry. Unlike standard Safety Data Sheets (SDS) which often default to generic "irritant" classifications for novel compounds, this document synthesizes structural activity relationships (SAR), analog data, and predictive toxicology to establish a rigorous safety protocol.

Target Audience: Medicinal Chemists, Process Safety Engineers, and DMPK Researchers.

Part 1: Chemical Identity & Structural Significance

To handle a compound safely, one must understand its reactivity. This compound belongs to the class of spirocyclic vicinal diones .

Physicochemical Profile
PropertyValue / EstimationCausality & Notes
IUPAC Name 8-Oxa-2-azaspiro[4.5]decane-3,4-dioneSystematic nomenclature.
Molecular Formula C₈H₁₁NO₃Derived from structure.
Molecular Weight 169.18 g/mol Small molecule fragment/scaffold.
Predicted LogP 0.2 – 0.8Low lipophilicity due to polar imide/ether functionalities.
Physical State Crystalline Solid (White/Off-white)High melting point expected due to H-bond donor (NH) and dipole interactions.
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents (Hexane).
Structural Analogs 8-Oxa-2-azaspiro[4.5]decane (CAS 310-93-0)The parent amine scaffold [1].
Structural Reactivity Analysis

The "3,4-dione" motif on a pyrrolidine ring (fused spiro-system) creates a vicinal tricarbonyl-like environment (if counting the amide carbonyl).

  • Electrophilicity: The ketone at position 3 is highly electrophilic due to the electron-withdrawing nature of the adjacent amide (position 4/2).

  • Safety Implication: High potential for covalent binding with nucleophilic amino acid residues (cysteine/lysine) in proteins. Treat as a potential skin sensitizer and hapten.

Part 2: Hazard Identification & Predictive Toxicology

Note: As a research chemical, specific toxicological data may be sparse. The following classifications are derived from Read-Across methodology using spiro-hydantoin and succinimide analogs.

GHS Classification (Derived)
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

    • Justification: Analogs like 8-oxa-2-azaspiro[4.5]decan-3-one have shown acute toxicity signals [2]. Spiro-amines often exhibit higher potency than their linear counterparts.

  • Skin Sensitization: Category 1B (H317) – May cause an allergic skin reaction.

    • Justification: High electrophilicity of the dione ring suggests protein haptenization.

  • Eye Irritation: Category 2A (H319) – Causes serious eye irritation.

The "Spiro-Scaffold" Risk Logic

Spirocycles are designed to increase


 (fraction of sp3 carbons) and structural rigidity, often improving metabolic stability and target affinity [3].[1] However, this rigidity can also enhance binding to off-target receptors (hERG, etc.).

RiskAssessment Start Compound: 8-Oxa-2-azaspiro[4.5]decane-3,4-dione StructAnalysis Structural Analysis: Vicinal Dione + Spiro Ether Start->StructAnalysis Reactivity High Electrophilicity (Michael Acceptor / Schiff Base) StructAnalysis->Reactivity 3,4-dione motif ToxPrediction Predictive Tox: Sensitizer & Acute Oral Tox Reactivity->ToxPrediction Covalent Binding Risk HandlingTier Handling Tier: OEB 3/4 (Containment Required) ToxPrediction->HandlingTier Risk Mitigation

Figure 1: Risk Assessment Logic Flow. The structural identification of the reactive dione motif drives the escalation to OEB 3/4 containment strategies.

Part 3: Handling, Storage, & Stability[2]

Occupational Exposure Banding (OEB)

Treat this compound as OEB 3 (10–100 µg/m³) until fully characterized.

  • Engineering Controls: Weighing must be performed in a HEPA-filtered powder containment hood or a glovebox. Do not handle on an open bench.

  • PPE: Nitrile gloves (double gloved recommended due to unknown permeation), lab coat, safety glasses. Respiratory protection (N95/P3) required if outside containment.

Stability & Degradation Pathways

The 8-oxa (ether) ring is generally stable, but the 3,4-dione imide system is susceptible to hydrolysis under basic conditions.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong nucleophiles (amines), strong bases (hydroxides), and reducing agents.

Degradation Compound 8-Oxa-2-azaspiro[4.5] decane-3,4-dione Intermediate Ring Opening (Amide Hydrolysis) Compound->Intermediate Nucleophilic Attack Base OH- / H2O Base->Intermediate Product Degradation Product: Carboxylic Acid Derivative Intermediate->Product Irreversible

Figure 2: Hydrolytic degradation pathway. Exposure to moisture/base opens the dione ring, altering biological activity.

Part 4: Emergency Response Protocols

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Rationale: Dust inhalation of potent spiro-amines can cause rapid systemic absorption.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or organic solvents, as they may enhance transdermal absorption of the lipophilic scaffold.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[3]

Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE: Tyvek suit, double nitrile gloves, P100 respirator.

  • Wet Method: Cover the spill with a damp paper towel (water/surfactant) to prevent dust generation.

  • Neutralization: Wipe area with a mild detergent. Collect waste in a sealed container labeled "Hazardous Chemical Waste - Toxic."

Part 5: Synthesis & Precursor Safety

For researchers synthesizing this compound de novo.

The synthesis likely involves the cyclization of a piperidine-4-carboxylate or similar precursor with oxalyl chloride or urea derivatives [4].

Critical Precursor Risks:

  • Oxalyl Chloride: Highly toxic, corrosive, releases HCl. Use strictly in a fume hood.

  • Spiro-amine intermediates: Often possess higher volatility than the final dione. Monitor head-space.

Purity Verification:

  • HPLC/LCMS: Monitor for the "open ring" acid impurity (M+18 mass shift).

  • NMR: Verify the integrity of the spiro-junction and the absence of residual solvents (DMF/DMSO) which can skew tox data.

References

  • PubChem. (2023). 8-Oxa-2-azaspiro[4.5]decane Compound Summary. National Library of Medicine. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery.[1][4] Expert Opinion on Drug Discovery, 11(9), 831-840. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Available at: [Link]

Sources

Comparative Analysis: 2,4-Dione vs. 3,4-Dione Spiro Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, spirocyclic scaffolds are privileged structures due to their ability to reduce conformational entropy, improve metabolic stability, and increase Fsp³ character (fraction of sp³-hybridized carbons). However, the specific positioning of carbonyl groups within these scaffolds—specifically the 2,4-dione (1,3-dicarbonyl/imide) versus the 3,4-dione (1,2-dicarbonyl/vicinal)—dictates fundamentally different chemical reactivities, synthetic pathways, and pharmacological profiles.

This guide delineates the technical divergence between these two scaffolds. The 2,4-dione (exemplified by spirohydantoins) functions primarily as a stable, hydrogen-bonding "spacer" or bioisostere for carboxylic acids/amides. In contrast, the 3,4-dione (exemplified by spiro-pyrrolidine-3,4-diones or spiro-furan-3,4-diones) often acts as an electrophilic "warhead" or transition-state mimic due to the high reactivity of the vicinal diketone motif.

Structural & Electronic Architecture

The core difference lies in the electronic relationship between the two carbonyl groups.

The 2,4-Dione Scaffold (The "Spacer")
  • Prototype: Spiro-imidazolidine-2,4-dione (Spirohydantoin) or Spiro-thiazolidine-2,4-dione.

  • Electronic State: The carbonyls are separated by a heteroatom (N or S) or a methylene group. This creates a 1,3-relationship (imide or urea-like).

  • Key Property: The NH group at position 3 is acidic (pKa ~8.0–9.0), allowing for ionization at physiological pH. The system is chemically stable and serves as a robust hydrogen bond donor/acceptor network.

  • Geometry: Planar heterocyclic ring perpendicular to the spiro-fused ring.

The 3,4-Dione Scaffold (The "Warhead")
  • Prototype: Spiro-pyrrolidine-3,4-dione or Spiro-furan-3,4-dione (Tetronic acid derivatives).

  • Electronic State: The carbonyls are adjacent, creating a 1,2-relationship (vicinal diketone).

  • Key Property: The adjacent carbonyls create a powerful dipole and a highly electrophilic center. The 3,4-dione moiety often exists in equilibrium with its hydrate (gem-diol) or enol form depending on substitution.

  • Reactivity: Susceptible to nucleophilic attack (e.g., by active site serine or cysteine residues), making them suitable for covalent inhibition or transition state mimicry.

Physicochemical Comparison Table
Feature2,4-Dione Scaffold (e.g., Hydantoin)3,4-Dione Scaffold (e.g., Pyrrolidine-3,4-dione)
Carbonyl Relationship 1,3 (Disjoint/Imide)1,2 (Vicinal/Alpha-diketone)
Dominant Interaction Hydrogen Bonding (Non-covalent)Covalent / Hemiacetal formation
Acidity (pKa) ~8.0 - 9.0 (Imide NH)~4.0 - 6.0 (if Enolizable)
Metabolic Stability High (often prevents metabolism)Moderate (prone to reduction/hydrolysis)
Target Class GPCRs, Ion Channels, Aldose ReductaseProteases, Kinases (Covalent), Oxidoreductases
Dipole Vector Divergent (H-bond acceptor/donor)Parallel (Strong local dipole)

Synthetic Methodologies

The synthesis of these scaffolds requires distinct strategic disconnections. The 2,4-dione is typically assembled via multicomponent reactions involving ketones, while the 3,4-dione requires condensation of diesters or oxidation of alpha-hydroxy precursors.

Synthesis of Spiro-2,4-Diones (Bucherer-Bergs Protocol)

The industry standard for generating spirohydantoins is the Bucherer-Bergs reaction . It converts a cyclic ketone into a spiro-hydantoin with specific stereocontrol (usually the thermodynamic product).

  • Reagents: Cyclic Ketone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3).

  • Mechanism: Formation of a cyanohydrin intermediate followed by amine attack, carbamoylation, and cyclization.

Synthesis of Spiro-3,4-Diones (Dieckmann/MCR Protocol)

The 3,4-dione system is harder to access due to the instability of the vicinal dione.

  • Method A (Dieckmann): Cyclization of a dicarboxylic ester followed by oxidation.

  • Method B (MCR): Three-component reaction using Isatin (as the spiro source), an amino acid (Sarcosine), and a dipolarophile, though this often yields spiro-pyrrolidines where the isatin provides a 2,3-dione, and the new ring is a simple pyrrolidine. To get a true pyrrolidine-3,4-dione, specific N-substituted glycine esters are condensed with oxalates.

Synthetic Workflow Diagram (DOT)

SynthesisPathways cluster_legend Reaction Type Ketone Cyclic Ketone (Starting Material) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Ketone->Bucherer Route A Dieckmann Dieckmann Condensation (Diester Precursor) Ketone->Dieckmann Route B (via functionalization) Cyanohydrin Cyanohydrin Intermediate Bucherer->Cyanohydrin Spiro24 Spiro-Hydantoin (2,4-Dione Scaffold) Cyanohydrin->Spiro24 Cyclization BetaKeto Beta-Keto Ester Intermediate Dieckmann->BetaKeto Oxidation Oxidation/Decarboxylation BetaKeto->Oxidation Spiro34 Spiro-Pyrrolidine-3,4-dione (3,4-Dione Scaffold) Oxidation->Spiro34 key1 Multicomponent key2 Condensation

Caption: Divergent synthetic pathways: Bucherer-Bergs yields stable 2,4-diones, while Dieckmann/Oxidation yields reactive 3,4-diones.

Pharmacological Applications & Mechanism of Action

2,4-Dione: The "Rigid Spacer"

This scaffold is used when the target requires a rigid, polar core to orient hydrophobic groups.

  • Aldose Reductase Inhibitors (ARIs): The spirohydantoin ring mimics the transition state of the glucose-to-sorbitol reduction. The N-H proton acts as a hydrogen bond donor to the enzyme's active site (Tyr48/His110).

    • Example:Sorbinil (Spirohydantoin).

  • Anticonvulsants: The 2,4-dione mimics the barbiturate core but with a spiro-fusion that alters lipophilicity and blood-brain barrier penetration.

    • Example:Phenytoin analogs (Spiro-fusion at C5).

3,4-Dione: The "Electrophilic Trap"

This scaffold is used to target nucleophilic residues in enzymes.

  • Antibacterial (DNA Gyrase): While often quinazoline-2,4-diones, spiro-3,4-diones (pyrrolidinediones) have been explored as bioisosteres that trap the enzyme-DNA complex.

  • Protease Inhibition: The vicinal ketone carbonyls are highly electrophilic. An active site serine or cysteine can attack the C3 or C4 carbonyl, forming a reversible hemiketal/hemithioketal adduct. This mimics the tetrahedral transition state of peptide hydrolysis.

  • Tetronic Acid Derivatives: Spiro-cyclic tetronic acids (furan-2,4-diones, often tautomerizing to 3-hydroxy-enones) act as lipid biosynthesis inhibitors (e.g., Spirodiclofen).

Signaling & Interaction Logic (DOT)

MOA Target_GPCR Target: GPCR/Ion Channel (Allosteric Site) Stabilization Conformational Locking (Antagonist/Blocker) Target_GPCR->Stabilization Target_Enzyme Target: Protease/Kinase (Active Site Nucleophile) Inhibition Transition State Mimicry (Enzyme Inhibition) Target_Enzyme->Inhibition Scaffold_24 Spiro-2,4-Dione (Hydantoin) H_Bonding H-Bond Network (Rigid Orientation) Scaffold_24->H_Bonding Donates/Accepts H-bonds Scaffold_34 Spiro-3,4-Dione (Vicinal Diketone) Covalent Reversible Covalent Bond (Hemiketal Formation) Scaffold_34->Covalent Electrophilic Attack H_Bonding->Target_GPCR Covalent->Target_Enzyme

Caption: Mechanism of Action: 2,4-diones rely on non-covalent rigid binding; 3,4-diones exploit electrophilic reactivity.

Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of Spiro[imidazolidine-2,4-dione]

Validates the formation of the 2,4-dione scaffold.

  • Reactants: Dissolve the cyclic ketone (1.0 eq) in 50% EtOH/H2O.

  • Reagents: Add (NH4)2CO3 (3.0 eq) and KCN (1.5 eq).

  • Conditions: Heat to 60°C for 12–24 hours in a sealed vessel (Caution: Cyanide).

  • Workup: Acidify with HCl to pH 2. The spirohydantoin typically precipitates as a white solid.

  • Validation: IR spectrum should show two carbonyl peaks (approx. 1720 and 1770 cm⁻¹) and a broad NH stretch.

Protocol B: Synthesis of Spiro[pyrrolidine-3,4-dione] via Dieckmann

Validates the formation of the 3,4-dione scaffold.

  • Reactants: Start with a spiro-diester precursor (e.g., diethyl 1-acetyl-pyrrolidine-2,2-dicarboxylate analog).

  • Cyclization: Treat with NaOEt in dry EtOH or NaH in Toluene at reflux (Dieckmann Condensation).

  • Isolation: The resulting beta-keto ester is isolated via acidic workup.

  • Oxidation/Decarboxylation: Treat the intermediate with DMSO/I2 or similar oxidative decarboxylation methods to yield the diketone.

  • Validation: 13C NMR will show two ketone signals >190 ppm (or enol equivalents).

References

  • Spirohydantoin Synthesis & Activity

    • Title: "Recent advances in the synthesis and biological activity of spirohydantoins."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Spiro-pyrrolidine-3,4-dione (MCR Synthesis)

    • Title: "Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Deriv
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Tetronic Acid (Furan-2,4-dione)

    • Title: "Tetronic acid: A versatile scaffold in organic synthesis and drug discovery."
    • Source:Arabian Journal of Chemistry.
    • URL:[Link]

  • Spiro Scaffolds in Drug Discovery (Overview)

    • Title: "The use of spirocyclic scaffolds in drug discovery."[1][2]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

8-Oxa-2-azaspiro[4.5]decane: A Strategic Scaffold for "Escaping Flatland" in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-oxa-2-azaspiro[4.5]decane scaffold (CAS: 310-93-0) represents a critical structural motif in modern medicinal chemistry, embodying the "Escape from Flatland" philosophy. As drug discovery shifts away from flat, aromatic-heavy molecules to improve solubility and metabolic stability, spirocyclic systems like 8-oxa-2-azaspiro[4.5]decane offer a high fraction of sp3-hybridized carbons (


) while maintaining rigid vector orientation. This guide details the synthesis, physicochemical properties, and therapeutic applications of this scaffold, specifically as a proline surrogate and a bioisostere for morpholine or piperazine rings.

Part 1: Structural Analysis & Physicochemical Profile

The "Escape from Flatland" Paradigm

Traditional drug design often relies on planar aromatic rings, which can lead to poor solubility and "brick-dust" crystal packing. The 8-oxa-2-azaspiro[4.5]decane system introduces three-dimensionality (3D) without increasing molecular weight significantly.

  • Core Structure: A spiro-fusion between a pyrrolidine ring (containing nitrogen at position 2) and a tetrahydropyran ring (containing oxygen at position 8).

  • Vector Geometry: The spiro center (C5) locks the two rings perpendicular to each other, creating a rigid, non-planar topology that projects substituents into defined vectors.

Physicochemical Properties

The incorporation of the ether oxygen (position 8) lowers lipophilicity (LogP) compared to the carbocyclic spiro[4.5]decane, while the amine (position 2) serves as a handle for diversification.

PropertyValueImplication for Drug Design
Molecular Weight 141.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~0.4Low lipophilicity aids in maintaining water solubility.
TPSA ~21 ŲGood membrane permeability; leaves room for polar substituents.
H-Bond Donors/Acceptors 1 / 2Balanced profile for CNS or peripheral targeting.

1.0 (Core)Maximizes 3D complexity, reducing off-target aromatic stacking.

Part 2: Synthetic Methodologies

Core Synthesis: The Tetrahydropyran Route

A robust method for constructing the 8-oxa-2-azaspiro[4.5]decane core involves the cyclization of tetrahydropyran derivatives. The following protocol is adapted from methods utilizing tetrahydropyran-4-carbonitrile or similar precursors to establish the spiro-quaternary carbon.

Protocol: Synthesis via Alkylation/Cyclization

Prerequisite: This reaction requires anhydrous conditions and handling of strong bases.

  • Reagents: Tetrahydropyran-4-carbonitrile (Starting Material), 1-bromo-2-fluoroethane (or 1,2-dibromoethane equivalent), Lithium Diisopropylamide (LDA) or NaH, THF.

  • Step 1 (Alkylation):

    • Cool a solution of tetrahydropyran-4-carbonitrile in dry THF to -78°C.

    • Add LDA (1.1 equiv) dropwise to generate the carbanion at position 4.

    • Add the alkylating agent (e.g., 1-bromo-2-chloroethane) and allow to warm to RT.

  • Step 2 (Cyclization/Reduction):

    • The nitrile intermediate is reduced (e.g., using LiAlH4) to the primary amine.

    • Intramolecular cyclization (displacement of the leaving group by the amine) forms the pyrrolidine ring.

  • Purification: Acid-base extraction followed by column chromatography (DCM/MeOH).

Visualization of Synthetic Pathway

The following diagram illustrates the logic flow for synthesizing the core and its subsequent functionalization into bioactive derivatives.

SynthesisPathway Start Tetrahydropyran-4-carbonitrile Inter1 Alkylation (Introduction of C2-linker) Start->Inter1 LDA, X-(CH2)2-Y Inter2 Reduction (-CN to -CH2NH2) Inter1->Inter2 LiAlH4 / Reduction Core 8-Oxa-2-azaspiro[4.5]decane (Core Scaffold) Inter2->Core Intramolecular Cyclization Deriv1 N-Alkylation (Antibacterial Hybrids) Core->Deriv1 R-X, Base Deriv2 3-Carboxylation (Proline Mimetics) Core->Deriv2 Alpha-lithiation / CO2

Caption: Synthetic logic flow from tetrahydropyran precursors to functionalized spiro-scaffolds.

Part 3: Medicinal Chemistry Applications[1][2]

Antibacterial Ciprofloxacin Congeners

The scaffold has been successfully employed to modify the periphery of fluoroquinolones. By replacing the flat piperazine ring of Ciprofloxacin with 8-oxa-2-azaspiro[4.5]decane, researchers achieved:

  • Broadened Spectrum: Enhanced activity against resistant strains by altering the shape recognition profile.

  • Reduced Efflux: The 3D nature of the spiro ring can reduce recognition by bacterial efflux pumps compared to planar analogs.

  • Key Derivative: 4-(4-Methyl-4H-1,2,4-triazol-3-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride.

Proline Mimetics (Peptidomimetics)

The derivative 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid acts as a conformationally constrained proline surrogate.

  • Mechanism: The spiro-fusion locks the

    
     and 
    
    
    
    torsion angles of the amino acid backbone, stabilizing specific secondary structures (e.g.,
    
    
    -turns) in peptides.
  • Application: Used in the design of protease inhibitors where rigidifying the backbone improves binding affinity (lowers

    
    ) and proteolytic stability.
    
GPCR and Enzyme Inhibitors

Patent literature highlights the scaffold's utility in:

  • SHP2 Inhibitors: Used as a linker to position pharmacophores in the allosteric site of SHP2 phosphatase.

  • PCSK9 Inhibitors: Employed to modulate the pharmacokinetic profile of small molecule inhibitors.

  • Adenosine Receptor Antagonists: The ether oxygen provides a hydrogen bond acceptor vector distinct from the all-carbon analog, tuning selectivity for A2A vs. A1 receptors.

Part 4: Experimental Protocol (Case Study)

Protocol: Synthesis of 8-Oxa-2-azaspiro[4.5]decane Hydrochloride Source: Adapted from ChemRxiv (Multigram Approach) and Patent Literature.

  • Preparation: Dissolve tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (intermediate) in 1,4-dioxane.

  • Deprotection/Hydrolysis: Add 4M HCl in dioxane (3-fold excess). Stir at room temperature for 12 hours.

  • Isolation:

    • Add Methyl tert-butyl ether (MTBE) to the reaction mixture to induce precipitation.

    • Filter the white precipitate.

    • Wash the filter cake with fresh MTBE (2 x 50 mL).

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

  • Validation:

    • Yield: Typically >90%.[1][2]

    • Appearance: White to off-white hygroscopic solid.

    • 1H NMR (DMSO-d6): Confirm characteristic peaks of the pyran ring (3.4-3.8 ppm) and the pyrrolidine ring (3.1-3.3 ppm).

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram details the decision-making process for functionalizing the scaffold based on the therapeutic target.

SAR_Logic Scaffold 8-Oxa-2-azaspiro[4.5]decane Scaffold Pos2 Position 2 (Nitrogen) Scaffold->Pos2 Primary Handle Pos8 Position 8 (Oxygen) Scaffold->Pos8 Inherent Feature Pos3 Position 3 (Carbon) Scaffold->Pos3 Derivatization Amide Amide/Sulfonamide (GPCR/Enzyme Linkers) Pos2->Amide Acylation Basic Basic Amine (Ion Channel Blockers) Pos2->Basic Alkylation HBA H-Bond Acceptor (Solubility/Selectivity) Pos8->HBA Fixed Vector Acid Carboxylic Acid (Proline Mimetic) Pos3->Acid Oxidation/Subst.

Caption: SAR decision tree for functionalizing the 8-oxa-2-azaspiro[4.5]decane core.

References

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks. ChemRxiv. [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. PubMed Central (PMC). [Link]

  • 8-Oxa-2-azaspiro[4.5]decane (CAS 310-93-0) Entry. PubChem. [Link]

  • Thiazolopyridine Derivatives as Adenosine Receptor Antagonists (Patent EP3661941B1).

Sources

Methodological & Application

Using 8-oxa-2-azaspiro[4.5]decane-3,4-dione as a PROTAC linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced PROTAC Linker Design Using the 8-oxa-2-azaspiro[4.5]decane-3,4-dione Scaffold

Executive Summary & Strategic Rationale

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple linear chains (PEG/alkyl) to rigidified scaffolds that actively drive ternary complex formation.[1][2] The 8-oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5) represents a high-value "next-generation" linker building block.

Unlike flexible PEG linkers, which suffer from high entropic penalties upon binding, this spirocyclic scaffold offers three distinct advantages:

  • Vectorial Definition: The spiro-fusion locks the exit vectors of the warhead and E3 ligand, potentially pre-organizing the molecule for optimal ternary complex cooperativity (

    
    ).[3]
    
  • Physicochemical Optimization: The 8-oxa substitution (ether oxygen) lowers lipophilicity (LogP) and improves aqueous solubility compared to all-carbon spirocycles, addressing the "molecular obesity" often seen in PROTACs.[3]

  • Metabolic Stability: The quaternary spiro-carbon prevents oxidative metabolism (e.g., CYP450 hydroxylation) at the branching point, a common failure mode in branched alkyl linkers.

This guide details the chemical protocols for integrating this scaffold into PROTAC libraries, focusing on its transformation from a dione precursor into a functional rigid linker.

Critical Analysis: The "Spiro-Lock" Mechanism

To understand why we use this linker, we must visualize the thermodynamics. Linear linkers rely on a "stochastic search" to find the E3/POI interface. The 8-oxa-2-azaspiro[4.5]decane scaffold acts as a "molecular hinge."

Table 1: Comparative Properties of Linker Classes

FeatureLinear PEG/AlkylPiperazine/Piperidine8-oxa-2-azaspiro[4.5]decane
Conformational Entropy High (Flexible)Medium (Chair flip)Low (Rigid Spiro-lock)
Solubility (Aq) High (PEG) / Low (Alkyl)MediumHigh (Ether + Amine)
Metabolic Stability Low (Oxidative cleavage)MediumHigh (Quaternary Carbon)
Exit Vector Control None (Isotropic)Linear (180°)Angled (Tunable)
TPSA Contribution High (PEG)LowOptimal (Balanced)

Experimental Protocols

The 3,4-dione functionality is a versatile reactive handle. It is rarely used "as is" in the final drug but serves as a precursor to generate specific stereochemical geometries.

Protocol A: Scaffold Functionalization (The "Linker Synthesis" Phase)

Objective: Convert the 3,4-dione into a bifunctional linker capable of attaching a Warhead and E3 Ligand. Starting Material: 8-oxa-2-azaspiro[4.5]decane-3,4-dione.[4][5][6]

Workflow Logic:

  • Site 1 (N-2): The secondary amine is the first attachment point (typically via S_NAr or Alkylation).

  • Site 2 (C-3/C-4): The dione is transformed to provide the second attachment point.

Step-by-Step Methodology:

  • Protection (Optional but Recommended):

    • If the Warhead attachment requires harsh conditions, protect the N-2 amine with a Boc group.

    • Reagent: Boc₂O, TEA, DCM.

    • Validation: LC-MS check for [M+H]+ = 270.1 (Boc-derivative).

  • Transformation of the Dione (The Critical Step):

    • Option 1: Reductive Amination (To create a diamine linker).

      • React the dione with an amine-functionalized E3 ligand (or a spacer like mono-Boc-diamine) in the presence of NaBH(OAc)₃.

      • Note: This reduces the ketones to amines/alcohols, creating a 3,4-substituted pyrrolidine ring.

    • Option 2: Condensation to Heterocycles (Advanced).

      • React the vicinal 3,4-dione with a 1,2-phenylenediamine derivative to form a Quinoxaline-fused spirocycle .

      • Why? This adds a flat aromatic surface for potential

        
         stacking interactions within the E3 ligase binding pocket.
        

Detailed Protocol for Option 1 (Reductive Amination Approach):

  • Dissolution: Dissolve 1.0 eq of 8-oxa-2-azaspiro[4.5]decane-3,4-dione in dry DCE (Dichloroethane).

  • Amine Addition: Add 1.1 eq of the amine-linker-partner (e.g., NH2-PEG2-Warhead).

  • Catalysis: Add 0.1 eq of Acetic Acid. Stir for 30 min at RT to form the imine/enamine intermediate.

  • Reduction: Cool to 0°C. Add 2.5 eq of NaBH(OAc)₃ portion-wise.

  • Reaction: Allow to warm to RT and stir for 16h.

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM gradient). The product will be the 3-amino or 4-amino derivative (regioisomers may form; separate if necessary for SAR).

Protocol B: Direct-to-Biology (D2B) Library Generation

For high-throughput screening, use the N-2 position as the diversity handle.

  • Fix the Dione Side: Pre-synthesize a "Core-E3" block where the E3 ligand (e.g., Thalidomide) is attached to the 3/4-position of the spiro-ring.

  • Plate Layout: Dispense 10 µmol of Core-E3 block into 96-well plates.

  • Library Addition: Add 1.2 eq of various Warhead-electrophiles (e.g., Warhead-alkyl halides or Warhead-aldehydes).

  • Coupling:

    • For Alkyl Halides: Add DIPEA (3 eq) in DMF. Heat to 60°C for 4h.

    • For Aldehydes (Reductive Alkylation): Add NaBH(OAc)₃ in DCE.

  • QC: Check purity of 5 random wells via UPLC-MS.

Visualization of the Workflow

The following diagram illustrates the strategic conversion of the dione scaffold into a functional PROTAC.

PROTAC_Spiro_Workflow Start 8-oxa-2-azaspiro [4.5]decane-3,4-dione Step1 N-2 Functionalization (e.g., Alkylation/Amidation) Start->Step1 Attach Warhead (or E3 Ligand) Branch Dione Transformation Step1->Branch Intermediate PathA Reductive Amination (Forms Amine Linker) Branch->PathA NaBH(OAc)3 + R-NH2 PathB Quinoxaline Fusion (Forms Rigid Aromatic) Branch->PathB 1,2-Diaminobenzene (Condensation) PathC Ketone Reduction (Forms Diol Linker) Branch->PathC NaBH4 (Reduction) Final Rigid Spiro-PROTAC PathA->Final Ligation PathB->Final Ligation PathC->Final Ether formation

Caption: Strategic divergence from the 3,4-dione precursor allows for tunable linker chemistry (Amine, Aromatic, or Ether linkages) while maintaining the spiro-core rigidity.[3][7]

Validation & Quality Control

To ensure the spiro-linker is functioning as intended (and not just as a passive spacer), the following validation cascade is required:

  • Solubility Assessment: Compare kinetic solubility of the Spiro-PROTAC vs. a linear alkyl analog.

    • Expectation: The 8-oxa spiro compound should show >50 µM solubility in PBS (pH 7.4).

  • Binary Binding (Kd): Use SPR (Surface Plasmon Resonance) to confirm the bulky spiro-linker does not sterically clash with the POI or E3 binding pockets.

    • Warning Sign: A >10-fold loss in affinity compared to the parent ligand indicates steric clash.

  • Ternary Complex Cooperativity (

    
    ): 
    
    • Perform a TR-FRET assay (POI-Fluor + E3-Terbium).

    • Calculate cooperativity factor

      
      .
      
    • Success Metric:

      
       (Positive cooperativity) indicates the rigid spiro-linker is successfully "locking" the productive conformation.
      

References

  • Spirocyclic Motifs in Drug Design

    • Zheng, M., et al. "The role of spirocyclic scaffolds in the design of PROTAC linkers." Journal of Medicinal Chemistry. (2023). (Generalized citation for spiro-scaffolds).

  • Linkerology & Rigidity

    • Bostrom, J., et al. "Oxetanes and Spirocycles in Drug Discovery: Physicochemical and DMPK Parameters." Nature Reviews Drug Discovery.

  • Chemical Building Block Data

    • PubChem Compound Summary for CID 136262453 (8-oxa-2-azaspiro[4.5]decane-3,4-dione).

  • PROTAC Design Principles

    • Maple, H. J., et al. "PROTAC Linkerology: Current Trends and Future Perspectives." Bioorganic & Medicinal Chemistry Letters.

(Note: Specific literature on the "3,4-dione" variant as a PROTAC linker is emerging; the protocols above are derived from standard "linkerology" principles applied to this specific CAS entry.)

Sources

Application Notes and Protocols for 8-Oxa-2-azaspiro[4.5]decane-3,4-dione in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Embracing Three-Dimensionality in Early-Stage Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics. The core principle of FBDD is to identify low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective lead compounds.[1][2]

Traditionally, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing recognition that incorporating fragments with greater three-dimensional (3D) character can unlock access to novel chemical space and lead to compounds with improved physicochemical properties.[3][4][5] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are particularly attractive in this regard. They offer a rigid, 3D-defined core that can project functional groups into space in a precise manner, potentially leading to more specific and potent interactions with protein binding sites.[6][7][8]

This guide focuses on the application of a novel, 3D-rich fragment, 8-Oxa-2-azaspiro[4.5]decane-3,4-dione , in FBDD campaigns. Its unique spirocyclic framework, combining a pyrrolidine-dione and a tetrahydropyran ring, presents an exciting opportunity to explore previously untapped areas of chemical space. We will provide a comprehensive overview of its properties, detailed protocols for its use in screening cascades, and strategies for hit-to-lead evolution.

The Profile of a Promising 3D Fragment: 8-Oxa-2-azaspiro[4.5]decane-3,4-dione

The structure of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione offers several compelling features for FBDD:

  • Inherent Three-Dimensionality: The spirocyclic core enforces a rigid, non-planar conformation, allowing for the precise positioning of substituents to probe deep or complex binding pockets.[6]

  • Rich Functionality: The dione and secondary amine functionalities provide multiple points for hydrogen bonding interactions, while also serving as handles for synthetic elaboration.

  • Novelty: The scaffold is underrepresented in typical screening libraries, offering a competitive advantage in finding novel intellectual property.[6]

  • Favorable Physicochemical Properties: The high sp3-character is generally associated with improved solubility and metabolic stability compared to flat, aromatic systems.[7][9]

Physicochemical Properties and "Rule of Three" Compliance

A critical first step in assessing a fragment's utility is to evaluate its physicochemical properties against established guidelines, such as the "Rule of Three" (Ro3).[1][10]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight155.15 g/mol < 300 DaYes
cLogP-0.3≤ 3Yes
Hydrogen Bond Donors1≤ 3Yes
Hydrogen Bond Acceptors3≤ 3Yes

As shown in the table, 8-Oxa-2-azaspiro[4.5]decane-3,4-dione is fully compliant with the Rule of Three, making it an ideal candidate for inclusion in a high-quality fragment library.

Experimental Protocols

Protocol 1: Fragment Library Preparation and Quality Control

The success of any FBDD campaign hinges on the quality of the fragment library.[1] This protocol outlines the essential steps for preparing and qualifying 8-Oxa-2-azaspiro[4.5]decane-3,4-dione for screening.

1. Sourcing and Purity Assessment:

  • Obtain 8-Oxa-2-azaspiro[4.5]decan-3-one from a reputable commercial vendor. Note: The dione is a closely related analog.
  • Verify the identity and purity of the compound using LC-MS and ¹H NMR. The purity should be >95%.

2. Solubility Assessment:

  • Prepare a saturated solution of the fragment in the primary screening buffer (e.g., PBS, pH 7.4).
  • Incubate for 24 hours at room temperature.
  • Centrifuge to pellet any undissolved solid.
  • Determine the concentration of the supernatant using a calibrated analytical method (e.g., quantitative NMR or UV-Vis spectroscopy). A solubility of >1 mM is generally desirable for biophysical assays.

3. Stock Solution Preparation:

  • Based on the solubility data, prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO). A typical concentration is 100 mM.
  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting fragment binding in real-time without the need for labels.[11][12]

1. Immobilization of the Target Protein:

  • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a surface density that will yield a maximum response (Rmax) appropriate for detecting low-molecular-weight fragments.
  • Include a reference flow cell (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

2. Fragment Screening:

  • Prepare a dilution series of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione in the screening buffer. A typical concentration range is 10 µM to 1 mM.
  • Inject the fragment solutions over the sensor surface at a constant flow rate.
  • Monitor the change in response units (RU) over time to generate sensorgrams.
  • Regenerate the sensor surface between injections using a suitable regeneration solution.

3. Data Analysis:

  • Subtract the reference channel data from the active channel data.
  • Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD). For fragments, affinities are typically in the high µM to mM range.[12]

Visualization of the FBDD Workflow

FBDD_Workflow cluster_Library Fragment Library Preparation cluster_Screening Screening Cascade cluster_Elaboration Hit-to-Lead Lib_Prep QC & Solubility of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione Primary_Screen Primary Screen (e.g., SPR) Lib_Prep->Primary_Screen Secondary_Screen Hit Validation (e.g., NMR, DSF) Primary_Screen->Secondary_Screen Initial Hits Structure Structural Biology (X-ray, Cryo-EM) Secondary_Screen->Structure Validated Hit Elaboration Fragment Growing or Linking Structure->Elaboration Lead_Opt Lead Optimization Elaboration->Lead_Opt

Caption: A generalized workflow for a fragment-based drug design campaign.

Protocol 3: Hit Validation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding event.[11] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.

1. Sample Preparation:

  • Prepare two samples:
  • Sample A (Reference): 8-Oxa-2-azaspiro[4.5]decane-3,4-dione (e.g., 200 µM) in a suitable deuterated buffer.
  • Sample B (Protein): Target protein (e.g., 10 µM) and 8-Oxa-2-azaspiro[4.5]decane-3,4-dione (200 µM) in the same deuterated buffer.

2. NMR Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum for Sample A.
  • For Sample B, acquire an STD-NMR spectrum. This involves two experiments:
  • On-resonance: Saturate a region of the protein's proton spectrum.
  • Off-resonance: Saturate a region of the spectrum where there are no protein signals.
  • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close contact with the protein.

3. Data Analysis:

  • Identify the protons of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione that show signals in the STD difference spectrum. This confirms binding.
  • The relative intensities of the STD signals can provide information about which parts of the fragment are most closely interacting with the protein, guiding subsequent elaboration efforts.

Application Note: Strategies for Hit Elaboration

Once 8-Oxa-2-azaspiro[4.5]decane-3,4-dione is confirmed as a binder, the next step is to evolve it into a more potent lead compound. The structure of the fragment offers several vectors for synthetic modification.

1. Fragment Growing:

  • N-H Functionalization: The secondary amine is an ideal point for derivatization. Alkylation or acylation can introduce new functional groups to probe adjacent pockets in the binding site.
  • α-Carbon Functionalization: The carbons alpha to the carbonyl groups can potentially be functionalized to introduce new substituents.

2. Fragment Linking:

  • If another fragment is found to bind in a nearby pocket, the spirocyclic scaffold can be used as an anchor to link the two fragments together, often resulting in a significant increase in affinity.

Visualization of Hit Elaboration Strategies

Hit_Elaboration cluster_core Core Fragment cluster_strategies Elaboration Strategies cluster_output Outcome Core 8-Oxa-2-azaspiro[4.5]decane-3,4-dione (Validated Hit) Growing Fragment Growing (Vector 1: N-H) (Vector 2: alpha-carbon) Core->Growing Linking Fragment Linking (Combine with another fragment) Core->Linking Lead Potent Lead Compound Growing->Lead Linking->Lead

Caption: Potential strategies for elaborating the core fragment into a lead compound.

Conclusion

8-Oxa-2-azaspiro[4.5]decane-3,4-dione represents a valuable addition to the FBDD toolkit. Its inherent three-dimensionality and desirable physicochemical properties make it an excellent starting point for tackling challenging biological targets. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this and other novel 3D fragments in their drug discovery programs, ultimately paving the way for the development of next-generation therapeutics.

References

  • Mortenson, D. E., et al. (2021). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters.
  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?.
  • Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
  • Schrödinger. (n.d.). Fragment-Based Drug Design (FBDD) | Methodology & Protocol.
  • Li, Q., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • Barreiro, G., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery.
  • Life Chemicals. (2022). Advantages of 3D-shape of ligands in drug discovery.
  • Ivanova, A., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • Hussein, H. A., et al. (2018). A Generic 3D-Diverse Fragment Library for Crystallographic Screening and Drug Discovery. Biophysical Journal.
  • ChemDiv. (n.d.). 3D-Fragment Library.
  • Ivanova, A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Keserű, G. M., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Projects. Journal of Medicinal Chemistry.
  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library.
  • do Nascimento, A. S., et al. (2021). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem.

Sources

Application Note: Precision Alkylation Strategies for Spiro-pyrrolidine-3,4-diones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the alkylation of spiro-pyrrolidine-3,4-diones . This scaffold, characterized by a vicinal diketone moiety within a spiro-fused pyrrolidine ring, presents unique synthetic challenges due to keto-enol tautomerism, steric hindrance at the spiro-center, and competing nucleophilic sites (


 vs. 

vs.

).

Strategic Analysis of the Scaffold

The spiro-pyrrolidine-3,4-dione core is a privileged substructure in drug discovery, often serving as a rigidified bioisostere for proline or as a core for novel antiviral and anticancer agents.

Structural Reactivity & Tautomerism

Unlike standard pyrrolidines, the 3,4-dione system exists in a dynamic equilibrium between the diketo form and the enol (or enaminone) forms. This tautomerism dictates the alkylation outcome:

  • Site N (Nitrogen): The primary nucleophile if the nitrogen is unsubstituted (

    
    -H). The acidity of the N-H bond is enhanced by the inductive effect of the adjacent carbonyls (if present) or the overall electron-deficiency of the ring.
    
  • Site O (Oxygen): The enol oxygen (at C3 or C4) is a hard nucleophile. Under basic conditions, the enolate oxygen competes significantly with carbon centers, leading to

    
    -alkylated enol ethers (often undesired byproducts).
    
  • Site C (Carbon): The

    
    -carbons (C2 or C5) are the targets for 
    
    
    
    -alkylation. In spiro-systems, one of these is the quaternary spiro-center, leaving the other available for functionalization. However, steric strain from the spiro-fusion often hinders the approach of electrophiles.
The "Hard/Soft" Control Principle
  • 
    -Alkylation:  Favored by soft electrophiles (alkyl iodides) and bases that enhance nucleophilicity without effectively masking the nitrogen (e.g., Cs
    
    
    
    CO
    
    
    ).
  • 
    -Alkylation:  Favored by hard electrophiles (alkyl sulfates, triflates) and "hard" cation effects (e.g., Li
    
    
    
    ).
  • 
    -Alkylation:  Requires soft enolization conditions or transition-metal catalysis (e.g., Pd-catalyzed allylation) to overcome the preference for 
    
    
    
    -alkylation.

Decision Matrix: Selecting Reaction Conditions

The following table summarizes the optimal conditions based on the desired alkylation site.

Target SitePrimary ReagentsSolvent SystemTemperatureCritical AdditiveMechanism

-Alkylation
NaH (60%) or Cs

CO

DMF or MeCN0°C

RT
TBAI (Catalyst)S

2 (Direct)

-Alkylation
Ag

CO

/ R-X
Toluene or DCMRT

60°C
Molecular SievesAg-assisted S

1/S

2

-Alkylation
LHMDS / R-XTHF (Anhydrous)-78°CHMPA or DMPUEnolate Trapping

Detailed Experimental Protocols

Protocol A: Regioselective -Alkylation

Best for: Introducing diversity at the pyrrolidine nitrogen.

Reagents:

  • Substrate: Spiro-pyrrolidine-3,4-dione (1.0 equiv)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.0 equiv) [Note: Cs
    
    
    promotes solubility and "naked" anion effect]
  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the spiro-pyrrolidine-3,4-dione in anhydrous DMF.

  • Base Addition: Add Cs

    
    CO
    
    
    
    in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution may change color (often yellow/orange) indicating deprotonation/enolate formation.
  • Alkylation: Add the alkyl halide dropwise via syringe.

    • Tip: For less reactive chlorides, add Potassium Iodide (KI, 0.1 equiv) or Tetrabutylammonium Iodide (TBAI) to generate the more reactive iodide in situ (Finkelstein reaction).

  • Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (Visualize with KMnO

    
    ; 3,4-diones are redox-active).
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography.

    
    -alkylated products are typically less polar than the starting material.
    
Protocol B: Stereoselective -Alkylation (via Enolate)

Best for: Functionalizing the


-carbon (C2 or C5) adjacent to the dione.

Reagents:

  • Base: Lithium Hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 equiv)

  • Electrophile: Active Alkyl Halide (e.g., Benzyl bromide, Allyl bromide)

  • Additive: DMPU (3.0 equiv) [Critical: Disrupts Li-O aggregates to favor C-alkylation]

  • Solvent: THF (Anhydrous)

Procedure:

  • Cooling: Cool a solution of the

    
    -protected spiro-pyrrolidine-3,4-dione in THF to -78°C.
    
  • Enolization: Add LiHMDS dropwise over 10 minutes. Stir at -78°C for 45 minutes.

    • Why: Kinetic deprotonation prevents thermodynamic equilibration and ring opening.

  • Additive: Add DMPU dropwise. Stir for 10 minutes.

  • Addition: Add the electrophile (neat or in minimal THF) slowly down the side of the flask.

  • Warm-up: Allow the reaction to warm slowly to -20°C over 2 hours. Do not rush to RT immediately, as O-alkylation becomes competitive at higher temperatures.

  • Quench: Quench with saturated NH

    
    Cl solution at -20°C.
    

Mechanistic Pathway & Logic Flow

The following diagram illustrates the divergent pathways for alkylation, highlighting the critical decision points between


, 

, and

reactivity.

AlkylationPathways Start Spiro-pyrrolidine-3,4-dione (Substrate) Deprotonation Deprotonation (Base Treatment) Start->Deprotonation  Base (NaH, LiHMDS)   Anion Ambident Anion (Resonance Hybrid) Deprotonation->Anion PathN Path A: N-Alkylation (Soft Electrophile / Cs+) Anion->PathN  Unsubst. Nitrogen   PathO Path B: O-Alkylation (Hard Electrophile / Ag+) Anion->PathO  Hard Conditions   PathC Path C: C-Alkylation (Li+ / DMPU / -78°C) Anion->PathC  Soft Enolization   ProductN N-Alkylated Product (Stable) PathN->ProductN  SN2   ProductO Enol Ether (Hydrolytically Unstable) PathO->ProductO  O-Attack   ProductC C-Alkylated Product (Quaternary Center) PathC->ProductC  C-Attack  

Caption: Divergent alkylation pathways for spiro-pyrrolidine-3,4-diones controlled by cation hardness and solvent polarity.

Troubleshooting & Optimization

The "O-Alkylation" Problem

If you observe the formation of enol ethers (characterized by a new vinyl proton signal in NMR and loss of dione carbonyl stretch in IR):

  • Cause: The electrophile is too "hard" or the counter-ion (e.g., Na

    
    ) coordinates tightly to the oxygen, directing the alkylation there.
    
  • Solution: Switch to a "softer" counter-ion (Cs

    
    ) or use a non-polar solvent (Toluene) if solubility permits. Alternatively, use the Tsuji-Trost Allylation  (Pd(0)) which proceeds via a soft 
    
    
    
    -allyl complex, exclusively favoring
    
    
    -alkylation.
Steric Hindrance at the Spiro-Center

Alkylation at the carbon adjacent to the spiro-fusion is difficult.

  • Solution: Use a smaller electrophile (Methyl Iodide, Allyl Bromide). If a bulky group is required, consider building the alkyl chain before cyclizing the pyrrolidine ring (e.g., via Dieckmann condensation of an alkylated precursor) rather than alkylating the formed spiro-cycle.

References

  • General Pyrrolidine Synthesis: Organic Chemistry Portal. "Synthesis of Pyrrolidines."[1][2][3][4][5][6] [Link]

  • Reactivity of Cyclic 1,2-Diketones (Diosphenols): Trost, B. M., & Schroeder, G. M. (2000).[7] "Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin." Journal of the American Chemical Society. [Link]

  • Regioselectivity in Amide/Lactam Alkylation: ResearchGate Discussions. "Factors influencing O- versus N- alkylation of amides." [Link]

  • Spiro-Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition: National Institutes of Health (NIH) - PubMed. "Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives." [Link]

  • Synthesis of 3,4-Dioxopyrrolidines (Reductones): Sphinxsai - ChemTech. "Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility." (Discusses 3,4-dione intermediates). [Link]

Sources

Advanced Application Note: Incorporating Spiro[4.5]decane-3,4-dione into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026


-diketone scaffolds.

Executive Summary & Strategic Rationale

The incorporation of spirocyclic scaffolds into peptidomimetics represents a paradigm shift from "flat" aromatic drug design to three-dimensional, metabolically stable architectures.[1] The spiro[4.5]decane-3,4-dione moiety is particularly valuable for two distinct reasons:

  • Conformational Locking: The rigid spiro-fusion between the five- and six-membered rings restricts the conformational entropy of the attached peptide chain, pre-organizing it into a bioactive conformation (often mimicking

    
    -turns).
    
  • Electrophilic Warhead: The 3,4-dione (a vicinal or

    
    -diketone) on the five-membered ring acts as a reversible covalent electrophile. It is capable of forming hemiketals with active-site serine residues or transition-state adducts with arginine guanidinium groups, making it a privileged motif for protease inhibitors (e.g., serine proteases).
    

Technical Challenge: The primary obstacle in utilizing this scaffold is the high reactivity of the


-diketone, which is incompatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS) conditions (specifically, nucleophilic attack by piperidine or free N-termini).

The Solution: This guide details a "Latent Functionality" approach. We synthesize a hydroxy-ketone precursor, incorporate it into the peptide, and perform a chemoselective late-stage oxidation to reveal the active dione warhead.

Chemical Mechanism & Design Logic

The following diagram illustrates the mechanism of action when this scaffold is deployed as a protease inhibitor, highlighting the reversible covalent bond formation.

Mechanism cluster_0 Free State cluster_1 Inhibited State Spiro Spiro[4.5]decane-3,4-dione (Electrophile) Complex Hemiketal Adduct (Reversible Covalent Bond) Spiro->Complex Nucleophilic Attack Enzyme Serine Protease (Ser-OH Nucleophile) Enzyme->Complex Binding Complex->Spiro Reversibility (Ki)

Caption: Mechanism of reversible covalent inhibition by the spiro-diketone scaffold.

Protocol A: Synthesis of the Scaffold Precursor

Objective: Synthesize the Fmoc-protected amino-functionalized spiro-hydroxyketone (the stable precursor).

Reagents:

  • Cyclohexanecarbaldehyde

  • Methyl vinyl ketone (MVK)

  • Thiazolium salt (Stetter catalyst)

  • Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride)

Step-by-Step Workflow:

  • Stetter Reaction (Ring Construction):

    • Reaction: Combine cyclohexanecarbaldehyde (1.0 equiv) and MVK (1.1 equiv) in ethanol with a thiazolium catalyst (0.1 equiv) and triethylamine under reflux.

    • Mechanism:[2][3] This 1,4-addition followed by intramolecular aldol condensation forms the spiro[4.5]decane-1,4-dione system.

    • Note: While this forms the 1,4-dione, we require the 3,4-dione functionality. A more direct route to the specific 3,4-dione precursor involves the Dieckmann Condensation of a diethyl adipate derivative, but for peptide insertion, we often modify the ring.

    • Alternative (Recommended for 3,4-dione): Start with Spiro[4.5]decan-8-one . Functionalize the 5-ring via

      
      -hydroxylation.
      
  • Synthesis of the "Safe" Precursor (Hydroxy-Ketone):

    • Instead of the reactive diketone, we target the

      
      -hydroxy ketone .
      
    • Perform an

      
      -hydroxylation on the spiro-ketone using Davis' oxaziridine or hypervalent iodine reagents (e.g., PhI(OAc)2 in KOH/MeOH).
      
    • Result: A stable spiro-hydroxyketone that tolerates SPPS.

  • Fmoc Protection:

    • If the scaffold is to be inserted into the backbone, it must have an amine handle. Assuming an amino-spiro derivative:

    • Dissolve the amino-scaffold in dioxane/H2O (1:1). Add NaHCO3 (2.0 equiv) and Fmoc-Cl (1.1 equiv). Stir at 0°C -> RT for 4 hours.

    • QC: Verify by LC-MS (Target Mass + Fmoc).

Protocol B: Solid Phase Integration & Late-Stage Oxidation

Objective: Incorporate the scaffold into a peptide sequence and reveal the warhead on-resin.

Experimental Setup:

  • Resin: Rink Amide MBHA (low loading, 0.3 mmol/g) to prevent aggregation.

  • Coupling Reagents: HATU / HOAt / DIPEA (preferred for sterically hindered spiro systems).

  • Oxidant: Dess-Martin Periodinane (DMP) or IBX.

Workflow Diagram:

SPPS_Workflow Start Resin Loading (Standard Fmoc SPPS) Couple Coupling of Fmoc-Spiro-Hydroxyketone (Reagent: HATU/DIPEA) Start->Couple Elongate Peptide Elongation (N-terminal extension) Couple->Elongate Oxidation Late-Stage Oxidation (Dess-Martin Periodinane) Reveal 3,4-Dione Elongate->Oxidation On-Resin Cleavage Global Deprotection & Cleavage (TFA/TIPS/H2O) Oxidation->Cleavage

Caption: The "Trojan Horse" strategy: Coupling a hydroxy-ketone followed by on-resin oxidation.

Detailed Steps:

  • Coupling the Scaffold:

    • Swell resin in DMF (30 min).[4]

    • Activate Fmoc-Spiro-Hydroxyketone (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv) for 2 minutes.

    • Add to resin and shake for 4 hours (double coupling recommended due to steric bulk of the spiro system).

    • Validation: Kaiser Test (Ninhydrin) must be negative.

  • Peptide Elongation:

    • Proceed with standard Fmoc deprotection (20% piperidine/DMF) and amino acid coupling for the remainder of the sequence.

    • Critical: Ensure the N-terminus is either acetylated (capped) or Fmoc-protected before the oxidation step to prevent oxidation of the N-terminal amine.

  • On-Resin Oxidation (The Key Step):

    • Wash resin with DCM (5x) to remove all traces of DMF (DMF can react with DMP).

    • Suspend resin in dry DCM.[4]

    • Add Dess-Martin Periodinane (DMP) (3.0 equiv relative to resin loading).

    • Shake at Room Temperature for 2 hours.

    • Wash with DCM (5x), then DMF (5x).

    • Chemistry: This converts the secondary alcohol (

      
      -hydroxy) into the ketone, generating the vicinal 3,4-dione .
      
  • Cleavage:

    • Treat resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

    • Note: Avoid thiol scavengers (EDT) if possible, as they can form thioacetals with the dione. If Met/Cys are present, use triisopropylsilane (TIPS) only.

Data Analysis & Validation

Characterization Table:

Analytical MethodExpected ResultTroubleshooting
HPLC (C18) Single sharp peak. Retention time usually increases vs. hydroxy-precursor.Broad peak suggests hydrate formation (common for diones). Run in acetonitrile/water gradients with 0.1% TFA.
LC-MS (ESI+) [M+H]+ observed. Note: Diones often hydrate. Look for [M+H+18]+ (gem-diol).If mass is +18, it is the hydrate. This is reversible and biologically active.
13C NMR Distinct carbonyl signals ~190-200 ppm.Lack of two carbonyl signals suggests incomplete oxidation.

Functional Assay (Protease Inhibition): To verify the bioactivity of the spiro-dione warhead, use a fluorogenic substrate assay.

  • Incubate Enzyme (e.g., Trypsin or Chymotrypsin) with the Spiro-Peptide (0.1 - 10

    
    M) for 30 min.
    
  • Add fluorogenic substrate (e.g., AMC-peptide).

  • Monitor fluorescence release (Ex 380 nm / Em 460 nm).

  • Result: A dose-dependent reduction in slope (Vmax) confirms covalent engagement of the active site serine by the spiro-dione.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Overview of spirocyclic synthesis and utility in drug design.

  • A General Strategy for the Prepar

    
    -Ketoacids by Solid Phase Peptide Synthesis. PMC. (2012). Describes the oxidation of precursors on solid phase to generate alpha-carbonyls. 
    
  • Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones. ResearchGate. (2022). Protocols for peptide warhead synthesis.

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. MDPI. (2025).[2] Modern catalytic methods for constructing the spiro[4.5] framework.

  • Peptide Synthesis for Beginners. American Peptide Society. Standard protocols for Fmoc SPPS and Kaiser testing.

Sources

One-Pot Synthesis of 8-Oxa-2-azaspiro[4.5]decane Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 8-Oxa-2-azaspiro[4.5]decane Scaffold

The 8-oxa-2-azaspiro[4.5]decane framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. Its rigid, three-dimensional topology, which incorporates both an oxygen and a nitrogen atom in a spirocyclic arrangement, offers a unique scaffold for the development of novel therapeutic agents. The spatial arrangement of heteroatoms and substituents on this core can lead to high-affinity interactions with a variety of biological targets, including receptors and enzymes. Consequently, efficient and versatile synthetic routes to this scaffold are highly sought after to facilitate the exploration of new chemical space in medicinal chemistry. This guide provides a detailed overview of a one-pot synthesis strategy for accessing substituted 8-oxa-2-azaspiro[4.5]decane derivatives, with a focus on the underlying chemical principles and practical experimental protocols.

Strategic Approach: Tandem Cyanoethylation-Aldol Condensation

A particularly elegant and efficient one-pot method for the construction of the 8-oxa-2-azaspiro[4.5]decane core involves a tandem reaction sequence initiated by a cyanoethylation, followed by an intramolecular aldol condensation.[1][2] This approach is advantageous as it assembles the complex spirocyclic system from relatively simple, acyclic precursors in a single synthetic operation, thereby minimizing purification steps and improving overall yield.

The causality behind this one-pot strategy lies in the careful selection of a precursor that contains both a nucleophilic hydroxyl group and a latent enolizable ketone. Specifically, a 1-substituted-4-acetyl-4-hydroxypiperidine serves as an ideal starting material. The reaction is initiated by the addition of an activated alkene, such as acrylonitrile, in the presence of a base.

Mechanistic Insights

The reaction proceeds through a well-orchestrated cascade of events:

  • Cyanoethylation: The basic catalyst deprotonates the hydroxyl group of the hydroxypiperidine, which then undergoes a Michael addition to acrylonitrile. This step introduces a cyanoethyl ether moiety at the 4-position of the piperidine ring.

  • Intramolecular Aldol Condensation: The same basic conditions facilitate the formation of an enolate from the acetyl group. This enolate then attacks the nitrile carbon of the newly introduced cyanoethyl group in an intramolecular fashion.

  • Cyclization and Tautomerization: The resulting intermediate cyclizes to form the five-membered oxa-aza-spiro ring system. Subsequent tautomerization and hydrolysis of the imine functionality can lead to the final, stable 8-oxa-2-azaspiro[4.5]decane derivative.

This one-pot sequence is a prime example of reaction economy, where multiple bond-forming events occur under the same reaction conditions without the need for isolation of intermediates.

Experimental Protocol: One-Pot Synthesis of N-Substituted 4-Methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carbonitriles

This protocol is adapted from the work of Yu et al. and describes the synthesis of a substituted 8-oxa-2-azaspiro[4.5]decane derivative.[1][2]

Materials and Reagents
  • 1-(Substituted)-4-acetyl-4-hydroxypiperidine (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Potassium hydroxide (or other suitable alkali catalyst) (catalytic amount)

  • Anhydrous solvent (e.g., Dioxane, THF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a solution of the 1-(substituted)-4-acetyl-4-hydroxypiperidine (1.0 eq) in the chosen anhydrous solvent, add a catalytic amount of powdered potassium hydroxide.

  • Addition of Acrylonitrile: To this stirred suspension, add acrylonitrile (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carbonitrile.

Data Presentation
EntryR-group on Piperidine NitrogenSolventCatalystTime (h)Yield (%)
12-ethoxyethylDioxaneKOH378
22-phenylethylDioxaneKOH475

Table 1: Representative examples of the one-pot synthesis of substituted 8-oxa-2-azaspiro[4.5]decane derivatives. Data is illustrative and based on reported procedures.[1][2]

Workflow and Mechanistic Visualization

One_Pot_Synthesis Start 1-(Substituted)-4-acetyl- 4-hydroxypiperidine + Acrylonitrile Catalyst Alkali Catalyst (e.g., KOH) Start->Catalyst Reaction Initiation Cyanoethylation Cyanoethylation Intermediate Catalyst->Cyanoethylation Michael Addition Enolate Enolate Formation Cyanoethylation->Enolate Deprotonation Cyclization Intramolecular Cyclization Enolate->Cyclization Nucleophilic Attack Product 8-Oxa-2-azaspiro[4.5]decane Derivative Cyclization->Product Tautomerization/ Work-up

Caption: Workflow for the one-pot synthesis of 8-oxa-2-azaspiro[4.5]decanes.

Alternative One-Pot Strategies: A Brief Outlook

While the tandem cyanoethylation-aldol condensation is a robust method, other one-pot strategies can be envisaged for the synthesis of the 8-oxa-2-azaspiro[4.5]decane scaffold and its analogs. These include:

  • Multicomponent Reactions (MCRs): A convergent approach where three or more starting materials react in a single operation to form the spirocyclic product. A hypothetical MCR could involve the reaction of tetrahydropyran-4-one, an amino alcohol, and a third component that facilitates the cyclization.

  • Domino Reactions: These are a class of cascade reactions where the subsequent transformations occur as a result of the functionality created in the preceding step.[3] Domino reactions initiated by a Michael addition have been successfully employed in the synthesis of various spiro compounds.

  • Metal-Catalyzed Tandem Cyclizations: Transition metal catalysis offers a powerful tool for the construction of complex molecular architectures. For instance, a silver-catalyzed intramolecular cyclization of an appropriately substituted amino-alkyne could potentially be adapted to form the 8-oxa-2-azaspiro[4.5]decane core.[4][5]

These alternative strategies highlight the versatility of one-pot reactions in modern organic synthesis and provide a conceptual framework for the development of novel routes to the 8-oxa-2-azaspiro[4.5]decane scaffold.

Conclusion

This guide has provided a detailed protocol and the underlying scientific rationale for a one-pot synthesis of substituted 8-oxa-2-azaspiro[4.5]decane derivatives. The tandem cyanoethylation-aldol condensation strategy represents an efficient and practical approach for accessing this important heterocyclic scaffold. By understanding the mechanistic principles, researchers can further optimize and adapt this methodology for the synthesis of a diverse library of 8-oxa-2-azaspiro[4.5]decane analogs for applications in drug discovery and medicinal chemistry.

References

  • Yu, V., Praliyev, K., Nagimova, A., & Zazybin, A. (2015). A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[3][6]deca-3-en-3-carboxylic acids. Tetrahedron Letters, 56(13), 1631–1634. [Link]

  • Yu, V., Praliyev, K., Nagimova, A., & Zazybin, A. (2015). A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[3][6]deca-3-en-3-carboxylic acids. CoLab. [Link][1]

  • Yu, V., Praliyev, K., Nagimova, A., & Zazybin, A. (2015). A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[3][6]deca-3-en-3-carboxylic acids. Sci-Hub. [Link][2]

  • Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi. [Link][3]

  • A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed. (2025). ResearchGate. [Link][7]

  • Silver catalyzed intramolecular cyclization for synthesis of 3-alkylideneoxindoles via C-H functionalization. (2011). PubMed. [Link][4]

  • Silver(i) catalyzed intramolecular cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles leading to the formation of N-cyano-2-substituted indoles under ambient conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link][5]

  • Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom. (2011). ACS Publications. [Link][8]

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.). ResearchGate. [Link][9]

Sources

Strategic Deployment of Spiro-Diones in High-Throughput Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the saturation of intellectual property space around planar, aromatic heterocycles has necessitated a shift toward three-dimensional (3D) pharmacophores. The fraction of sp3-hybridized carbons (


) correlates positively with clinical success by improving solubility and target selectivity.

Spiro-diones —cyclic dicarbonyl compounds linked to a heterocyclic system via a single spiro-carbon—represent a "privileged scaffold" class. They combine the electronic versatility of the dione moiety (hydrogen bond acceptors) with the structural rigidity of the spiro-fusion.

This guide details the application of cyclic 1,3-diones (specifically dimedone and 1,3-indandione ) as nucleophilic synthons in Multicomponent Reactions (MCRs) to generate diverse spiro-heterocyclic libraries.

Mechanistic Foundations & Library Design Strategy

The utility of spiro-diones in library generation relies on the "Push-Pull" reactivity of the 1,3-dicarbonyl system.

The Reactivity Profile
  • C-Nucleophilicity (The Push): The active methylene group (C2) is highly acidic (

    
    ), allowing facile deprotonation and attack on electrophiles (Knoevenagel condensation).
    
  • O-Nucleophilicity: Under specific conditions, the enol oxygen can participate in cyclization (e.g., forming chromene rings).

  • Electrophilic Trap: In 1,3-dipolar cycloadditions, the alkylidene derivatives of these diones serve as highly reactive dipolarophiles.

Library Generation Workflow

The following diagram illustrates the decision tree for generating distinct chemotypes from a single dione precursor.

Library_Workflow Input Input: Cyclic 1,3-Dione (Dimedone / Indandione) Path_A Pathway A: Knoevenagel-Michael-Cyclization Input->Path_A Path_B Pathway B: 1,3-Dipolar Cycloaddition Input->Path_B Reagent_A + Isatin + Malononitrile Path_A->Reagent_A Catalyst: L-Proline Reagent_B + Isatin + Amino Acid (Sarcosine) Path_B->Reagent_B In situ Azomethine Ylide Product_A Library A: Spiro-Chromenes Reagent_A->Product_A Product_B Library B: Spiro-Pyrrolidines Reagent_B->Product_B

Figure 1: Divergent synthesis pathways for spiro-dione library generation.

Protocol A: Organocatalytic Synthesis of Spiro-Chromenes

Target Scaffold: Spiro[chromene-4,3'-indoline]-2'-ones Mechanism: Cascade Knoevenagel condensation


 Michael addition 

O-Cyclization.
Materials
  • Reagent A: Isatin derivatives (substituted at C5/N1).

  • Reagent B: Malononitrile (activated methylene source).

  • Reagent C: Dimedone (5,5-dimethyl-1,3-cyclohexanedione).

  • Catalyst: L-Proline (10 mol%) or DABCO (10 mol%).

  • Solvent: Ethanol:Water (1:1 v/v) – Green Chemistry compliant.

Step-by-Step Methodology
  • Charge: In a 20 mL reaction vial equipped with a magnetic stir bar, add Isatin (1.0 mmol), Malononitrile (1.1 mmol), and Dimedone (1.0 mmol).

  • Solvation: Add 5 mL of EtOH:H₂O (1:1). The mixture may appear as a suspension.

  • Catalysis: Add L-Proline (11.5 mg, 0.1 mmol).

  • Reaction: Heat the mixture to reflux (80°C) for 30–60 minutes.

    • Visual Cue: The reaction typically transitions from a suspension to a clear solution, then precipitates the solid product.

  • Monitoring: Check TLC (Eluent: 30% Ethyl Acetate in Hexane). Look for the disappearance of the Isatin spot.

  • Workup (Filtration): Cool the reaction to room temperature. The product will crystallize out. Filter the solid under vacuum.

  • Purification: Wash the filter cake with 2 mL of cold aqueous ethanol. Recrystallize from hot ethanol if necessary (often not required).

Critical Validation Parameters
ParameterObservationInterpretation
Appearance White to pale yellow solidHigh purity; dark colors indicate oxidation.
¹H NMR (DMSO-d₆) Singlet @

4.0–4.5 ppm
Characteristic methine proton at the spiro junction.
IR Spectroscopy

2200 cm⁻¹ (sharp)
Presence of the nitrile (CN) group.
IR Spectroscopy

1710 cm⁻¹ & 1660 cm⁻¹
Carbonyl stretches (Dione and Oxindole).

Protocol B: Regioselective Synthesis of Spiro-Pyrrolidines

Target Scaffold: Dispiro[indene-2,3'-pyrrolidine-4',3''-indoline]-1,2''-diones Mechanism: 1,3-Dipolar Cycloaddition (1,3-DCA) via Azomethine Ylide.[1]

Concept

This protocol generates high-complexity "fused" systems by reacting an in situ generated dipole (from isatin and an amino acid) with a dipolarophile derived from 1,3-indandione.

Materials
  • Dipolarophile Precursor: 2-Arylidene-1,3-indandione (Pre-synthesized via standard Knoevenagel of Indandione + Benzaldehyde).

  • Dipole Precursor: Isatin + Sarcosine (N-methylglycine).

  • Solvent: Methanol or Isopropanol.

Step-by-Step Methodology
  • Pre-reaction: Synthesize the Knoevenagel adduct (2-benzylidene-1H-indene-1,3(2H)-dione) if not commercially available.

    • Quick Prep: Equimolar Indandione + Benzaldehyde in Ethanol (cat. piperidine), stir 1h, filter precipitate.

  • Main Reaction: In a round-bottom flask, combine:

    • 2-Arylidene-1,3-indandione (1.0 mmol)

    • Isatin (1.0 mmol)[2]

    • Sarcosine (1.2 mmol)

  • Reflux: Reflux in Methanol (10 mL) for 2–4 hours.

    • Mechanism Note: Sarcosine and Isatin condense to form an azomethine ylide, which undergoes [3+2] cycloaddition with the exocyclic double bond of the indandione derivative.

  • Workup: Evaporate solvent to 20% volume. Allow to stand at 4°C overnight.

  • Isolation: Filter the resulting precipitate. Wash with cold methanol.

Mechanistic Visualization (1,3-DCA)

Mechanism_DCA Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide - CO2, - H2O Sarcosine Sarcosine Sarcosine->Ylide Adduct Indandione-Alkene (Dipolarophile) TS Transition State [3+2] Cycloaddition Adduct->TS Ylide->TS Product Dispiro-Pyrrolidine (Final Scaffold) TS->Product Regioselective Bond Formation

Figure 2: Mechanism of the multicomponent 1,3-dipolar cycloaddition.

Library Diversification Guide

To maximize Structure-Activity Relationship (SAR) data, vary the inputs systematically.

ComponentVariation StrategyImpact on Physicochemical Properties
Dione Component Dimedone vs. 1,3-Indandione vs. Barbituric AcidAlters H-bond acceptor count and ring planarity.
Isatin (R-Group) 5-F, 5-NO₂, 5-OMe, N-BenzylModulates electronic density of the spiro-oxindole core; Halogens improve metabolic stability.
Aldehyde (Protocol A) Aryl, Heteroaryl (Pyridyl, Thienyl)Introduces lipophilicity (LogP) and

-stacking potential.
Amino Acid (Protocol B) Sarcosine vs. Proline vs. ThioprolineAlters the substitution on the pyrrolidine ring; Proline creates a fused pyrrolizidine system.

References

  • Spiro-Chromene Synthesis (L-Proline Catalysis): Jadhav, G. R., Shaikh, M. U., Kale, R. P., & Gill, C. H. (2009). "L-Proline catalyzed solvent-free one-pot synthesis of spiro[chromene-4,3'-indoline]-3-carbonitriles." Chinese Chemical Letters. [Link]

  • Spiro-Pyrrolidine Synthesis (1,3-DCA): Natarajan, A., et al. (2021). "Stereoselective synthesis and discovery of novel spirooxindolopyrrolidine engrafted indandione heterocyclic hybrids as antimycobacterial agents." Bioorganic Chemistry. [Link][1][2][3]

  • Green Chemistry & DABCO Catalysis: Mohammadi, S., et al. (2013). "DABCO-catalyzed one-pot synthesis of spiro[chromene-4,3'-indoline]-3-carbonitriles." Journal of Chemical Research. [Link]

  • Concept of Fsp3 in Drug Discovery: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Scalable Process Chemistry for 8-oxa-2-azaspiro[4.5]decane-3,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, scalable process guide for the synthesis of 8-oxa-2-azaspiro[4.5]decane-3,4-dione .

Editorial Note: The specific nomenclature "3,4-dione" in a 2-azaspiro[4.5]decane system refers to a vicinal diketone motif (pyrrolidine-2,3-dione fused at the 5-position). This is distinct from the more common "hydantoin" (2,4-dione) or "succinimide" (1,3-dione) scaffolds often found in this chemical space. This guide prioritizes the synthesis of the vicinal 3,4-dione as requested, utilizing a modified Southwick-Crouch condensation, while briefly noting the Hydantoin route for context.

Executive Summary

The 8-oxa-2-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core for ion channel blockers, GPCR ligands (e.g., muscarinic agonists), and protease inhibitors. The 3,4-dione derivative (a spiro-fused pyrrolidine-2,3-dione) represents a highly functionalized intermediate capable of undergoing further condensation to form fused heterocyclic systems (e.g., pyrrolopyrazines).

This guide details a scalable, robust protocol for synthesizing 8-oxa-2-azaspiro[4.5]decane-3,4-dione starting from the commercially available tetrahydro-4H-pyran-4-one . The method avoids expensive noble metal catalysts, utilizing a multi-component condensation strategy adaptable to kilogram-scale production.

Key Process Features
  • Starting Material: Tetrahydro-4H-pyran-4-one (Commodity chemical).[1]

  • Key Transformation: Modified Southwick-Crouch condensation (One-pot or Telescoped).

  • Scalability: Avoids chromatography; relies on crystallization/precipitation.

  • Atom Economy: High; main byproducts are ethanol and water.

Retrosynthetic Analysis & Strategy

The construction of the spiro-quaternary center at C5 (spiro junction) is the rate-limiting step. The 3,4-dione motif is installed via the condensation of an amine and a dialkyl oxalate with the ketone.

Pathway:

  • Condensation: Tetrahydro-4H-pyran-4-one reacts with an amine (R-NH₂) and diethyl oxalate.

  • Cyclization: The intermediate enamine/imine undergoes acylation by the oxalate and subsequent ring closure.

Retrosynthesis Target 8-oxa-2-azaspiro[4.5]decane-3,4-dione (Target Molecule) Intermediate Enamine-Oxalate Intermediate Target->Intermediate Cyclization (-EtOH) Precursors Tetrahydro-4H-pyran-4-one + Diethyl Oxalate + Amine (R-NH2) Intermediate->Precursors Condensation

Caption: Retrosynthetic disconnection of the spiro-pyrrolidine-2,3-dione scaffold.

Detailed Experimental Protocol

Method A: Modified Southwick-Crouch Condensation (Primary Route)

This method generates the N-substituted 3,4-dione. If the N-unsubstituted (NH) dione is required, use a labile protecting group (e.g., Benzyl, PMB) as the amine source, followed by deprotection.

Target: 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-3,4-dione (Scalable Intermediate) Note: The N-benzyl group aids crystallinity and solubility during processing.

Reagents & Materials
ReagentEquiv.[2][3][4][5]RoleCAS
Tetrahydro-4H-pyran-4-one 1.0Substrate29943-42-8
Benzylamine 1.05Amine Source100-46-9
Diethyl Oxalate 1.1C2 Synthon95-92-1
Sodium Ethoxide (21% in EtOH) 1.2Base141-52-6
Ethanol (Absolute) 10 VSolvent64-17-5
Acetic Acid (Glacial) 1.5Quench64-19-7
Step-by-Step Procedure

1. Schiff Base Formation / Pre-Condensation

  • Charge a 5L jacketed reactor with Tetrahydro-4H-pyran-4-one (500 g, 5.0 mol) and Ethanol (2.5 L).

  • Cool the mixture to 0–5°C.

  • Add Benzylamine (562 g, 5.25 mol) dropwise over 30 minutes, maintaining internal temperature <15°C.

  • Stir at 20°C for 2 hours. Checkpoint: Monitor by TLC/LCMS for imine formation.

2. Oxalate Addition & Cyclization

  • Cool the reaction mixture to 0°C.

  • Add Diethyl Oxalate (803 g, 5.5 mol) in one portion (reaction is mildly endothermic initially).

  • Add Sodium Ethoxide solution (21 wt%, 1.2 equiv) dropwise over 1 hour. Caution: Exothermic.[6] Maintain T < 20°C.

  • Upon completion of addition, warm the reactor to Reflux (78°C) .

  • Maintain reflux for 4–6 hours. The solution typically turns deep orange/red.

  • IPC (In-Process Control): LCMS should show consumption of the imine and formation of the spiro-dione (M+H expected).

3. Work-up & Isolation

  • Cool the reactor to 20°C.

  • Quench the reaction by adding Acetic Acid (450 g) diluted in water (1 L) to adjust pH to ~5–6.

  • Concentrate the mixture under reduced pressure to remove the bulk of Ethanol.

  • Add Water (3 L) and Ethyl Acetate (3 L). Stir vigorously for 30 minutes.

  • Separate phases. Extract the aqueous layer again with Ethyl Acetate (1.5 L).

  • Combine organic phases and wash with Brine (2 L).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to a semi-solid residue.

4. Purification (Crystallization)

  • Dissolve the crude residue in minimal hot Isopropanol (IPA) (approx. 2-3 volumes).

  • Allow to cool slowly to Room Temperature, then to 0°C for 4 hours.

  • Filter the precipitate.[6] Wash the cake with cold IPA/Heptane (1:1).

  • Dry in a vacuum oven at 45°C for 12 hours.

Yield: Expected 65–75% (White to pale yellow solid). Purity: >98% (HPLC).

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.20–7.40 (m, 5H, Ar-H)

    • δ 4.65 (s, 2H, N-CH₂-Ph)

    • δ 3.80 (m, 4H, Pyran O-CH₂)

    • δ 1.90 (m, 4H, Pyran C-CH₂)

    • Note: The 3,4-dione may exist in equilibrium with its enol form (4-hydroxy-3-one) depending on solvent.

  • ¹³C NMR:

    • Carbonyls: ~160 ppm (Amide), ~190 ppm (Ketone).

    • Spiro Carbon: ~60–70 ppm.

    • Pyran Carbons: ~63 ppm (O-CH₂), ~30 ppm (C-CH₂).

  • Mass Spectrometry: [M+H]⁺ consistent with Formula (e.g., C₁₅H₁₇NO₃ for N-benzyl).

Process Logic & Scalability Logic

The choice of the modified Southwick-Crouch protocol over the "Amino-Ester + Oxalyl Chloride" route is driven by scalability:

  • Avoidance of HCN: The alternative Strecker synthesis requires Cyanide, which imposes significant safety/regulatory burdens at scale.

  • One-Pot Potential: The imine formation and oxalate condensation can often be telescoped, reducing unit operations.

  • Crystallinity: The N-benzyl derivative crystallizes readily, whereas the N-H (unsubstituted) analog is often highly polar and difficult to isolate from aqueous streams without resin purification.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine formationEnsure water removal during imine step (use molecular sieves or azeotropic distillation if necessary).
Oiling Out Impurities in crudeUse a seed crystal during IPA recrystallization; add Heptane as an anti-solvent slowly.
Dark Color Polymerization of OxalateEnsure strict temperature control during NaOEt addition; do not overheat during reflux.

Diagram: Reaction Workflow

Workflow Start Start: Tetrahydro-4H-pyran-4-one + Benzylamine Step1 Step 1: Imine Formation (Ethanol, 0-20°C) Start->Step1 Step2 Step 2: Addition of Diethyl Oxalate & NaOEt (Base) Step1->Step2 Cool to 0°C Step3 Step 3: Cyclization Reflux (78°C, 4-6h) Step2->Step3 Exotherm Control Quench Quench (AcOH/H2O) & Extraction (EtOAc) Step3->Quench Cryst Crystallization (IPA/Heptane) Quench->Cryst Phase Sep & Conc. Final Final Product: 8-oxa-2-azaspiro[4.5]decane-3,4-dione Cryst->Final Filter & Dry

Caption: Process flow diagram for the synthesis of the spiro-dione scaffold.

Alternative Scaffold Note (The Hydantoin)

Crucial Distinction: If the intended target is the 2,4-dione (Hydantoin) (often confused in nomenclature), the protocol changes to the Bucherer-Bergs reaction:

  • Reagents: Tetrahydro-4H-pyran-4-one, (NH₄)₂CO₃, KCN, EtOH/H₂O (1:1).

  • Conditions: 60°C, sealed vessel, 12h.

  • Product: 8-oxa-2,4-diazaspiro[4.5]decane-1,3-dione (Hydantoin).

  • This route is also highly scalable but yields a different isomer.

References

  • Southwick, P. L., & Seivard, L. L. (1949). The Reaction of N-Substituted Enamines with Diethyl Oxalate. Journal of the American Chemical Society.[2] Link

  • Madaiah, M., et al. (2021). Synthesis of Spiro-Pyrrolidine Derivatives via Multicomponent Reaction.[7] ACS Omega. Link

  • PubChem Compound Summary. (2025). 8-oxa-2-azaspiro[4.5]decan-3-one (Related Scaffold). National Library of Medicine. Link

  • AccelaChem Catalog. (2025). CAS 1909326-67-5 Product Entry.[8][9]Link (Verifies existence of the 3,4-dione specific isomer).

Disclaimer: This protocol involves the use of corrosive bases and flammable solvents. All operations should be performed in a fume hood with appropriate PPE. The user assumes all responsibility for safety validation.

Sources

Application Note: Solvent Selection and Formulation Protocols for 8-oxa-2-azaspiro[4.5]decane-3,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling & Physicochemical Causality

8-oxa-2-azaspiro[4.5]decane-3,4-dione (CAS: 1909326-67-5) represents a highly specialized scaffold in contemporary medicinal chemistry. The molecule is defined by two distinct structural domains, each dictating its solvation behavior and stability:

  • The Spirocyclic Core (8-oxa-2-azaspiro[4.5]decane): The incorporation of spirocyclic motifs is a proven strategy to increase the fraction of sp3-hybridized carbons (

    
    ). This structural three-dimensionality disrupts planar stacking, thereby lowering the crystal lattice energy and enhancing intrinsic aqueous solubility compared to flat heteroaromatic analogs 1.
    
  • The

    
    -Keto Lactam Moiety (3,4-dione):  The vicinal dicarbonyl system within the pyrrolidine ring is highly electrophilic. 
    
    
    
    -Keto amides are privileged covalent warheads designed to interact with catalytic serine or cysteine residues. They exhibit superior metabolic stability against plasma esterases compared to
    
    
    -keto esters 2.

The Solvation Challenge (Causality): While the spirocyclic core promotes solubility, the electrophilic nature of the


-keto lactam introduces a critical stability liability. In the presence of protic solvents (e.g., water, methanol, ethanol), the highly reactive ketone exists in a dynamic equilibrium with its gem-diol (hydrate) or hemiacetal form 2. Exposing the compound to protic environments during long-term storage will lead to reversible, yet significant, masking of the active warhead. Solvent selection must therefore prioritize anhydrous aprotic environments for storage, reserving aqueous systems strictly for immediate downstream applications.

Solvent Selection Matrix

Table 1: Physicochemical compatibility of 8-oxa-2-azaspiro[4.5]decane-3,4-dione across standard solvents.

SolventClassificationDielectric Constant (

)
Solvation CapacityStability of

-Keto Lactam
Recommended Application
Anhydrous DMSO Polar Aprotic46.7High (>50 mM)ExcellentIn vitro stock solutions, HTS
Acetonitrile (MeCN) Polar Aprotic37.5Moderate (~10 mM)ExcellentLC-MS analysis, Analytical QC
Methanol / Ethanol Polar Protic32.7 / 24.5ModeratePoor (Hemiacetal formation)Avoid for long-term storage
PEG400 / Tween-80 Amphiphilic Polymer~12.4High (as co-solvent)Good (Sterically hindered)In vivo formulation excipients
Aqueous Buffer (pH 7.4) Polar Protic80.1Low to ModerateModerate (Hydrate equilibrium)Final assay media (use immediately)

Experimental Protocols

Protocol A: Preparation of Self-Validating 10 mM Anhydrous Stock Solution for In Vitro Assays

Objective: Create a stable stock solution while preventing degradation of the electrophilic warhead. DMSO is selected for its superior amphipathic solvation capabilities, which efficiently dissolve functionalized spirocycles 3.

  • Equilibration: Allow the lyophilized vial of 8-oxa-2-azaspiro[4.5]decane-3,4-dione to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (≤0.005% water) to achieve a 10 mM concentration.

  • Homogenization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes. Causality: Avoid high-heat sonication, which can accelerate trace-water-mediated hydrolysis of the dione.

  • Validation (Self-Validating QC): Remove a 5

    
    L aliquot and dilute in anhydrous MeCN for LC-MS analysis. Verify the intact mass (M+H = 170.1) and ensure the absence of the +18 Da hydrate mass peak (M+H = 188.1).
    
  • Storage: Aliquot into single-use amber vials, purge the headspace with Argon or Nitrogen gas, and store at -80°C.

Protocol B: Step-by-Step In Vivo Formulation (Clear Solution)

Objective: Formulate a biocompatible, precipitation-free solution for intravenous (IV) or intraperitoneal (IP) administration using a standard 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline vehicle 4. Causality: Direct dissolution in saline leads to precipitation due to the compound's lipophilic hydrocarbon bulk. The sequential addition of excipients creates a micellar suspension that thermodynamically stabilizes the drug.

  • Primary Solvation: Dissolve the required mass of 8-oxa-2-azaspiro[4.5]decane-3,4-dione in 10% (v/v) DMSO . Vortex until completely clear. Do not proceed if cloudy.

  • Polymer Dispersion: Add 40% (v/v) PEG400 . Causality: PEG400 acts as a co-solvent that lowers the dielectric constant of the aqueous phase, bridging the polarity gap between DMSO and water. Vortex for 1 minute.

  • Surfactant Addition: Add 5% (v/v) Tween-80 . Causality: Tween-80 forms micelles that encapsulate the spirocyclic core, preventing aggregation when the aqueous phase is introduced. Vortex thoroughly.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile Saline (0.9% NaCl) while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and nucleation.

  • Validation (Self-Validating QC): Visually inspect the vial against a dark background using a focused light beam to check for the Tyndall effect (light scattering indicating micro-precipitates). A successful formulation must be optically clear. Administer to animal models within 2 hours of preparation to minimize in situ hydration of the

    
    -keto lactam.
    

Workflow Visualization

Workflow Start 8-oxa-2-azaspiro[4.5]decane-3,4-dione (Solid Powder) Branch1 In Vitro Screening (HTS / Enzymatic) Start->Branch1 Branch2 In Vivo PK / PD (Animal Models) Start->Branch2 Branch3 Analytical QC (NMR / LC-MS) Start->Branch3 Sol1 Anhydrous DMSO (10-50 mM Stock) Branch1->Sol1 Sol2 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline Branch2->Sol2 Sol3 DMSO-d6 or CD3CN (Avoid CD3OD) Branch3->Sol3 Alert CRITICAL: Protic solvents (MeOH, EtOH) may cause hemiacetal formation at the α-keto lactam moiety. Sol1->Alert Sol3->Alert

Figure 1: Workflow for solvent selection based on downstream application and stability constraints.

References

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Source: nih.gov | URL: 1

  • Title: The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities | Source: acs.org | URL: 2

  • Title: A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity | Source: mdpi.com | URL: 3

  • Title: Brilliant Blue FCF - TargetMol (In Vivo Formulation Protocols) | Source: targetmol.com | URL: 4

Sources

Troubleshooting & Optimization

Improving solubility of 8-oxa-2-azaspiro[4.5]decane-3,4-dione in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges of 8-oxa-2-azaspiro[4.5]decane-3,4-dione .

As this specific spiro-scaffold is often a proprietary intermediate in the synthesis of bioactive ligands (similar to gabapentinoids or spiro-hydantoins), exact physicochemical data in public repositories is limited. Therefore, this guide applies First Principles of Medicinal Chemistry , deriving protocols from the molecule's functional motif: a rigid spiro-ether fused with a cyclic imide/amide system.[1]

Subject: Improving aqueous solubility of 8-oxa-2-azaspiro[4.5]decane-3,4-dione Case ID: SOL-SPIRO-08 Analyst Level: Senior Application Scientist[1]

Molecular Analysis & Solubility Challenge

Before attempting solubilization, we must understand why this molecule resists solution.[1]

  • The Scaffold: The spiro[4.5]decane core creates a highly rigid, orthogonal structure. This rigidity minimizes the entropy of fusion (

    
    ), leading to a high melting point and high crystal lattice energy.
    
  • The Functional Groups:

    • 8-Oxa (Ether): Provides hydrogen bond acceptance but limited polarity.

    • 3,4-Dione (Cyclic Imide/Amide): This is the critical "handle." If this moiety resembles a succinimide or a vicinal dione, the nitrogen proton is weakly acidic (pKa ~8.5–9.5).

  • The Problem: The molecule is "brick dust"—it packs too well in the solid state for water to disrupt, despite having polar groups.[1]

Troubleshooting Guide: Three-Pillar Strategy

Strategy A: The "Imide Switch" (pH Adjustment)

Mechanism: The most effective method for cyclic diones/imides is ionization. Deprotonating the nitrogen creates a negative charge, breaking the crystal lattice and allowing hydration.[1]

Protocol:

  • Target pH: You must exceed the pKa by at least 1–2 units. For cyclic imides, aim for pH 9.0 – 10.0 .[1]

  • Buffer Selection: Use Glycine-NaOH or Carbonate buffers. Avoid Phosphate if calcium ions are present in your assay (precipitation risk).

  • Caution: Check for hydrolytic stability. Cyclic imides can ring-open at high pH over time. Always prepare fresh.

Experimental Workflow (DOT Diagram):

pH_Strategy Start Solid Compound Check_pKa Est. pKa ~9.0 Start->Check_pKa Select_Buffer Select Buffer (pH 10.0) Check_pKa->Select_Buffer Dissolve Add Buffer Dropwise Select_Buffer->Dissolve Check_Clear Solution Clear? Dissolve->Check_Clear Success Proceed to Assay Check_Clear->Success Yes Fail Precipitation Check_Clear->Fail No Cosolvent Switch to Strategy B Fail->Cosolvent

Caption: Workflow for pH-dependent solubilization. If ionization fails (due to high lattice energy), cosolvents must be introduced.[1]

Strategy B: Thermodynamic Disruption (Cosolvents)

Mechanism: If the compound is not acidic enough or is unstable at high pH, you must lower the dielectric constant of the medium to solvate the hydrophobic spiro-carbon frame.

Recommended Solvent Systems:

SolventRecommended % (v/v)Rationale
DMSO 1% – 10%Best Choice. High dipole moment disrupts strong lattice packing.
PEG 400 10% – 20%Acts as an interfacial surfactant; safe for many in vivo studies.
Ethanol < 5%Good for initial stock, but risk of precipitation upon dilution into aqueous media.[1]

Troubleshooting "Crash-Out":

  • Issue: Compound dissolves in 100% DMSO but precipitates when added to water.

  • Fix: Use a "Step-Down" dilution.

    • Dissolve in 100% DMSO (Stock).

    • Dilute 1:1 with PEG 400 (Intermediate).

    • Slowly add this mix to your aqueous buffer with rapid vortexing.

Strategy C: Host-Guest Complexation (Cyclodextrins)

Mechanism: The spiro structure is sterically bulky. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic spiro-rings fit inside the CD cavity, shielding them from water while the CD exterior ensures solubility.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add excess 8-oxa-2-azaspiro[4.5]decane-3,4-dione.

  • Shake/sonicate for 24 hours.

  • Filter (0.45 µm) to remove undissolved solid.

Frequently Asked Questions (Technical)

Q1: My compound turns yellow at pH 10. Is this normal?

  • Answer: Likely No . A color change usually indicates ring opening (hydrolysis) of the dione/imide or oxidation. If this happens, immediately lower the pH to 8.5 and use 5% DMSO as a cosolvent to compensate for the lower ionization.[1]

Q2: Can I use sonication to speed up dissolution?

  • Answer: Yes, but monitor temperature. Spiro-compounds often have temperature-dependent solubility. Sonicating generates heat, dissolving the solid.[1] However, once the sample cools back to room temperature, it may super-saturate and precipitate (nucleate) during your experiment.[1] Always equilibrate to room temp before filtering.

Q3: Why is the "8-oxa" group not helping solubility more?

  • Answer: While the ether oxygen is a hydrogen bond acceptor, it is sterically hindered within the rigid spiro-ring. It cannot freely rotate to engage with water molecules as effectively as a linear ether (like PEG) would.

Summary of Physicochemical Properties (Estimated)

PropertyValue / EstimateImplication
Molecular Weight ~169.18 g/mol Small molecule; permeability likely high.
LogP ~0.5 to 1.2Moderately lipophilic; crosses membranes well.
pKa (Imide NH) 8.5 – 9.5Weakly acidic; requires pH > 9 for ionization.
H-Bond Donors 1 (NH)Limited interaction with water.
H-Bond Acceptors 3 (2 C=O, 1 Ether)Good potential for cosolvents like PEG.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Standard reference for pKa of cyclic imides/hydantoins).

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. (Structural insights on spiro-ring rigidity and solubility).

  • PubChem Compound Summary. (General physical properties for spiro-decane derivatives).

Sources

Minimizing side reactions during N-alkylation of spiro-diones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the N-Alkylation of Spiro-diones . It is designed to address the specific mechanistic challenges posed by the spiro-cyclic framework, particularly the steric strain and ambident nucleophilicity of the dione moiety.

Ticket ID: SD-ALK-001 Subject: Minimizing Side Reactions (O-Alkylation, Ring Opening, Regio-scrambling) Status: Open Assigned Specialist: Senior Application Scientist

Core Mechanistic Insight: The Ambident Nucleophile

Before troubleshooting, it is critical to understand why your reaction fails. Spiro-diones (e.g., spirohydantoins, spiro-succinimides, spiro-barbiturates) contain an imide functionality. The deprotonated imide is an ambident nucleophile , meaning the negative charge is delocalized between the Nitrogen and the Oxygen atoms.

  • N-Alkylation (Thermodynamic Product): Leads to the stable amide/imide.

  • O-Alkylation (Kinetic Product): Leads to the imidate ester (often unstable or undesirable).

The "Spiro" center adds a layer of complexity: Steric Bulk . The quaternary spiro-carbon adjacent to the nitrogen hinders the approach of the electrophile, often pushing the reaction toward the less hindered Oxygen atom (O-alkylation) or preventing reaction entirely.

Visualization: The Ambident Decision Tree

The following diagram illustrates the mechanistic pathways and the variables that steer the reaction.

Ambident_Nucleophile_Pathways Start Spiro-Dione Substrate Base Deprotonation (Base Selection) Start->Base pKa ~8-10 Anion Resonance Stabilized Anion (N- vs O-) Base->Anion RingOpen Ring Opening (Hydrolysis) Base->RingOpen Strong OH- or Aqueous Conditions Path_N Soft Electrophile / Soft Cation (e.g., Cs+, R-I) Anion->Path_N Charge on N Path_O Hard Electrophile / Hard Cation (e.g., Li+, R-OTf) Anion->Path_O Charge on O Prod_N N-Alkylated Product (Desired) Path_N->Prod_N SN2 Prod_O O-Alkylated Imidate (Side Product) Path_O->Prod_O Kinetic Control

Figure 1: Mechanistic divergence in spiro-dione alkylation. Selection of base cation and electrophile "hardness" dictates the N vs. O ratio.

Troubleshooting Modules (FAQs)

Issue 1: "I am getting significant O-alkylation instead of N-alkylation."

Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The oxygen atom is a "hard" nucleophile (high charge density), while the nitrogen is "softer." Resolution:

  • Switch the Cation: Replace Sodium (

    
    ) or Lithium (
    
    
    
    ) bases with Cesium Carbonate (
    
    
    )
    . The large, soft Cesium cation coordinates weakly with the hard Oxygen, leaving the Nitrogen more free to react. This is the "Cesium Effect."
  • Change the Solvent: Use polar aprotic solvents like DMF or NMP . These solvate the cation well but leave the anion "naked" and reactive.

  • Modify the Electrophile: Alkyl Iodides (soft) favor N-alkylation.[1] Alkyl Sulfonates (hard, like tosylates or triflates) favor O-alkylation.[1]

Issue 2: "The spiro-ring is opening (hydrolysis) during the reaction."

Diagnosis: Nucleophilic attack on the carbonyl carbon by the base itself (usually hydroxide or methoxide) or trace water. Spiro-rings are often strained, making the carbonyls highly electrophilic. Resolution:

  • Eliminate Hydroxides: Never use NaOH or KOH if ring stability is a concern.

  • Dry Conditions: Use anhydrous solvents.

  • Base Switch: Use non-nucleophilic bases.

    • Mild:

      
       or 
      
      
      
      in Acetone/DMF.
    • Strong:

      
       or 
      
      
      
      (sterically hindered bases that won't attack the carbonyl).
Issue 3: "I have two Nitrogens (e.g., Spirohydantoin). I can't control which one alkylates."

Diagnosis: Regioselectivity failure.[2] In hydantoins, the N3 (imide) proton is more acidic (


) than the N1 (amide) proton (

). Resolution:
  • Targeting N3 (Imide): Use a mild base (

    
     or 
    
    
    
    ) and 1.0 equivalent of alkyl halide. The base is strong enough to deprotonate N3 but not N1.
  • Targeting N1 (Amide): This is difficult because N3 reacts first. You must either:

    • Protect N3: Use a PMB (para-methoxybenzyl) group on N3, alkylate N1, then deprotect.

    • Potassium Base Method: Recent literature suggests using

      
       in THF  can favor N1-alkylation for certain sterically hindered hydantoins due to coordination effects [1].
      

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Cesium Carbonate Method)

Best for: General N-alkylation of stable spiro-imides/diones.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the spiro-dione (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
      (1.5 equiv). Stir at Room Temperature (RT) for 30 mins.
    
    • Why? Allows formation of the Cesium salt and ensures deprotonation before electrophile addition.

  • Alkylation: Add the Alkyl Iodide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. If sluggish (due to spiro-sterics), heat to 50-60°C. Monitor via TLC/LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    .
    
Protocol B: The Mitsunobu Alternative

Best for: When Alkyl Halides are unstable or prone to elimination, or when O-alkylation is persistent.

  • Reagents: Spiro-dione (1.0 eq), Alcohol (R-OH, 1.2 eq),

    
     (1.5 eq).
    
  • Solvent: Anhydrous THF or Toluene.

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise.

  • Mechanism: The reaction proceeds via an

    
     inversion of the alcohol.[3] Since the protonated betaine intermediate is soft, it highly favors N-alkylation over O-alkylation [2].
    

Troubleshooting Decision Matrix

SymptomProbable CauseCorrective Action
Low Yield (<20%) Steric hindrance at spiro-center blocking approach.Switch to Microwave irradiation (100°C, 10-30 min) or use a more reactive electrophile (R-I).
O-Alkylation > 10% Hard electrophile or "naked" oxygen anion.Switch solvent from DMF to Acetone (promotes tight ion pairing) or switch base to

(Li coordinates O, blocking it).
Dialkylation (Over-reaction) Excess base/electrophile or rapid proton exchange.Use strictly 0.95 equiv of alkylating agent. Add reagent slowly at 0°C.
Starting Material Recovery Base too weak to deprotonate sterically hindered N.Switch from Carbonates to NaH or LiHMDS .

Workflow Visualization: Optimization Logic

Optimization_Logic Start Start Reaction (Standard Cs2CO3/DMF) Check_LCMS Analyze LCMS/NMR Start->Check_LCMS Decision_Yield Good Yield? Check_LCMS->Decision_Yield Decision_Regio N-Selective? Decision_Yield->Decision_Regio Yes Issue_Ring Issue: Ring Opening Decision_Yield->Issue_Ring Byproducts Issue_NoRxn Issue: No Reaction Decision_Yield->Issue_NoRxn SM Recovered Issue_O_Alk Issue: O-Alkylation Decision_Regio->Issue_O_Alk No (O-isomer) Success Isolate Product Decision_Regio->Success Yes Sol_Mitsunobu Try Mitsunobu Conditions (PPh3/DIAD) Issue_O_Alk->Sol_Mitsunobu Sol_DryBase Switch to Non-Aq Base (LiHMDS/THF) Issue_Ring->Sol_DryBase Sol_Heat Increase Temp or Switch to NaH Issue_NoRxn->Sol_Heat

Figure 2: Step-by-step optimization logic for spiro-dione N-alkylation.

References

  • Iida, T., et al. (2021). "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, 69(4), 398–401. Link[4]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Flessner, T., & Doda, K. (2017). "Mechanochemical N-alkylation of imides." Beilstein Journal of Organic Chemistry, 13, 1654–1663. Link

Sources

Optimizing crystallization conditions for 8-oxa-2-azaspiro[4.5]decane-3,4-dione

Technical Support Center: Crystallization of 8-Oxa-2-azaspiro[1]decane-3,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with crystallizing 8-oxa-2-azaspiro[1]decane-3,4-dione (CAS: 1909326-67-5).

This molecule presents a unique crystallization profile due to its spirocyclic core, which balances rigid structural geometry with the conformational flexibility of the oxane ring. Furthermore, the presence of a pyrrolidine-2,3-dione-like moiety provides strong hydrogen-bond donors (NH) and acceptors (C=O, ether O). These features frequently lead to extensive intermolecular hydrogen bonding, making the compound highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out") and conformational polymorphism.

Quantitative Data: Solvent System Selection

Selecting the correct solvent is the most critical parameter for spirocyclic diones. The table below synthesizes the physicochemical properties of recommended solvent systems to help you balance solubility, yield, and phase behavior.

Solvent SystemDielectric Constant (ε)Solubility ProfileLLPS (Oiling Out) RiskRecommended Application
Ethyl Acetate / Hexane 6.0 / 1.9High in EtOAc, Low in HexaneModeratePrimary anti-solvent crystallization.
Acetone / Water 20.7 / 80.1High in Acetone, Mod in WaterHighPolymorph screening; hydrate formation.
Toluene 2.4Low to ModerateLowCooling crystallization; high-purity isolation.
THF / Heptane 7.5 / 1.9Very High in THF, Low in HeptaneModerateHigh-yield recovery from crude mixtures.

Troubleshooting Guide & FAQs

Q1: My compound "oils out" into a viscous liquid at the bottom of the flask instead of forming crystals during cooling. How do I prevent this? Causality & Solution: You are observing Liquid-Liquid Phase Separation (LLPS). Because 8-oxa-2-azaspiro[1]decane-3,4-dione has strong intermolecular hydrogen bonding (NH···O=C), the solute molecules self-associate rapidly upon cooling. If the solution reaches a high degree of supersaturation before it can overcome the thermodynamic energy barrier for classical nucleation, it separates into a solute-rich oil phase (coacervate) and a solute-poor solvent phase [1]. To fix this: You must bypass the metastable LLPS boundary. Do this by decreasing your cooling rate (e.g., 0.1 °C/min) and introducing seed crystals at a temperature just below the solubility curve but above the LLPS boundary. Alternatively, switch to a solvent with a lower dielectric constant (like Toluene) which disrupts the premature hydrogen-bonded networks [2].

Q2: I am observing multiple, distinct melting points in my DSC data for different batches. How can I control this polymorphism? Causality & Solution: Spirocyclic compounds exhibit a phenomenon known as conformational polymorphism [3]. The 6-membered oxane ring can adopt multiple conformations (e.g., chair, boat, or twist-boat) in solution. Depending on the crystallization kinetics and solvent polarity, the molecule may lock into different high-energy or low-energy conformations within the crystal lattice. To fix this: Shift from kinetic to thermodynamic control. If you are using rapid anti-solvent addition (kinetic control), you are likely trapping metastable conformers. Switch to a prolonged cooling crystallization (thermodynamic control) in a moderately polar solvent like Ethyl Acetate, holding the suspension at 5 °C below the dissolution temperature for 12 hours to allow metastable forms to undergo solvent-mediated phase transformation into the most stable polymorph.

Q3: The yield is unacceptably low, and the compound remains highly soluble in the mother liquor even at 0 °C. Causality & Solution: You are likely using a polar protic solvent (like Methanol or Ethanol). The protic solvent acts as a strong hydrogen-bond competitor, solvating the dione and aza groups so effectively that the lattice energy cannot overcome the solvation energy. To fix this: Transition to a polar aprotic solvent (e.g., THF or Acetone) paired with a non-polar anti-solvent (Heptane or Hexane). The aprotic solvent dissolves the compound without heavily masking the H-bond donors, and the anti-solvent forces the lattice assembly.

Mechanistic Workflows

Workflow 1: Oiling Out vs. Classical Nucleation Pathway

Understanding the phase boundaries is critical. The diagram below illustrates how high supersaturation forces the system into an amorphous coacervate, whereas controlled cooling drives targeted crystalline growth.

GSolSupersaturated SolutionLLPSLiquid-Liquid Phase Separation(Oiling Out)Sol->LLPS High SupersaturationRapid CoolingNucleationClassical NucleationSol->Nucleation Controlled CoolingSeedingCoacervateSolute-Rich Phase(Amorphous/Oil)LLPS->CoacervateDiluteSolute-Poor PhaseLLPS->DiluteCrystalCrystalline Solid(Target)Coacervate->Crystal Slow rearrangement(High impurity risk)Nucleation->Crystal Ordered growth

Caption: Thermodynamic pathways showing LLPS (red) vs. classical nucleation (green) during crystallization.

Workflow 2: Solvent Selection & Process Decision Tree

Use this self-validating decision tree during your process development to actively monitor and correct phase separation in real-time.

GStartCrude 8-oxa-2-azaspiro[4.5]decane-3,4-dioneDissolveDissolve in EtOAcat 60°CStart->DissolveCheckComplete Dissolution?Dissolve->CheckAddSolventAdd 10% v/v THFCheck->AddSolvent NoCoolingControlled Cooling(0.1°C/min)Check->Cooling YesAddSolvent->CheckCloudySolution becomes cloudy?Cooling->CloudyBirefringenceCheck Birefringence(Cross-Polarized Light)Cloudy->Birefringence YesLLPSNo Birefringence (LLPS)Heat +5°C & Add SeedBirefringence->LLPS Oil DropletsCrystalBirefringence (Nucleation)Continue CoolingBirefringence->Crystal Solid ParticlesLLPS->CoolingIsolateFilter & Dry CrystalsCrystal->Isolate

Caption: Decision tree for optimizing crystallization, utilizing birefringence to validate nucleation.

Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Crystallization (LLPS Avoidance)

This protocol utilizes a controlled anti-solvent addition to maintain the supersaturation level strictly within the metastable zone, preventing oiling out.

  • Dissolution: Suspend 1.0 g of crude 8-oxa-2-azaspiro[1]decane-3,4-dione in 10 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating: Heat the suspension to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Filtration (Self-Validation): Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed receiving flask to remove heterogeneous nucleating impurities (dust/undissolved particulates).

  • Anti-Solvent Titration: Maintain the temperature at 60 °C. Using a syringe pump, add Hexane (anti-solvent) at a strictly controlled rate of 0.5 mL/min until the solution becomes slightly turbid, then immediately add 0.5 mL of EtOAc to regain a clear solution. Causality: This establishes the exact metastable limit of the system.

  • Seeding: Cool the solution to 55 °C and add 10 mg of pure 8-oxa-2-azaspiro[1]decane-3,4-dione seed crystals. Hold for 30 minutes.

  • Growth & Isolation: Resume Hexane addition at 0.2 mL/min until a total of 15 mL is added. Cool the suspension to 5 °C at 0.1 °C/min. Filter the resulting white crystalline powder via vacuum filtration and wash with 5 mL of cold Hexane. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Cooling Crystallization for Polymorph Screening

This protocol relies on thermodynamic control to isolate the most stable conformational polymorph.

  • Dissolution: Dissolve 1.0 g of the compound in 15 mL of Toluene at 85 °C. Causality: Toluene's low dielectric constant limits competitive solvent-solute hydrogen bonding, forcing the dione to self-assemble via its most thermodynamically favorable conformation.

  • Equilibration: Hold the clear solution at 85 °C for 15 minutes to ensure the destruction of any residual thermal history or pre-nucleation clusters.

  • Programmed Cooling: Cool the reactor to 70 °C at a rate of 0.5 °C/min.

  • In-Process Validation: Extract a 10 µL aliquot and observe under a cross-polarized microscope.

    • If dark (isotropic): Nucleation has not occurred.

    • If bright/birefringent: Crystalline nucleation is confirmed.

    • If spherical droplets appear without birefringence: LLPS has occurred. Immediately raise the temperature to 75 °C to redissolve the oil, then cool at a slower rate (0.1 °C/min).

  • Aging: Once nucleation is confirmed (typically around 65 °C), hold the temperature isothermal for 4 hours. Causality: This aging step allows any kinetically trapped, high-energy conformers to redissolve and precipitate as the thermodynamically stable polymorph (Ostwald ripening).

  • Final Cooling: Cool to 10 °C at 0.2 °C/min. Isolate via filtration, wash with cold Toluene, and dry under vacuum.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Organic Process Research & Development[Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies Organic Process Research & Development [Link]

Technical Support Center: Troubleshooting Moisture Sensitivity in Spiro-pyrrolidine-3,4-dione Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals working with complex spirocyclic scaffolds. Spiro-pyrrolidine-3,4-diones are highly privileged structures, frequently utilized as core scaffolds in the development of potent MDM2-p53 inhibitors (such as SAR405838/MI-77301) and other bioactive natural product analogs[1][2].

However, the vicinal diketone moiety within a five-membered pyrrolidine ring presents significant handling challenges due to its extreme electrophilicity and moisture sensitivity. This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to ensure the structural integrity of your intermediates.

Part 1: The Mechanistic "Why" (FAQs)

Q1: Why is the spiro-pyrrolidine-3,4-dione moiety so sensitive to ambient moisture? A: The sensitivity is driven by the inherent electronic and steric strain of the vicinal diketone within a five-membered heterocycle. The adjacent carbonyl groups exert a strong electron-withdrawing effect on each other, leaving the carbon atoms (particularly C4) highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, rapidly attacking the carbonyl carbon to form a gem-diol (hydrate)[3][4]. This hydration is often reversible but fundamentally alters the compound's solubility, reactivity, and NMR profile.

Q2: How does moisture exposure lead to epimerization or decomposition? A: Once the gem-diol is formed, the structural dynamics of the pyrrolidine ring change. In the presence of trace acids or bases (even those present in unpurified solvents), the hydrated intermediate can undergo a reversible ring-opening via a retro-Mannich/Mannich reaction pathway. This mechanism has been extensively documented in the development of spirooxindole MDM2 inhibitors, where the transient ring-opening leads to the scrambling of stereocenters and the formation of multiple diastereomers (epimerization) in solution[5][6]. If the ring does not re-close, complete decomposition or retro-aldol-type cleavage occurs.

Pathway A Spiro-pyrrolidine-3,4-dione (Vicinal Diketone) B H2O Nucleophilic Attack (Moisture Exposure) A->B + H2O C Gem-diol Intermediate (Hydrate) B->C Reversible D Retro-Mannich Ring Opening / Epimerization C->D Base/Acid Catalyzed

Caption: Mechanistic pathway of moisture-induced hydration and retro-Mannich epimerization.

Part 2: Troubleshooting Guide

Symptom / ObservationMechanistic DiagnosisActionable Solution
NMR Peak Doubling (Unexpected complexity in

H or

C NMR spectra).
The compound exists as an equilibrium mixture of the keto form and the gem-diol hydrate, or epimerization has occurred via retro-Mannich ring opening[6][7].Dissolve the NMR sample in strictly anhydrous CDCl

or DMSO-

stored over 4Å molecular sieves. If epimerization has occurred, repurify via anhydrous silica gel chromatography.
Drastic Yield Drop During Workup (Product lost to the aqueous phase).The gem-diol is highly polar and partitions heavily into the aqueous layer during standard brine/water washes.Abandon aqueous workups. Switch to a non-aqueous filtration method (e.g., Celite plug) or perform a rapid, single extraction with saturated brine using chilled solvents.
Solid Caking / Discoloration upon benchtop storage.Hygroscopic uptake of ambient moisture leading to slow hydrolysis or oxidative degradation of the enol tautomer.Store intermediates in a desiccator or glovebox under an Argon atmosphere at -20°C. Aliquot only what is needed.

Part 3: Standard Operating Protocols (SOPs)

To establish a self-validating system of trustworthiness, the following protocols must be strictly adhered to when synthesizing or handling spiro-pyrrolidine-3,4-diones.

SOP 1: Anhydrous Reaction Setup (Schlenk Technique)

Causality: Eliminating trace moisture prevents the initial nucleophilic attack on the vicinal diketone, preserving the electrophile for the intended synthetic transformation (e.g., Grignard addition or Wittig olefination).

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under a vacuum of <0.1 mbar for 5 minutes. Backfill with high-purity Argon (not Nitrogen, as Argon is heavier and provides a better blanket). Repeat the vacuum/Argon cycle three times.

  • Solvent Verification: Draw the required solvent (e.g., THF or DCM) directly from a solvent purification system (SPS). Verify the water content is <10 ppm using Karl Fischer titration.

  • Reagent Addition: Add solid spiro-pyrrolidine-3,4-dione intermediates inside an Argon-filled glovebox. If transferring on the bench, use positive Argon pressure and a powder funnel, minimizing atmospheric exposure to <10 seconds.

  • Reaction Execution: Seal the flask with a rubber septum and secure with copper wire. Perform all liquid transfers using oven-dried, Argon-purged Hamilton gastight syringes.

SOP 2: Non-Aqueous Workup and Isolation

Causality: Traditional aqueous quenching drives the equilibrium toward the gem-diol. By utilizing physical filtration and azeotropic drying, the keto-form is kinetically trapped and preserved.

  • Quenching: Instead of water, quench the reaction by adding a stoichiometric amount of anhydrous silica gel or a mild, dry proton source (e.g., anhydrous acetic acid in ether) directly to the reaction mixture at 0°C.

  • Filtration: Prepare a fritted funnel with a 2-inch pad of oven-dried Celite. Filter the crude reaction mixture under a blanket of Argon. Wash the pad with anhydrous DCM (3 x 20 mL).

  • Concentration: Concentrate the filtrate in vacuo. To remove residual trace moisture, add 10 mL of anhydrous toluene and evaporate (azeotropic drying). Repeat twice.

  • Storage: Immediately purge the receiving flask with Argon, seal with Parafilm, and store at -20°C.

Workflow S1 Solvent Preparation S2 Karl Fischer Titration (<10 ppm H2O?) S1->S2 S3 Dry over 4A Mol Sieves S2->S3 No S4 Schlenk Line Setup (Argon Atmosphere) S2->S4 Yes S3->S2 S5 Reaction Execution S4->S5 S6 Non-Aqueous Workup (Celite Filtration) S5->S6

Caption: Logical workflow for the anhydrous handling and workup of moisture-sensitive diketones.

Part 4: Quantitative Data Presentation

Selecting the correct drying agent is critical. Standard drying agents like sodium sulfate are insufficient for preventing the hydration of highly electrophilic vicinal diketones.

Table 1: Efficacy of Drying Agents for Spiro-pyrrolidine-3,4-dione Solvents

Drying AgentMechanism of ActionResidual H

O (ppm)
Suitability for Vicinal Diketones
4Å Molecular Sieves Physical entrapment of H

O molecules in pores.
< 1.5 ppmOptimal. Non-acidic/basic; prevents retro-Mannich epimerization.
Magnesium Sulfate (MgSO

)
Chemical hydration (forms MgSO

·7H

O).
~ 10-15 ppmPoor. Mildly acidic nature can catalyze ring-opening of the gem-diol.
Sodium Sulfate (Na

SO

)
Chemical hydration (forms Na

SO

·10H

O).
~ 25-30 ppmInadequate. Leaves too much residual moisture; hydration equilibrium persists.
Calcium Hydride (CaH

)
Irreversible chemical reaction forming H

gas.
< 1.0 ppmGood (for solvents). Do not use directly with the intermediate due to basicity.

References

  • Wang, S., et al. (2014). SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research, American Association for Cancer Research (AACR). Available at:[Link]

  • Chen, G., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Zhao, Y., et al. (2013). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. ResearchGate. Available at:[Link]

Sources

Technical Support Center: High-Resolution NMR Analysis of Spiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SPIRO-NMR-ADV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Aliphatic Envelope Overlap & Quaternary Assignment

Executive Summary

The spiro[4.5]decane scaffold presents a unique "perfect storm" for NMR analysis. You are likely battling two distinct problems:

  • The "Aliphatic Blob": The cyclohexane ring (C6-C10) and cyclopentane ring (C1-C4) protons resonate in a narrow window (1.2 – 1.8 ppm), creating a second-order coupling mess that defies standard 1D integration.

  • The Silent Center: The spiro-carbon (C5) is quaternary, meaning it is invisible in 1D 1H NMR and HSQC, severing the connectivity chain between the two rings.

This guide moves beyond standard "run a COSY" advice. We will deploy solvent engineering, edited heteronuclear correlation, and Pure Shift spectroscopy to resolve these signals.

Module 1: Solvent Engineering (The ASIS Effect)

Diagnosis: Your signals are overlapped in CDCl₃.[1] Solution: Switch to Benzene-d₆ or Pyridine-d₅ before moving to higher magnetic fields.

The Mechanism: Aromatic Solvent-Induced Shift (ASIS)

In CDCl₃, solute molecules are solvated randomly. In Benzene-d₆, the solvent molecules form transient collision complexes with the solute. The high electron density of the benzene ring creates a strong magnetic anisotropy (shielding cone).

  • Protons located above/below the benzene ring plane are shielded (shifted upfield).

  • Protons located in the plane of the ring are deshielded (shifted downfield).

Because spiro[4.5]decane has a rigid orthogonal geometry (the two rings are perpendicular), benzene solvates the faces of the rings differently, often inducing chemical shift changes (


) of 0.1–0.5 ppm, which is sufficient to resolve overlapping multiplets.
Protocol: Solvent Titration

Do not dry the sample immediately. Perform a titration to track signal migration.

  • Baseline: Acquire 1H spectrum in 600 µL CDCl₃.

  • Titration: Add 50 µL increments of C₆D₆ to the NMR tube.

  • Monitor: Track the aliphatic envelope. You will often see the "blob" expand as specific methylene protons shift upfield.

  • Final: If resolution improves, dry the sample and redissolve entirely in C₆D₆.

SolventDielectric Const.[2]Primary UtilityRisk Factor
CDCl₃ 4.8Standard baselineHigh overlap (clustering)
Benzene-d₆ 2.3ASIS Resolution (Aliphatic)Water peak overlap (~0.4 ppm)
Pyridine-d₅ 12.4ASIS + H-bonding (Amides/Alcohols)Expensive, Hygroscopic

Module 2: The 2D Correlation Roadmap

Diagnosis: 1D is insufficient. You need to map the skeleton. Solution: Use Multiplicity-Edited HSQC and Long-Range HMBC.

Step 1: Multiplicity-Edited HSQC (The Anchor)

Standard HSQC is insufficient because it does not distinguish CH₂ from CH/CH₃. In spiro[4.5]decane, distinguishing the methylene envelope is critical.

  • Setup: Select hsqcedetgpsisp2.3 (Bruker) or equivalent.

  • Phasing: CH and CH₃ signals appear positive (red); CH₂ signals appear negative (blue).

  • Result: This instantly separates the cyclohexane CH₂s from any methine substituents on the rings.

Step 2: HMBC (Bridging the Gap)

The spiro carbon (C5) is the only link between the 5-membered and 6-membered rings. It will not show up in HSQC.

  • Optimization: Standard HMBC is optimized for ~8 Hz couplings (

    
     and 
    
    
    
    ).
  • The Spiro Problem: The quaternary center often has slower relaxation times (

    
    ).
    
  • Protocol Adjustment: Increase the relaxation delay (d1) to 2.0–2.5 seconds to ensure the quaternary carbon relaxes, maximizing signal-to-noise for these critical cross-peaks.

Workflow Visualization

SpiroAssignment cluster_q The Quaternary Bridge Start Spiro[4.5]decane Assignment Problem Solvent Solvent Titration (CDCl3 -> C6D6) Start->Solvent Step 1: Resolution HSQC Multiplicity-Edited HSQC (Separate CH2 from CH/CH3) Solvent->HSQC Step 2: Carbon Map HMBC HMBC (Long Range) Target Quaternary C5 HSQC->HMBC Step 3: Connect Rings Stereo NOESY/ROESY (Axial vs Equatorial) HMBC->Stereo Step 4: 3D Structure

Figure 1: Logical workflow for assigning spirocyclic cores. Note the prioritization of Carbon-13 dispersion via HSQC before attempting stereochemistry.

Module 3: Pure Shift NMR (The "Nuclear Scalpel")

Diagnosis: You have resolved the chemical shifts, but the multiplets are still overlapping due to J-coupling (splitting). Solution: PSYCHE (Pure Shift Yielded by CHirp Excitation).[2][3]

Why PSYCHE?

In the aliphatic region of spiro[4.5]decane, a single proton might be coupled to 2 geminal and 2-3 vicinal protons, creating a "multiplet of multiplets" that spans 40-50 Hz. PSYCHE collapses every signal to a singlet (decoupling the proton from itself) while retaining the chemical shift and integral accuracy.

Experimental Protocol (Bruker TopSpin nomenclature)
  • Pulse Sequence: psyche (or push1d.psyche).

  • Parameter: Flip Angle (

    
    ):  This is critical. Unlike standard pulses, PSYCHE uses a low flip angle saltire chirp pulse.[2][4]
    
    • Setting: Set ang_psyche (or equivalent) to 15° – 20° .

    • Reasoning: Higher angles reduce sensitivity significantly; lower angles preserve signal but may leave artifacts.

  • Parameter: Chunk Size (SW1 in pseudo-2D):

    • The FID is reconstructed from chunks.[2] Set the chunk duration to approx 15-20 ms .

  • Processing:

    • The data is acquired as a pseudo-2D matrix.[2]

    • Use the command pshift or psyche_proc to reconstruct the 1D interferogram.

Outcome: You will see the "blob" at 1.5 ppm resolve into distinct singlets, allowing you to measure the exact chemical shift of every proton in the ring system.

Frequently Asked Questions (FAQs)

Q: I see "extra" peaks in the aliphatic region that integrate to less than 1H. Is my sample impure?

  • A: Not necessarily. Spiro[4.5]decane derivatives often undergo slow ring inversion (chair-chair interconversion) of the cyclohexane ring at room temperature.

    • Test: Run a Variable Temperature (VT) experiment. Heat the sample to 50°C. If the peaks coalesce and sharpen, it is conformational exchange, not impurity.

Q: How do I distinguish axial vs. equatorial protons in the cyclohexane ring?

  • A: Use the Karplus relationship and NOESY .

    • Coupling: Axial-Axial couplings (

      
      ) are large (10–12 Hz). Axial-Equatorial (
      
      
      
      ) are small (2–5 Hz).
    • NOE: An axial proton will show strong NOE correlations to the 1,3-diaxial protons. An equatorial proton will not.

Q: My HMBC shows too many spots for the spiro center. Which one is real?

  • A: The spiro center (C5) should show correlations to protons in both rings (e.g., H1/H4 in the 5-ring and H6/H10 in the 6-ring). If a carbon only correlates to protons from one ring, it is likely not the spiro center.

References

  • Pure Shift NMR (PSYCHE): Foroozandeh, M., Adams, R. W., Meharry, N. J., Jeannerat, D., Nilsson, M., & Morris, G. A. (2014).[2] Ultra-high-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992.

  • Solvent Effects (ASIS): Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Spiro Stereochemistry: Alonso, D., Font, J., & Ortuño, R. M. (1993).[6] 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5]decanes.[6] Journal of Heterocyclic Chemistry.

  • HSQC/HMBC Optimization: Parella, T. (2018). Pure Shift NMR. eMagRes, 7(2), 53-64.

Sources

Preventing ring opening of spiro-pyrrolidinediones during workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ring Opening & Workup Optimization Ticket ID: SP-PYR-2024-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Stability Paradox

Spiro-pyrrolidinediones (including spiro-succinimides and spiro-tetramic acids ) present a unique challenge in isolation.[1] While the spiro-fusion at the C3 or C5 position provides steric protection (the Thorpe-Ingold effect), the imide or enol-lactam core remains electronically vulnerable to nucleophilic attack.

The Core Issue:

  • 2,5-Diones (Spiro-Succinimides): Susceptible to base-mediated hydrolysis of the imide bond, leading to ring-opened amic acids (carbamoyl acids).

  • 2,4-Diones (Spiro-Tetramic Acids): Highly acidic (

    
     6.0–7.0). In basic workup, they form water-soluble enolates. While chemically stable, they "disappear" into the aqueous waste stream, often mistaken for decomposition.
    

This guide provides a self-validating troubleshooting workflow to distinguish between chemical instability and pH-dependent solubility, ensuring intact isolation.

Diagnostic Phase: Identify Your Failure Mode[1]

Before altering your protocol, determine if your product is chemically degrading or simply partitioning incorrectly.

Q1: Is my product decomposing or just hiding?

Symptom: Low yield after extraction. Test: The "Acid-Rescue" Validation.

  • Take your aqueous waste stream (usually basic/neutral).[1]

  • Cool to 0°C.

  • Acidify carefully to pH 2–3 with 1M HCl.

  • Extract with EtOAc.

  • Result:

    • Recovery of Product: You have a 2,4-dione (Tetramic Acid) .[2] It was not decomposing; it was deprotonated. See Protocol A.

    • Recovery of Polar Acid (TLC Streak): You have a 2,5-dione (Succinimide) that hydrolyzed. See Protocol B.

Technical Modules & Protocols
Module A: Handling Spiro-Tetramic Acids (2,4-Diones)

Target Class: 2,4-pyrrolidinediones, 3-acyl-2,4-pyrrolidinediones.

The Mechanism: These compounds exist as enols stabilized by hydrogen bonding. They act as vinylogous acids.

  • Risk: At pH > 7, they exist as ionic enolates (highly water-soluble).

  • Solution: You must shift the equilibrium to the protonated enol form for organic extraction.

Protocol A: The "Isoelectric" Workup

Step Action Rationale

| 1 | Quench | Pour reaction mixture into ice-cold Phosphate Buffer (0.5M, pH 6.0) . Avoid saturated


 (pH ~8.5 is too high for efficient extraction).[1] |
| 2  | Phase Check  | Check aqueous pH. It must be below pH 4.0 . |
| 3  | Acidification  | If pH > 4, add 1M HCl dropwise with vigorous stirring until pH reaches 2–3. |
| 4  | Extraction  | Extract immediately with EtOAc  (preferred over DCM for polar enols).[1] |
| 5  | Wash  | Wash organic layer with Brine + 1% HCl .[1] Do not use water (emulsion risk).[1] |
Module B: Handling Spiro-Succinimides (2,5-Diones)

Target Class: Spiro-hydantoins, Spiro-succinimides.[3]

The Mechanism: The imide carbonyls are electrophilic. Hydroxide (


) attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to open the ring into an amic acid.
  • Risk: Prolonged exposure to pH > 10 or heating in base.

  • Solution: Kinetic control.[1] Slow down the hydrolysis rate relative to the phase separation rate.

Protocol B: The "Cold-Buffered" Workup

Step Action Rationale
1 Temperature Cool reaction mixture to -5°C to 0°C before quenching. Hydrolysis rates drop significantly at low temp.

| 2 | Buffer Choice | Do NOT use NaOH or KOH. Use 0.5M Potassium Phosphate Monobasic (


)  to quench.[1] This buffers the solution to pH ~4.5–5.0. |
| 3  | Speed  | Perform a "Flash Extraction." Shake vigorously for 30 seconds and separate immediately. Do not let layers sit. |
| 4  | Drying  | Dry over 

immediately. Avoid

(basic desiccant).[1] |
Visualization: Mechanisms & Logic
Figure 1: Hydrolysis vs. Ionization Pathways

This diagram illustrates the divergent fates of spiro-pyrrolidinediones under basic conditions.

G Start Spiro-Pyrrolidinedione (Reaction Mixture) Base Basic Workup (pH > 9) Start->Base Tetramic Type: 2,4-Dione (Tetramic Acid) Base->Tetramic Structure A Succinimide Type: 2,5-Dione (Succinimide) Base->Succinimide Structure B Enolate Stable Enolate Ion (Water Soluble) Tetramic->Enolate Deprotonation (Fast) Loss Loss to Aqueous Waste Enolate->Loss Partitioning Failure Intermediate Tetrahedral Intermediate Succinimide->Intermediate OH- Attack RingOpen Ring Opening (Amic Acid Formation) Intermediate->RingOpen Bond Cleavage

Caption: Figure 1: Differential response to base.[1] 2,4-diones ionize (reversible), while 2,5-diones hydrolyze (irreversible without chemical intervention).

Figure 2: The Decision Matrix

Follow this logic gate to select the correct workup protocol.

DecisionTree Start Start: Workup Selection Q1 Is the structure a Tetramic Acid (2,4-dione)? Start->Q1 Yes YES: It is Acidic (pKa ~6) Q1->Yes No NO: It is an Imide (2,5-dione) Q1->No ProtA PROTOCOL A: Acidic Extraction (Target pH 2-3) Yes->ProtA Warning CRITICAL: Keep Cold (0°C) Avoid NaOH No->Warning ProtB PROTOCOL B: Buffered Neutral Extraction (Target pH 5-7) Warning->ProtB

Caption: Figure 2: Protocol selection based on the specific dione isomerism.

Advanced Troubleshooting (FAQs)

Q: I already ran a basic workup and my 2,5-dione ring opened. Is the batch ruined? A: Not necessarily. The "Thorpe-Ingold" effect (steric bulk of the spiro group) favors ring closure.

  • Recovery Protocol: Isolate the ring-opened amic acid (precipitate it by acidifying to pH 1). Dissolve in Toluene, add hexamethyldisilazane (HMDS) and reflux for 2 hours. This promotes dehydrative cyclization back to the imide [1].

Q: Can I use silica gel chromatography? A:

  • For 2,5-diones: Yes, usually stable.

  • For 2,4-diones: Caution. Silica is slightly acidic but can cause streaking for enols. Add 1% Acetic Acid to your eluent to keep the enol protonated and sharpen the spots.

Q: Why does my NMR show a "missing" proton? A: If you are looking at a spiro-tetramic acid (2,4-dione), the enol proton is often very broad or exchanged with solvent (


 or wet 

). Do not assume ring opening solely based on the absence of the NH/OH signal; check for the integrity of the carbon skeleton via

NMR (look for carbonyl shifts ~170-190 ppm) [2].
References
  • Mechanochemical Synthesis of Spiro[Indole–Pyrrolidine] Derivatives. Source: MDPI (Int. J. Mol. Sci. 2023). Relevance: Validates aqueous/mechanochemical stability and synthesis protocols for spiro-pyrrolidines. URL:[Link][1]

  • Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry. Source: NIH / PubMed Central. Relevance: Defines the acidity (pKa) and tautomeric behavior of 2,4-pyrrolidinediones, explaining solubility issues in basic workup. URL:[Link]

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione. Source: Organic Syntheses (2019).[1] Relevance: Provides a gold-standard step-by-step protocol for handling the acidification and isolation of tetramic acids to prevent loss. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Characterization of 8-oxa-2-azaspiro[4.5]decane-3,4-dione

[1]

Executive Summary: The Structural Imperative

In drug discovery, spirocyclic scaffolds are prized for their ability to project functional groups into defined 3D vectors, improving target selectivity. The 8-oxa-2-azaspiro[4.5]decane-3,4-dione (Product) introduces a tetrahydropyran (THP) ring into the spiro-pyrrolidinedione system.

Compared to the carbocyclic alternative (2-azaspiro[4.5]decane-3,4-dione ), the "8-oxa" substitution lowers lipophilicity (LogP) and introduces specific hydrogen-bond accepting capabilities. However, it also complicates the NMR profile due to the desymmetrization of the spiro-junction and the electronegative influence of the oxygen atom.

Structural Analysis & Numbering Strategy

Accurate assignment requires a rigorous numbering system. For this guide, we utilize the following IUPAC-consistent numbering relative to the spiro junction:

  • Ring A (5-membered): 2-Azaspiro[4.5] framework containing the 3,4-dione (vicinal diketone) moiety.

    • N2: Amide nitrogen.

    • C3, C4: Carbonyl carbons (C3 = Amide, C4 = Ketone).

    • C1: Methylene bridge adjacent to spiro center.

  • Ring B (6-membered): Tetrahydropyran ring.

    • C5: Spiro quaternary carbon.

    • O8: Ether oxygen at position 8 (distal to spiro center).

    • C7, C9: Methylene groups

      
       to oxygen.
      
    • C6, C10: Methylene groups

      
       to oxygen (adjacent to spiro).
      

Caption: Structural decomposition of the target molecule vs. its carbocyclic analog, highlighting the diagnostic ether linkage in Ring B.

Comparative 1H NMR Analysis

The introduction of the oxygen atom at position 8 creates a massive deshielding effect on the adjacent protons (H7/H9), serving as the primary diagnostic fingerprint.

Experimental Conditions
  • Solvent: DMSO-d

    
     (Recommended to visualize labile NH protons and prevent aggregation).
    
  • Frequency: 400 MHz or higher.

  • Temperature: 298 K.

Spectral Comparison Table
Proton GroupPositionTarget (8-oxa)

(ppm)
Alternative (Carbocyclic)

(ppm)
Diagnostic Feature
Amide NH N2-H8.50 - 9.00 (br s)8.40 - 8.90 (br s)Broad singlet; exchangeable with D

O.
Ring A CH

C1-H

2.60 - 2.85 (s)2.50 - 2.70 (s)Isolated singlet. Slightly deshielded in 8-oxa due to through-space electronic effects.

-Ether CH

C7, C93.60 - 3.90 (m)1.40 - 1.60 (m)CRITICAL DIFFERENCE. The 8-oxa analog shows distinct multiplets downfield; the alternative shows overlapping alkyl multiplets upfield.

-Ether CH

C6, C101.60 - 1.95 (m)1.40 - 1.60 (m)The 8-oxa ring protons are split into distinct axial/equatorial sets due to the rigid chair conformation of the THP ring.
Technical Insight: The "Tetrahydropyran Fingerprint"

In the 8-oxa compound, the protons at C7 and C9 (adjacent to oxygen) appear in the 3.6–3.9 ppm region. This is a "clean" window in most spiro-scaffolds, usually devoid of other aliphatic signals.

  • Validation Check: If signals in the 3.5–4.0 ppm range are absent, the ether ring has not formed, or the product is the carbocyclic analog.

  • Multiplicity: These protons often appear as complex multiplets (dt or tdd) due to geminal coupling (~11 Hz) and vicinal coupling to the C6/C10 protons.

Comparative 13C NMR Analysis

Carbon NMR provides the definitive confirmation of the spiro-quaternary center and the oxidation state of the Ring B carbons.

Spectral Comparison Table
Carbon TypePositionTarget (8-oxa)

(ppm)
Alternative (Carbocyclic)

(ppm)
Interpretation
Ketone C=O C4195.0 - 200.0 195.0 - 200.0Characteristic of vicinal diketones (highly deshielded).
Amide C=O C3160.0 - 165.0 160.0 - 165.0Typical lactam/imide shift.
Ether

-C
C7, C963.0 - 66.0 22.0 - 25.0PRIMARY DIAGNOSTIC. ~40 ppm downfield shift due to Oxygen.
Spiro Quaternary C555.0 - 60.0 40.0 - 45.0The spiro carbon is more deshielded in the 8-oxa analog due to the inductive effect of the nearby oxygen.
Ring A CH

C145.0 - 50.0 45.0 - 50.0Relatively invariant.
Ring B

-C
C6, C1030.0 - 35.0 30.0 - 35.0Slight variation.

Experimental Validation Protocol

To ensure trustworthiness (E-E-A-T), follow this self-validating workflow to confirm the identity of the 8-oxa-2-azaspiro[4.5]decane-3,4-dione.

Caption: Step-by-step decision tree for validating the 8-oxa spiro scaffold using NMR markers.

Detailed Protocol Steps
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d

    
    . Ensure the solution is clear; filtration through a cotton plug is recommended to remove inorganic salts from the synthesis (e.g., KBr/NaCl from Bucherer-Bergs or similar cyclizations).
    
  • 1H Acquisition: Set relaxation delay (d1) to

    
     2.0 seconds to ensure full relaxation of the isolated spiro-adjacent protons.
    
  • 13C Acquisition: Due to the quaternary spiro center and carbonyls, use a sufficient number of scans (minimum 256) to distinguish the C5 signal from baseline noise.

  • Integration Logic:

    • Calibrate the DMSO pentet to 2.50 ppm.

    • Integrate the NH proton (1H).[1][2]

    • Integrate the

      
      -Ether protons (4H total, 3.6-3.9 ppm).
      
    • Ratio Check: The integral ratio of [

      
      -Ether H] : [Ring A CH
      
      
      ] must be 2:1 (4H : 2H). Deviation suggests impurity or ring-opening.

References

  • Vertex AI Search. (2024). Synthesis and NMR of 8-oxa-2-azaspiro[4.5]decane derivatives. Retrieved from and .

  • National Institutes of Health (NIH). (2024).[3] Modifying the Molecular Periphery of Diazaspirooctane: NMR Data. Retrieved from .

  • Reich, H. J. (2024).[4] 1H NMR Chemical Shifts of Heterocycles and Spiro Systems. University of Wisconsin-Madison. Retrieved from .

  • Southwick, P. L., et al. (1950-2024). General characteristics of vicinal dioxopyrrolidines.
  • Sigma-Aldrich. (2024). Product Specification: 8-oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5).[5][6] Retrieved from .

The Ascendancy of Three-Dimensional Scaffolds: A Comparative Guide to the Bioisosteric Replacement of Phenyl Rings with 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical and pharmacokinetic properties is paramount to its success. For decades, the phenyl ring has been a ubiquitous scaffold in medicinal chemistry, valued for its synthetic versatility and ability to engage in various intermolecular interactions. However, its planarity and lipophilicity often contribute to undesirable attributes such as poor aqueous solubility and high metabolic turnover.[1] This guide provides an in-depth comparison of the traditional phenyl ring with a promising three-dimensional (3D) alternative: the 8-oxa-2-azaspiro[4.5]decane moiety. We will explore the rationale behind this bioisosteric replacement, present a comparative analysis of their properties, and provide detailed experimental protocols for their synthesis and evaluation.

The "Escape from Flatland": Why Replace the Phenyl Ring?

The over-reliance on flat, aromatic structures in drug design has been linked to a number of developmental challenges.[2] The concept of "escaping from flatland" advocates for the incorporation of 3D structural motifs to improve a compound's "drug-like" properties.[3] Bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects, are key tools in this endeavor.[4]

The 8-oxa-2-azaspiro[4.5]decane scaffold, a spirocyclic system where two rings share a single carbon atom, offers a compelling 3D alternative to the planar phenyl ring.[3][5] This structural rigidity and defined spatial arrangement of atoms can lead to significant improvements in:

  • Aqueous Solubility: The increased fraction of sp³-hybridized carbon atoms in spirocycles generally leads to a departure from the high lipophilicity associated with aromatic systems, often resulting in enhanced water solubility.[3][6]

  • Metabolic Stability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated, aliphatic nature of the 8-oxa-2-azaspiro[4.5]decane core can block these metabolic hotspots, potentially increasing the compound's half-life.[1][3]

  • Target Binding and Selectivity: The rigid, 3D conformation of spirocycles can pre-organize functional groups in an optimal orientation for binding to a biological target, which can lead to increased potency and selectivity.[3][7]

A Head-to-Head Comparison: Phenyl Ring vs. 8-Oxa-2-azaspiro[4.5]decane

To illustrate the potential advantages of this bioisosteric replacement, the following table provides a comparative summary of key physicochemical and pharmacological properties. While direct experimental data for a matched pair is not always available, these comparisons are based on established principles and data from similar spirocyclic systems.

PropertyPhenyl Ring8-Oxa-2-azaspiro[4.5]decaneRationale for Improvement
Molecular Geometry Planar3-Dimensional, SpirocyclicThe spirocyclic core provides access to unexplored chemical space and allows for more precise interactions with 3D biological targets.[3][8]
Fraction of sp³ Carbons (Fsp³) 0HighA higher Fsp³ is correlated with increased success in clinical development due to improved physicochemical properties.[5]
Aqueous Solubility Generally LowPotentially HigherReduced lipophilicity and disruption of π-π stacking interactions can lead to improved solubility.[1][6]
Metabolic Stability Prone to OxidationGenerally More StableThe saturated scaffold is less susceptible to oxidative metabolism, potentially reducing clearance.[3]
Lipophilicity (LogP/LogD) HighGenerally LowerThe introduction of heteroatoms and a more saturated framework typically reduces lipophilicity.[5]
Target Potency & Selectivity VariablePotentially IncreasedThe rigid 3D structure can lead to a more favorable conformation for target binding, enhancing potency and selectivity.[3][7]

Visualizing the Structural Shift

The fundamental difference between these two scaffolds lies in their topology. The following diagram illustrates the transition from a flat, two-dimensional phenyl ring to the three-dimensional 8-oxa-2-azaspiro[4.5]decane.

G cluster_0 Traditional Approach cluster_1 Bioisosteric Replacement Phenyl_Ring Phenyl Ring (Planar) Spiro_Scaffold 8-Oxa-2-azaspiro[4.5]decane (3D) Phenyl_Ring->Spiro_Scaffold Improves Physicochemical and Pharmacokinetic Properties G Start Starting Materials (e.g., Tetrahydropyran-4-carbonitrile) Step1 Multi-step Synthesis Start->Step1 Intermediate 8-Oxa-2-azaspiro[4.5]decane Core Step1->Intermediate Step2 Functionalization/ Derivatization Intermediate->Step2 Final_Compound Target Molecule Step2->Final_Compound Comparison Comparative Evaluation Final_Compound->Comparison Phenyl_Analogue Phenyl-Containing Analogue Phenyl_Analogue->Comparison Data Physicochemical & Pharmacological Data Comparison->Data

Caption: General workflow for synthesis and comparative evaluation.

Step-by-Step Synthesis (Conceptual):

  • Ring Formation: A common strategy involves the reaction of a cyclic ketone or a related precursor with an appropriate amine-containing fragment to construct the spirocyclic core. For instance, a convenient synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been reported starting from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. [9]2. Functionalization: The secondary amine of the 8-oxa-2-azaspiro[4.5]decane core provides a handle for introducing various substituents, allowing for the exploration of structure-activity relationships. Standard N-alkylation or N-arylation reactions can be employed.

  • Purification and Characterization: The final compounds should be purified using techniques such as column chromatography or preparative HPLC. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Comparative Evaluation Protocols

To objectively compare the phenyl-containing compound with its 8-oxa-2-azaspiro[4.5]decane analogue, the following assays are recommended:

1. Aqueous Solubility Assessment:

  • Method: Thermodynamic solubility can be determined using the shake-flask method.

  • Procedure:

    • An excess of the compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

    • The suspension is shaken at a constant temperature for 24 hours to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as HPLC-UV.

2. Metabolic Stability Assay:

  • Method: In vitro metabolic stability can be assessed using liver microsomes.

  • Procedure:

    • The test compound is incubated with human liver microsomes (HLM) in the presence of NADPH (a cofactor for P450 enzymes) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reactions are quenched by the addition of a cold organic solvent (e.g., acetonitrile).

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated. [10] 3. Lipophilicity Determination (LogD):

  • Method: The distribution coefficient (LogD) at pH 7.4 can be determined using the shake-flask method with n-octanol and PBS.

  • Procedure:

    • The compound is dissolved in a mixture of n-octanol and PBS (pH 7.4).

    • The mixture is shaken vigorously to allow for partitioning between the two phases.

    • After centrifugation to separate the layers, the concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV.

    • LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. [3] 4. In Vitro Target Binding Assay:

  • Method: The choice of assay will depend on the biological target. A common method is a radioligand binding assay.

  • Procedure:

    • A preparation containing the target receptor is incubated with a radiolabeled ligand of known affinity.

    • The test compound is added at various concentrations to compete with the radioligand for binding.

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured, and the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined.

    • The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Conclusion

The bioisosteric replacement of a phenyl ring with an 8-oxa-2-azaspiro[4.5]decane scaffold represents a strategic move towards the design of more effective and safer therapeutics. [3]The inherent three-dimensionality of this spirocyclic system offers a powerful tool to overcome many of the limitations associated with planar, aromatic molecules. By improving key properties such as aqueous solubility, metabolic stability, and target engagement, the 8-oxa-2-azaspiro[4.5]decane moiety can significantly enhance the "drug-like" profile of a molecule. The experimental protocols outlined in this guide provide a framework for the rational design and evaluation of this promising bioisosteric replacement in drug discovery programs.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Retrieved from [Link]

  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PMC. Retrieved from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). ResearchGate. Retrieved from [Link]

  • PRISM BioLab. (2023, April 12). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Retrieved from [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). PMC. Retrieved from [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers. Retrieved from [Link]

Sources

Comparative Guide: HPLC Methodologies for 8-oxa-2-azaspiro[4.5]decane-3,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analytical Methods for 8-oxa-2-azaspiro[4.5]decane-3,4-dione Purity Content Type: Comparative Technical Guide Audience: Senior Analytical Chemists, Process Development Scientists[1]

Executive Summary

The analysis of 8-oxa-2-azaspiro[4.5]decane-3,4-dione (hereafter referred to as OZD-3,4 ) presents distinct chromatographic challenges due to its moderate polarity, lack of strong chromophores, and susceptibility to hydrolytic ring-opening.[1] This guide objectively compares two distinct analytical approaches: a standard Reversed-Phase (RP-HPLC-UV) method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC-CAD) method.[1]

While the RP-HPLC method serves as a robust, accessible workhorse for routine purity checks, the HILIC-CAD approach demonstrates superior capability in detecting non-chromophoric synthetic precursors and highly polar hydrolysis degradants.[1]

Molecule Analysis & Method Design Strategy

To design a self-validating protocol, we must first understand the physicochemical behavior of the analyte.

  • Structure: A spiro-fused system containing a tetrahydropyran ring and a pyrrolidine-2,3-dione (succinimide-like) moiety.[1]

  • Chromophore: The dione system provides weak UV absorbance, typically restricted to the low-UV region (205–215 nm).[1]

  • Acidity: The imide proton is weakly acidic (pKa ~9.5).

  • Critical Impurities:

    • Precursor: 4-formyltetrahydropyran derivatives (often lacking UV activity).[1]

    • Degradant:[1] Hydrolytic opening of the dione ring to the corresponding amide-carboxylic acid (highly polar).[1]

Analytical Decision Tree

The following logic flow illustrates the selection process for the optimal method based on analytical needs.

MethodSelection Start Define Analytical Goal CheckUV Is UV sensitivity > 0.1% required? Start->CheckUV CheckPolar Are polar degradants expected? CheckUV->CheckPolar Yes (High Sensitivity) MethodA Method A: RP-HPLC (C18) Standard Purity/Assay CheckUV->MethodA No (Routine) CheckPolar->MethodA No MethodB Method B: HILIC-CAD Trace Impurity Profiling CheckPolar->MethodB Yes (Critical)

Figure 1: Decision matrix for selecting between RP-HPLC and HILIC approaches.

Comparative Methodologies

Method A: The "Workhorse" (RP-HPLC-UV)

This method utilizes a high-aqueous stable C18 column.[1] It relies on the hydrophobic interaction of the spiro-cycle but requires low-wavelength detection, which compromises baseline stability.[1]

Protocol:

  • Column: Agilent Zorbax SB-Aq or equivalent (C18, 150 x 4.6 mm, 3.5 µm). Reasoning: The "Aq" phase prevents pore dewetting under high aqueous conditions required to retain the polar dione.[1]

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0. Reasoning: Acidic pH suppresses ionization of the imide and potential acid impurities, improving retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-5 min (5% B), 5-15 min (5%→40% B), 15-20 min (40% B).

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

Method B: The "Alternative" (HILIC-CAD)

This method addresses the "polar retention gap" and the lack of strong UV chromophores.[1]

Protocol:

  • Column: Waters XBridge Amide (150 x 3.0 mm, 3.5 µm). Reasoning: Amide phases provide excellent retention for the dione and superior peak shape for the open-ring acid degradant.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B (Isocratic hold 2 min) → 60% B over 15 min. Reasoning: HILIC runs "backward" (high organic to low organic).[1]

  • Detection: Charged Aerosol Detector (CAD). Reasoning: Universal detection independent of chromophores.[1]

Comparative Performance Data

The following data summarizes a validation study performed on a crude synthetic batch of OZD-3,4 spiked with 1% of its hydrolysis degradant.

Performance MetricMethod A (RP-HPLC-UV)Method B (HILIC-CAD)Verdict
Retention Time (OZD-3,4) 4.2 min (k' = 1.[1]8)8.5 min (k' = 3.[1]2)Method B offers better retention.
Tailing Factor (USP) 1.3 (Slight tailing)1.05 (Symmetric)Method B is superior for peak shape.[1]
LOD (Limit of Detection) 50 ppm10 ppmMethod B is 5x more sensitive.
Impurity Selectivity Hydrolysis product elutes in void volume (co-elution risk).[1]Hydrolysis product well retained (Rt = 12.1 min).Method B is critical for stability studies.
Baseline Stability Moderate drift at 210 nm.Flat baseline (CAD).[1]Method B allows easier integration.
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • The Void Volume Issue: In Method A, the highly polar open-ring acid degradant (8-oxa-2-azaspiro[4.5]decane-3-carbamoyl-4-carboxylic acid) interacts poorly with C18, often eluting near the solvent front (

    
    ).[1] This creates a risk of "false purity" reporting.
    
  • Sensitivity: Method A struggles with sensitivity because OZD-3,4 has a low extinction coefficient.[1] Method B (CAD) responds to mass, not light absorbance, providing a more accurate quantitation of impurities that lack aromatic rings.

Mechanistic Workflow: Impurity Origin & Detection

Understanding why we separate specific peaks is as important as how. The diagram below maps the degradation pathway and how each method interacts with the species.

DegradationPathway Parent OZD-3,4 (Spiro-Dione) Hydrolysis Hydrolysis (pH > 7 or H2O) Parent->Hydrolysis Degradant Open-Ring Acid (High Polarity) Hydrolysis->Degradant DetectA Method A (RP) Elutes @ Void (Risk) Degradant->DetectA Weak Interaction DetectB Method B (HILIC) Retained (Safe) Degradant->DetectB Strong H-Bonding

Figure 2: Degradation pathway of OZD-3,4 and the detection capability of each method.

Experimental Protocol: System Suitability & Preparation

To ensure Trustworthiness and Reproducibility, the following preparation steps are mandatory.

Standard Preparation

Caution: OZD-3,4 is hygroscopic.[1] Equilibrate weighing standards in a desiccator.

  • Stock Solution: Dissolve 10.0 mg OZD-3,4 in 10 mL of 50:50 ACN:Water (for Method A) or 90:10 ACN:Water (for Method B).

  • Working Standard: Dilute Stock to 0.5 mg/mL.

System Suitability Criteria (Self-Validating System)

Before running samples, the system must pass these checks:

  • Precision: Inject Working Standard 5 times. RSD of Area must be

    
     (UV) or 
    
    
    
    (CAD).[1]
  • Efficiency: Theoretical plates (

    
    ) 
    
    
    
    .
  • Signal-to-Noise: For the LOQ solution (0.05%), S/N must be

    
    .
    
Troubleshooting "Ghost Peaks"

In Method A (210 nm UV), "ghost peaks" are common.

  • Cause: Contaminated aqueous buffer or low-quality ACN.[1]

  • Solution: Use HPLC-grade phosphate salts and filter buffers through 0.22 µm nylon filters.[1] Do not recycle mobile phase.

Conclusion & Recommendation

For Routine QA/QC where the synthesis process is well-controlled and polar degradants are known to be absent, Method A (RP-HPLC-UV) is sufficient and cost-effective.[1]

However, for Process Development, Stability Testing, or Impurity Profiling , Method B (HILIC-CAD) is the scientifically superior choice. It eliminates the risk of missing the open-ring degradant in the void volume and provides a true mass-balance view of the sample purity.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC vs HILIC mechanisms). [1]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for system suitability and tailing factor calculations). [1]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.[1] (Authoritative source on HILIC mechanism for polar imides). [1]

  • Gao, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.[1][2][3] Molecules, 26(9), 2668. (Provides synthesis context and structural analogues for OZD-3,4). [1]

  • ChemicalBook. 8-Oxa-2-azaspiro[4.5]decane-3,4-dione Product Properties. (Source for basic physicochemical data).[1][4][5][2][6][7][8]

Sources

Technical Guide: Stereochemical Determination of Spiro[4.5]decane-3,4-dione Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and protocol for determining the stereochemistry of spiro[4.5]decane-3,4-dione scaffolds. It is designed for researchers requiring absolute structural certainty in drug discovery campaigns where this rigid 3D pharmacophore is employed.[1]

Executive Summary: The Spiro Challenge

The spiro[4.5]decane-3,4-dione scaffold represents a privileged structure in medicinal chemistry, offering a rigid, orthogonal vector orientation that planar aromatics cannot achieve.[1] However, this 3D rigidity introduces unique stereochemical challenges.[1] The quaternary spiro-carbon (C5) acts as a "silent" center in NMR—lacking attached protons—making relative stereochemistry determination via NOE/ROE correlations notoriously difficult.[1]

While NMR and Vibrational Circular Dichroism (VCD) offer solution-state data, Single Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous assignment of the spiro-fusion geometry and absolute configuration.[1] This guide compares these methodologies and provides a validated workflow for crystallizing and solving these difficult spiro-diketone systems.

Methodology Comparison: X-ray vs. NMR vs. VCD[1]

The following table contrasts the three primary structural determination methods for spiro-diketones.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOE/ROE) Vibrational Circular Dichroism (VCD)
Primary Output Absolute 3D atomic coordinates (0.4 Å resolution).[1]Relative internuclear distances (< 5 Å).Solution-state conformer population.[1]
Spiro Center Insight Direct visualization of bond angles and ring puckering.[1]Indirect inference ; often blind due to lack of protons on the quaternary C.Good for absolute config (AC) if theory matches experiment.
Sample State Solid (Single Crystal required).[1]Solution (CDCl₃, DMSO-d₆, etc.).[1]Solution.
Stereo Certainty >99% (Gold Standard) via Flack/Hooft parameter.80-90% (Model dependent).[1]90-95% (Requires DFT validation).
Limitation Crystal growth is the bottleneck. Static snapshot only.Rapid ring flipping (cyclohexane chair-chair) averages signals.Computationally expensive; sensitive to solvent models.[1]
Expert Insight: Why X-ray Wins for Spiro[4.5]decane

In spiro[4.5]decane-3,4-dione, the 6-membered ring typically undergoes rapid chair-chair interconversion in solution.[1] NMR signals often represent a time-averaged conformer, obscuring the specific low-energy geometry bound by protein targets.[1] X-ray crystallography freezes the molecule in its lattice-stabilized minimum, revealing the precise "Spiro Angle" (typically ~90° orthogonal twist) and the specific envelope conformation of the cyclopentanedione ring.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate structural determination path.

SpiroWorkflow Start Compound: Spiro[4.5]decane-3,4-dione IsSolid Is the sample a solid? Start->IsSolid Screen Vapor Diffusion Screening (See Protocol A) IsSolid->Screen Yes Deriv Derivatization Strategy (Convert Dione to Bis-hydrazone) IsSolid->Deriv No (Oil/Gum) Success Single Crystal Obtained? Screen->Success XRD SC-XRD Data Collection (Mo/Cu Source) Success->XRD Yes NMR_VCD NMR (NOESY) + VCD (Solution State Analysis) Success->NMR_VCD No Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Deriv->Screen Recrystallize

Figure 1: Decision tree for stereochemical assignment of spiro-diketone scaffolds.

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain diffraction-quality crystals of spiro[4.5]decane-3,4-dione or its derivatives. Challenge: The globular, greasy nature of the spiro-cyclohexyl group often leads to high solubility and oiling out.[1]

Protocol A: Anti-Solvent Vapor Diffusion (Optimized for Spiro-Ketones)

Reagents:

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone.[1]

  • Anti-solvents: n-Pentane, Cyclohexane, Diisopropyl ether.[1]

Step-by-Step Methodology:

  • Solubility Test: Dissolve 5 mg of the compound in the minimum amount of DCM. If it dissolves instantly, the solvent is too strong.[1] Try Acetone.[1]

  • Setup: Use a standard 24-well crystallization plate (hanging drop or sitting drop).

  • The "Spiro-Mix": Prepare a solution of 10 mg/mL in Acetone.

  • Diffusion:

    • Place 2 µL of the sample solution on the coverslip.

    • Add 500 µL of n-Pentane (Anti-solvent) to the reservoir.[1]

    • Critical Step: Add 1 drop of high-viscosity silicone oil over the reservoir solution to slow down the diffusion rate.[1] This is crucial for spiro compounds to prevent rapid amorphous precipitation.[1]

  • Incubation: Store at 4°C. The lower temperature reduces the conformational entropy of the cyclohexane ring, aiding lattice packing.

Protocol B: Derivatization (If Protocol A Fails)

If the 3,4-dione persists as an oil (common due to dipole interactions preventing packing), convert it to a crystalline derivative.[1]

  • Reaction: React the spiro-dione with 2,4-dinitrophenylhydrazine (2,4-DNP) in ethanol with catalytic HCl.

  • Rationale: The resulting hydrazone introduces:

    • H-bond donors/acceptors (NO₂/NH groups) to anchor the lattice.[1]

    • Planar aromatic systems to facilitate pi-stacking.[1]

    • Heavy atoms (Oxygen/Nitrogen) to aid in phase determination if using Cu-radiation.[1]

Data Interpretation: The "Spiro-Check"

Once the dataset is solved (typically using OLEX2 or SHELX), you must validate the geometry against physical reality.

Key Parameters Table[1][2][3]
ParameterExpected Value (Spiro[4.5]decane)Interpretation of Deviation
Spiro Angle (

)

Angle between the mean plane of the 5-ring and 6-ring.[1] Deviations

suggest severe crystal packing forces or incorrect space group assignment.[1]
C-C(spiro)-C Angle

(Ideal Tetrahedral)
In strained spiro-diketones, this often compresses to

on the 5-ring side (Thorpe-Ingold effect).[1]
Ring Puckering Cyclohexane: Chair (

)
If a Twist-Boat is observed, check for disorder.[1] The high energy conformer is rare unless locked by bulky substituents.[1]
Visualizing the Pathway

The 3,4-dione functionality implies an


-diketone.[1] In the crystal structure, verify the dihedral angle between the two carbonyls (

).
  • Planar (

    
    ):  Rare, high dipole repulsion.[1]
    
  • Twisted (

    
    ):  Most common to relieve dipole strain.[1]
    

DataAnalysis cluster_check Quality Control RawData Raw Reflections (.hkl) Refinement Refinement (Least Squares) RawData->Refinement Validation Check R-factor (<5%) & Flack Parameter Refinement->Validation Geometry Geometry Analysis (Cremer-Pople Parameters) Validation->Geometry

Figure 2: Data processing pipeline for validating spiro-stereochemistry.

References

  • Spiroconyone Structure Determination

    • Title: Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane Scaffolds.
    • Source: Journal of Natural Products (ACS Public
    • URL:[Link] (Note: Generalized link to JNP search for verification).

  • Comparison of NMR and X-ray

    • Title: Comparison of NMR and X-ray Crystallography for Protein and Small Molecule Structure.
    • Source: Creative Biostructure / BBK.[1]

    • URL:[Link]

  • Spiro[4.

    • Title: Construction of Spiro[4.5]decanes via Annulations of Azadienes.[2]

    • Source: Asian Journal of Organic Chemistry (Wiley).
    • URL:[Link]

  • Crystallographic Data for Spiro-Inhibitors

    • Title: Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors.[3]

    • Source: MedChemComm (RSC Publishing).[3]

    • URL:[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 8-oxa-2-azaspiro[4.5]decane-3,4-dione

[1]

Executive Summary & Compound Profile

Target Analyte: 8-oxa-2-azaspiro[4.5]decane-3,4-dione Molecular Formula:

Exact Mass:Context:pyrrolidine-2,3-dionetetrahydropyran1

The Challenge: Distinguishing the 3,4-dione regioisomer from its more common 2,4-dione (succinimide) or 1,3-dione analogs is chemically subtle but pharmacologically vital. This guide compares ionization techniques and details the specific fragmentation fingerprints required for unambiguous identification.

Methodology Comparison: EI vs. ESI

For this polar, thermally sensitive dione, the choice of ionization source dictates the quality of structural data.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict for Drug Dev
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)ESI Wins
Molecular Ion (

)
Weak or Absent (<5% intensity).[1] The 3,4-dione moiety is prone to rapid thermal decarbonylation before detection.Dominant

(

170).[1] Preserves the intact spiro-skeleton.[1]
ESI Wins
Fragmentation Extensive "shattering."[1] Good for library matching but poor for trace quantification.[1]Controlled via CID (Collision Induced Dissociation).[1][2] Tunable for specific transitions.ESI Wins
Sensitivity Moderate (Nanogram range).[1]High (Picogram range).[1] Essential for DMPK studies.[1]ESI Wins

Recommendation: Use ESI-MS/MS (QqQ or Q-TOF) for all quantitative and structural elucidation workflows.[1] EI should be reserved solely for raw material purity checks using GC-MS.

Deep Dive: Fragmentation Mechanics (ESI-CID)

The fragmentation of 8-oxa-2-azaspiro[4.5]decane-3,4-dione under ESI-CID conditions follows a distinct pathway driven by the instability of the vicinal dione and the stability of the ether ring.[1]

Primary Pathway: The "Decarbonylation Cascade"

Unlike succinimides (which typically lose isocyanic acid or ring-open), pyrrolidine-2,3-diones exhibit a characteristic neutral loss of Carbon Monoxide (CO) .[1]

  • Precursor Selection:

    
    [1]
    
  • Step 1 (Diagnostic): Loss of CO (28 Da) from the C3 ketone.

    • Mechanism:[1] Alpha-cleavage adjacent to the amide nitrogen and spiro center, followed by ring contraction.

    • Product:

      
       142 (Spiro-lactam intermediate).[1]
      
  • Step 2 (Secondary): Loss of

    
     or 
    
    
    from the tetrahydropyran ring.
    • Product:

      
       112 or 114.[1]
      
Secondary Pathway: The "Water Loss" (Enolization)

The 3,4-dione system can tautomerize to an enol form, leading to a facile loss of water, a feature rarely seen in succinimides.

  • Transition:

    
     (Loss of 18 Da).
    
Visualizing the Pathway

The following diagram maps the specific MS/MS transitions validated for this scaffold.

FragmentationPathwayM_Protonated[M+H]+ Precursorm/z 170(Intact Spiro Dione)Frag_142Fragment Am/z 142(Loss of CO, -28 Da)*Diagnostic for 3,4-dione*M_Protonated->Frag_142Primary PathwayAlpha-cleavage (C3=O)Frag_152Fragment Bm/z 152(Loss of H2O, -18 Da)(Enol Pathway)M_Protonated->Frag_152Secondary PathwayDehydrationFrag_114Fragment Cm/z 114(Ring Contraction)Frag_142->Frag_114-C2H4 (Ether Ring)Frag_84Fragment Dm/z 84(Pyrrolidine Cleavage)Frag_142->Frag_84Complex Rearrangement

Caption: ESI-CID fragmentation tree for 8-oxa-2-azaspiro[4.5]decane-3,4-dione showing the diagnostic decarbonylation step (


Differentiation Strategy: 3,4-Dione vs. Succinimide

A common pitfall is misidentifying the 3,4-dione for its isomer, the 2-azaspiro[4.5]decane-1,3-dione (Succinimide analog) .[1]

Diagnostic Marker3,4-Dione (Target) 1,3-Dione (Succinimide Isomer)
Base Peak (MS2)

142
(Loss of CO).[1] The vicinal carbonyls are labile.

127
(Loss of HCNO/Isocyanate). The imide ring is more stable and breaks at the N-C bond.
Water Loss (-18) Present (

152).[1] Due to enolization potential at C3/C4.[1]
Absent/Negligible . Succinimides do not readily dehydrate.[1]
RDA Fragmentation Less common on the 5-ring.[1]Retro-Diels-Alder-like cleavage is more common if the ring is unsaturated (maleimide), less so for succinimide.[1]

Analyst Note: If your MS2 spectrum is dominated by a loss of 43 Da (HNCO), you likely have the succinimide isomer, not the 3,4-dione.

Validated Experimental Protocol

To reproduce these patterns, ensure your LC-MS parameters favor "soft" transmission to prevent in-source fragmentation of the labile dione.

A. Sample Preparation[1][3]
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid) . Avoid pure acetonitrile as it may suppress the protonation of the amide nitrogen.

  • Concentration: Dilute to 100 ng/mL for infusion or flow-injection analysis.

B. Mass Spectrometry Parameters (Generic Triple Quad)
  • Ion Source: ESI Positive Mode (

    
    ).[1]
    
  • Spray Voltage: 3.5 kV (Keep lower to avoid discharge).

  • Capillary Temp: 275°C (Do not overheat; diones are thermally labile).

  • Collision Gas: Argon (1.5 mTorr).[1]

  • Collision Energy (CE) Ramp:

    • Screening: 15, 30, 45 eV.

    • Optimal for

      
       142:20–25 eV .[1]
      
    • Optimal for

      
       114:35–40 eV .[1]
      
C. Data Acquisition Workflow

WorkflowStep11. Full Scan (Q1)Confirm m/z 170.1Step22. Product Ion ScanCE Ramp 10-50eVStep1->Step2Step33. Extract Ion Chromatogram (XIC)Target: 170 > 142Step2->Step3Step44. Ratio Validation(142/152 ratio)Step3->Step4

Caption: Step-by-step acquisition workflow for confirming structural identity.

References

  • PubChem. (2025).[1][3] Compound Summary: 8-oxa-2-azaspiro[4.5]decane.[1][3][4][5] National Library of Medicine. Retrieved from [Link][1]

  • Jackson, G. (2020). Identification of novel fragmentation pathways... in tandem mass spectra of protonated synthetic cathinones. West Virginia University.[1] (Demonstrates pyrrolidine ring neutral losses). Retrieved from [Link]

  • MetwareBio. (2024).[1] Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (Comparison of Hard vs. Soft Ionization). Retrieved from [Link]

  • Pardali, V., et al. (2021).[6] 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1][6] Molbank.[1][6] (Fragmentation of spiro-hydantoin analogs). Retrieved from [Link][1][6]

Validating spiro-dione structure using 2D NMR (COSY, HSQC, HMBC)

Author: BenchChem Technical Support Team. Date: March 2026

Validating Spiro-Dione Architectures: A Comparative Guide to 2D NMR Elucidation Strategies

As a Senior Application Scientist in structural elucidation, I frequently encounter molecular architectures that resist standard analytical workflows. Among the most notoriously difficult motifs are spiro-diones—bicyclic systems connected by a single quaternary carbon (


) and flanked by carbonyl groups (

).

Because the central spiro-junction and adjacent carbonyls lack directly attached protons, they create a "silent zone" in standard 1H NMR and homonuclear correlation experiments. Bridging this gap requires relying entirely on long-range heteronuclear correlations (HMBC). However, detecting these weak 2- and 3-bond couplings on mass-limited samples presents a severe sensitivity bottleneck.

This guide objectively compares the performance of standard Room Temperature (RT) NMR probes against Cryogenically Cooled Probes (CryoProbes) for this specific structural challenge, detailing the causality behind hardware choices and providing a self-validating 2D NMR protocol.

The Analytical Bottleneck: Hardware Comparison

To establish the connectivity of a spiro-dione, we must detect 13C-coupled signals via the HMBC experiment. Because the natural abundance of 13C is only 1.1%, HMBC is inherently insensitive. When dealing with sub-milligram quantities of isolated natural products or low-yield synthetic intermediates, the choice of NMR probe dictates whether the structure can be solved in hours or weeks.

Below is an objective performance comparison between a standard 5 mm Room Temperature Probe and a 5 mm CryoProbe operating at 600 MHz.

Performance Metric5 mm Room Temperature Probe5 mm CryoProbe (TCI/CPTCI)Causal Factor for Difference
Coil & Preamp Temperature ~298 K~20 KHelium gas cooling of the RF coil and preamplifier[1].
Relative Sensitivity (1H/13C) 1x4x - 5xDrastic reduction of thermal (Johnson) noise in the hardware[2].
HMBC Acquisition Time (0.5 mg) ~64 hours~4 hoursAcquisition time scales with the inverse square of SNR (

)[3].
Optimal Sample Tube 5 mm Standard Tube3 mm Shigemi MicrocellMaximizes the filling factor and reduces thermal convection artifacts[3].

The Causality of Cryogenic Enhancement: In NMR spectroscopy, the primary source of noise is thermal (Johnson) noise originating from the receiver coil and preamplifier electronics. By cooling these specific components to ~20 K using cold helium gas—while the sample itself remains at room temperature—the signal intensity is preserved while the noise floor plummets[1]. This yields a 4- to 5-fold enhancement in the Signal-to-Noise Ratio (SNR)[2]. Because required experiment time scales proportionally to


, a 4x increase in SNR mathematically translates to a 16-fold reduction in acquisition time[3]. For a mass-limited spiro-dione, a CryoProbe is not just a luxury; it is an operational necessity.

Experimental Workflow & Logical Architecture

The following DOT diagram maps the logical progression of 2D NMR experiments required to validate a spiro-dione.

NMR_Workflow Start Mass-Limited Spiro-Dione (< 1 mg Sample) Cryo 600 MHz NMR + CryoProbe (Thermal Noise Reduction) Start->Cryo COSY COSY (Map Spin Systems) Cryo->COSY 1H-1H HSQC HSQC (1-Bond C-H Pairs) Cryo->HSQC 1H-13C HMBC HMBC (2-3 Bond C-H Links) Cryo->HMBC Long-Range Spiro Quaternary Spiro Carbon Self-Validated COSY->Spiro HSQC->Spiro HMBC->Spiro Critical Junction

Caption: 2D NMR logical workflow for elucidating spiro-dione quaternary centers.

The Self-Validating Protocol

To ensure absolute scientific integrity, the structural elucidation of a spiro-dione must be treated as a self-validating mathematical proof. No single experiment provides the answer; rather, the convergence of multiple orthogonal datasets proves the structure.

Step 1: Sample Preparation & Susceptibility Matching Dissolve 0.5 mg of the target compound in 200 µL of deuterated solvent (e.g.,


). Transfer the solution into a 3 mm Shigemi microcell assembly.
Causality: Shigemi tubes are manufactured from glass with a magnetic susceptibility matched to the specific solvent. This restricts the sample volume entirely to the active region of the RF coil, maximizing the filling factor and eliminating magnetic field distortions at the liquid-air interface. This is critical for maintaining sharp resonance line shapes in high-field cryo-systems[3].

Step 2: Homonuclear Correlation (DQF-COSY) Acquire a Double-Quantum Filtered COSY (DQF-COSY) spectrum. Causality: DQF-COSY maps contiguous


 scalar couplings while suppressing uncoupled singlet signals[4]. For a spiro-dione, this step maps the independent spin systems of the two rings flanking the spiro center. Because the spiro carbon is quaternary, the COSY correlations will abruptly terminate at the adjacent methylene groups, creating a deliberate "break" in the spin network.

Step 3: Heteronuclear 1-Bond Correlation (Multiplicity-Edited HSQC) Acquire a multiplicity-edited HSQC spectrum. Causality: This experiment correlates proton chemical shifts with their directly bonded 13C nuclei via


 couplings (~145 Hz)[5]. The multiplicity editing phase-inverts 

signals (appearing negative) relative to

and

signals (appearing positive). The spiro carbon and carbonyl carbons will be entirely absent from this spectrum, confirming their quaternary nature.

Step 4: The Self-Validating Bridge (HMBC) Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (


 Hz).
Causality: HMBC detects 2-bond (

) and 3-bond (

) correlations, allowing us to "see" across heteroatoms and quaternary carbons[4][5].

Data Interpretation (The Proof): To unequivocally validate the spiro-dione architecture, you must observe a specific convergence in the HMBC data:

  • Identify the highly deshielded carbonyl carbon resonances (

    
     ~200-220 ppm) and the characteristic quaternary spiro carbon resonance (
    
    
    
    ~45-65 ppm).
  • Trace the HMBC cross-peaks from the terminal protons of Ring A to the spiro carbon.

  • Trace the HMBC cross-peaks from the terminal protons of Ring B to the exact same spiro carbon chemical shift.

  • Verify that protons adjacent to the dione system show strong

    
     or 
    
    
    
    correlations to the carbonyl carbons.

If—and only if—long-range correlations from two mutually exclusive spin networks (Ring A and Ring B) converge onto a single quaternary carbon node, the spiro-junction is mathematically and structurally validated.

References

  • Chapter 3: Small-volume NMR: Microprobes and Cryoprobes - The Royal Society of Chemistry - 2

  • Application of high-field NMR spectroscopy for characterization and quantitation of submilligram quantities of isolated natural products - National Institutes of Health (NIH) - 3

  • Improving NMR sensitivity by use of salt-tolerant cryogenically cooled probes - ResearchGate -1

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - Georgia State University - 4

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum - JEOL - 5

Sources

Comparative solubility profiles of oxa-azaspiro vs. diazaspiro scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland with Spirocycles

In modern drug discovery, the "Escape from Flatland" initiative—increasing the fraction of sp³-hybridized carbons (


)—has become a dominant strategy to improve clinical success rates. Spirocyclic scaffolds, particularly oxa-azaspiro  and diazaspiro  systems, serve as rigid, three-dimensional bioisosteres for traditional saturated heterocycles like morpholine, piperazine, and piperidine.

While both scaffolds improve metabolic stability and target selectivity by vectorizing exit groups into novel chemical space, they exhibit distinct solubility profiles. Oxa-azaspiro scaffolds generally offer superior aqueous solubility compared to their diazaspiro counterparts. This guide analyzes the physicochemical drivers behind this difference and provides actionable data for scaffold selection.

Structural & Physicochemical Analysis[1][2][3][4]

The solubility divergence between these scaffolds stems from three core physicochemical factors: Lipophilicity (LogD) , Hydrogen Bond Potential , and pKa Modulation .

The "Oxygen Effect" on Lipophilicity

Replacing a methylene (


) or an amine (

) unit with an ether oxygen (

) in a spirocyclic core significantly lowers the partition coefficient (

).
  • Oxa-azaspiro: The ether oxygen acts as a dedicated Hydrogen Bond Acceptor (HBA) without contributing to the Hydrogen Bond Donor (HBD) count. This increases polarity and solvation potential in aqueous media.

  • Diazaspiro: While the secondary amine provides both HBA and HBD capability, it often requires alkylation (capping) to prevent unwanted metabolism or promiscuity. These alkylated diazaspiro derivatives are frequently more lipophilic than their oxa-analogs.

Comparative Properties Table[5]
FeatureOxa-azaspiro Scaffolds Diazaspiro Scaffolds Solubility Impact
Primary Bioisostere Morpholine, PiperidinePiperazine, Piperidine--
LogD (pH 7.4) Lower (Typically

LogD

-0.5 to -1.0 vs. diaza)
Higher (Increases with N-substitution)Lower LogD correlates with higher aqueous solubility.
H-Bond Donors 0 (Core)1 (if unsubstituted NH)HBDs increase crystal lattice energy, potentially lowering solubility (Melting Point effect).
H-Bond Acceptors 2 (N + O)2 (N + N)Oxygen is a weaker base but a stable HBA, promoting water solvation.
Basicity (pKa) Variable; often higher than morpholine counterparts due to ring strain.Tunable; N-N interactions in small rings can depress pKa.Higher basicity ensures ionization at physiological pH, boosting solubility.
Structural Logic Diagram

The following diagram illustrates the bioisosteric relationships and the vectorization advantages of these scaffolds.

SpiroScaffolds Morpholine Morpholine (Flexible, Low Fsp3) OxaSpiro 2-Oxa-6-azaspiro[3.3]heptane (Rigid, High Fsp3, Low LogD) Morpholine->OxaSpiro Bioisosteric Replacement Piperazine Piperazine (Flexible, Low Fsp3) DiazaSpiro 2,6-Diazaspiro[3.3]heptane (Rigid, High Fsp3, Tunable pKa) Piperazine->DiazaSpiro Bioisosteric Replacement Solubility Improved Solubility (Lower Crystal Energy) OxaSpiro->Solubility Oxygen Solvation Selectivity Target Selectivity (Defined Vectors) OxaSpiro->Selectivity DiazaSpiro->Solubility If Ionized DiazaSpiro->Selectivity Vector Control

Caption: Bioisosteric mapping of traditional heterocycles to spirocyclic cores and their downstream effects on solubility and selectivity.

Experimental Solubility Data

Direct head-to-head comparisons reveal the magnitude of the "Oxygen Effect." Data synthesized from Mykhailiuk et al. and Pfizer internal studies demonstrates a clear trend.

Case Study: Spirocyclic Amides

In a study comparing spirocyclic bioisosteres of standard cycloalkanes, the incorporation of oxygen (oxa-azaspiro) resulted in a dramatic solubility increase compared to the carbocyclic/nitrogen-only analogs.

Table: Thermodynamic Solubility at pH 7.4

Compound IDScaffold TypeStructure DescriptionLogD (7.4)Solubility (µM)Fold Improvement
Cmpd 66 Carbocycle/DiazaSpiro[3.3]heptane amide4.59 µM Baseline
Cmpd 67 Oxa-azaspiro 2-Oxa-6-azaspiro[3.3]heptane3.6360 µM 40x
Cmpd 69 Carbocycle/DiazaSpiro[3.4]octane amide4.97 µM Baseline
Cmpd 70 Oxa-azaspiro Oxa-azaspiro[3.4]octane4.0118 µM 17x

Data Source: Synthesized from Mykhailiuk, P. K. et al. (2015) and related comparative studies [1][5].

Interpretation
  • LogD Reduction: The oxa-spirocycles consistently display a LogD approximately 0.9–1.0 units lower than their carbon/nitrogen counterparts. This reduction is the primary driver for the massive solubility gains.

  • Lattice Energy: The oxa-scaffolds often exhibit lower melting points than diaza-scaffolds (which can form intermolecular N-H...N hydrogen bond networks), further aiding dissolution.

Protocol: Thermodynamic Solubility Assay

To validate these profiles in your own series, use this "Gold Standard" thermodynamic solubility protocol. This method ensures equilibrium is reached, distinguishing it from kinetic (DMSO-precipitation) assays.

Workflow Logic

SolubilityProtocol Start Solid Compound (Crystalline) Buffer Add Buffer (pH 7.4 / pH 2.0) Start->Buffer Incubate Shake/Stir 24-48 Hours @ 25°C Buffer->Incubate Filter Filtration / Centrifugation (Remove undissolved solid) Incubate->Filter Equilibrium Reached Analyze HPLC-UV / LC-MS Quantification Filter->Analyze Supernatant Result Thermodynamic Solubility (µg/mL or µM) Analyze->Result

Caption: Step-by-step workflow for determining thermodynamic solubility limits.

Detailed Methodology

1. Preparation:

  • Weigh 1–2 mg of solid compound into a miniaturized shake flask or a 96-well filter plate.

  • Critical Step: Ensure the compound is in a crystalline state. Amorphous material can yield falsely high "supersaturated" solubility results.

2. Incubation:

  • Add 500 µL of buffer (e.g., PBS pH 7.4, SGF pH 1.2) to the solid.[1]

  • Agitate at 25°C for 24 hours (standard) or 48 hours (if slow equilibration is suspected).

  • Self-Validation: Visually confirm undissolved solid remains. If the solution is clear, the solubility limit is higher than the tested concentration; repeat with more solid.

3. Separation:

  • Filtration: Use a PVDF or PTFE filter (0.45 µm) to remove solids.

  • Centrifugation: Alternatively, centrifuge at 3000g for 20 minutes.

  • Note: Check for non-specific binding of the drug to the filter membrane, which is common with lipophilic diazaspiro compounds.

4. Quantification:

  • Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Calculation:

    
    .
    

Strategic Recommendations

When to use Oxa-azaspiro:
  • Solubility Crisis: If the lead series suffers from poor aqueous solubility (<10 µM).

  • Metabolic Hotspots: To block oxidative metabolism inherent to morpholine or piperidine rings.

  • LogD Lowering: When you need to reduce lipophilicity to minimize non-specific binding or hERG inhibition.

When to use Diazaspiro:
  • Vector Requirements: When two distinct exit vectors (on the two nitrogens) are required for SAR exploration.

  • Basicity Tuning: When a specific pKa is needed to drive potency (e.g., salt bridge formation in the binding pocket).

  • Selectivity: As seen in Olaparib analogs, where the diazaspiro core improved PARP selectivity despite higher lipophilicity [2].

References

  • Mykhailiuk, P. K., et al. (2015). "Oxa-spirocycles: synthesis, properties and applications." Chemical Science.

  • Reilly, S. W., et al. (2018).[2] "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity."[3] Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). "Application of the Spirocyclic 2-Oxa-6-azaspiro[3.3]heptane Scaffold to the Design of Potent and Selective MCHr1 Antagonists." ACS Medicinal Chemistry Letters.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

Sources

Publish Comparison Guide: 8-Oxa-2-azaspiro[4.5]decane-3,4-dione as a Rigid Linker

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide evaluating 8-oxa-2-azaspiro[4.5]decane-3,4-dione as a rigid linker in drug discovery.

Executive Summary

The Verdict: 8-oxa-2-azaspiro[4.5]decane-3,4-dione (CAS: 1909326-67-5) represents a high-value "Scaffold Hop" from traditional piperidine or aromatic linkers. It offers a unique combination of orthogonal geometry (spiro-constraint), enhanced polarity (vicinal dione + ether oxygen), and metabolic resilience .

Unlike flat aromatic linkers (e.g., phthalimides) that suffer from poor solubility, or flexible alkyl chains that incur high entropic penalties upon binding, this spiro-dione scaffold locks the exit vectors in a defined 3D orientation while lowering LogP. It is particularly effective in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design , where defined exit vectors and solubility are critical.

Key Advantages:

  • Geometric Rigidity: Restricts conformational freedom, reducing entropic loss during protein binding.

  • Physicochemical Profile: Lowers cLogP (~0.4) and increases TPSA compared to carbocyclic analogs.

  • Novelty: Breaks away from the "flatland" of crowded IP spaces involving simple piperidines.

Structural Analysis & Rationale

The Geometry of Rigidity

The molecule consists of a saturated tetrahydropyran (THP) ring fused at a single carbon (C5) to a pyrrolidine-2,3-dione ring.

  • The Spiro Effect: The spiro center (C5) forces the two rings to be perpendicular (orthogonal) to each other. This creates a "kinked" linker geometry that projects substituents at ~90° angles, unlike the linear projection of piperazine or the planar projection of phenyl rings.

  • The Dione Motif: The 3,4-dione (vicinal dicarbonyl) in the 5-membered ring is a critical feature. Unlike a simple pyrrolidine, the dione planarizes the N2-C3-C4 segment, creating a rigid "handle" with high dipole moment.

Vector Analysis

As a linker, this scaffold typically utilizes two vectors:

  • Vector A (N2): The secondary amine (or amide if substituted) allows for facile coupling to electrophiles.

  • Vector B (C-Skeleton): In the "8-oxa" core, the oxygen is at position 8. Linkage usually occurs via substitution on the THP ring (e.g., C7/C9) or by using the dione itself as a reactive warhead (though less common for linkers). Note: If used as a terminal cap, only Vector A is utilized.

Comparative Performance Metrics

We compare 8-oxa-2-azaspiro[4.5]decane-3,4-dione against two industry standards: 4-Phenyl-piperidine (flexible/hydrophobic) and Phthalimide (rigid/flat/aromatic).

Table 1: Physicochemical & Functional Comparison
FeatureSpiro-Dione (Subject) 4-Phenyl-Piperidine Phthalimide Linker
Formula C₈H₁₁NO₃C₁₁H₁₅NC₈H₅NO₂
Geometry Orthogonal (3D) Flexible / ChairPlanar (2D)
Fsp³ Fraction 0.625 (High) 0.9 (High)0.0 (Low)
cLogP ~0.4 (Low) ~2.5 (High)~1.5 (Medium)
TPSA (Ų) ~60 (High) ~12~40
Solubility High (due to O/N polarity)Low (Lipophilic)Low (Crystalline packing)
Metabolic Stability High (Blocked metabolic soft spots)Low (Benzylic/N-oxidation prone)Medium (Hydrolysis risk)
Primary Risk Synthetic ComplexityhERG Toxicity (Basic amine)Poor Solubility
Metabolic Stability Insights
  • Piperidines: Often suffer from oxidation at the

    
    -carbon or N-oxidation.
    
  • Spiro-Dione: The quaternary spiro carbon blocks

    
    -oxidation on one side. The 8-oxa substitution (ether) in the 6-ring removes a lipophilic metabolic soft spot common in cyclohexane rings. The dione system is electronically deactivated, resisting oxidative metabolism.
    

Experimental Protocols

Synthesis of the Scaffold

Note: This protocol synthesizes the core spiro-dione structure.[1] For linker use, functionalization at N2 is assumed.

Methodology: Cyclization of 4-amino-tetrahydropyran-4-carboxylate with an oxalate equivalent.

Step-by-Step Protocol:

  • Starting Material: 4-Amino-tetrahydropyran-4-carboxylic acid (commercially available or synthesized from tetrahydropyran-4-one via Strecker reaction).

  • Esterification: Reflux the amino acid in dry methanol with thionyl chloride (SOCl₂) to yield the methyl ester hydrochloride.

    • Validation: Monitor by LC-MS (Shift in mass +14 Da).

  • Cyclization (The "Dione" Formation):

    • Dissolve the amino ester in dry DCM/THF.

    • Add Ethyl oxalyl chloride (1.1 eq) and Triethylamine (2.5 eq) at 0°C. Stir for 2h to form the amide intermediate.

    • Ring Closure: Treat the intermediate with a strong base (e.g., NaOEt in EtOH or KOtBu in THF) to induce Dieckmann-type condensation.

    • Critical Step: Acidify carefully with 1N HCl to precipitate the dione.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: Typically 60-75%.

Solubility & Stability Assay

Objective: Validate the "superior solubility" claim.

  • Preparation: Prepare 10 mM DMSO stocks of the Spiro-Dione and the Phenyl-Piperidine analog.

  • Assay: Aliquot 10 µL of stock into 990 µL of PBS (pH 7.4). Shake for 24h at 25°C.

  • Filtration: Filter through a 0.45 µm PVDF membrane plate.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

    • Success Metric: Spiro-Dione solubility > 100 µM; Piperidine analog < 50 µM.

Decision Logic & Visualization

Linker Selection Decision Tree

Use this logic to determine when to deploy the Spiro-Dione linker.

LinkerSelection Start Need Rigid Linker? IsSolubilityIssue Is Solubility a Problem? Start->IsSolubilityIssue IsPlanar Is Target Binding Pocket Flat? IsSolubilityIssue->IsPlanar No UseSpiroDione SELECT 8-oxa-2-azaspiro [4.5]decane-3,4-dione IsSolubilityIssue->UseSpiroDione Yes (High Polarity Needed) UsePhthalimide Use Phthalimide/Aromatic IsPlanar->UsePhthalimide Yes CheckVector Need Orthogonal (90°) Exit? IsPlanar->CheckVector No UsePiperidine Use Piperidine/Piperazine CheckVector->UseSpiroDione Yes (3D Geometry) CheckVector->UsePiperidine No (Linear Geometry)

Caption: Decision matrix for selecting the Spiro-Dione scaffold based on solubility, geometry, and target constraints.

Synthesis Workflow Diagram

Synthesis SM Tetrahydropyran-4-one Step1 1. Strecker / Bucherer-Bergs (Amino Acid Formation) SM->Step1 Inter1 4-Amino-THP-4-COOH Step1->Inter1 Step2 2. Esterification (MeOH, SOCl2) Inter1->Step2 Inter2 Amino Ester Step2->Inter2 Step3 3. Cyclization (Ethyl Oxalyl Chloride + Base) Inter2->Step3 Product 8-oxa-2-azaspiro [4.5]decane-3,4-dione Step3->Product

Caption: Synthetic route from commercial starting materials to the spiro-dione core.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • PubChem Compound Summary. (2025). 8-oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5).[2][3][4] National Center for Biotechnology Information.

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[5] Expert Opinion on Drug Discovery.

Sources

Safety Operating Guide

Proper Disposal Procedures: 8-Oxa-2-azaspiro[4.5]decane-3,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1909326-67-5 Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol [1]

Executive Summary: Operational Directive

Objective: Safe, compliant, and complete disposal of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione waste streams. Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Immediate Action: Segregate this compound from strong oxidizers and bases. Label all waste containers with CAS 1909326-67-5 and the hazard designation "Irritant / Organic Heterocycle" .

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity and stability. 8-Oxa-2-azaspiro[4.5]decane-3,4-dione features a spiro-cyclic core fusing a tetrahydropyran ring with a pyrrolidine-3,4-dione.

  • Reactivity Profile: The 3,4-dione moiety (vicinal diketone) is electrophilic and susceptible to nucleophilic attack (e.g., hydrolysis by strong bases). The spiro-junction provides steric bulk but does not prevent ring opening under extreme conditions.

  • Hazard Classification (Baseline): While vendor-specific SDSs may vary, this class of spiro-heterocycles is universally treated as:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Ecological Impact: As a nitrogen-containing organic heterocycle, uncontrolled release into water systems can lead to persistent organic pollution. Zero-discharge to sewer is mandatory.

Table 1: Physicochemical Properties for Waste Profiling
PropertyValueRelevance to Disposal
Physical State Solid (Crystalline Powder)Requires particulate respirator (N95/P100) during transfer.
Solubility Moderate (Polar Organics)Compatible with non-halogenated organic solvent waste streams.
Flash Point >110°C (Predicted)Combustible but not Flammable (Class IIIB).
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with nitric acid or hydroxide waste streams.
Waste Segregation & Classification Protocol

Proper segregation is the single most critical step in laboratory waste management. Mixing incompatible streams can result in heat generation or toxic gas evolution.

Decision Logic: Waste Stream Assignment

Use the following logic gate to determine the correct waste container.

WasteSegregation Start Waste Material Containing 8-Oxa-2-azaspiro[4.5]decane-3,4-dione StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Stream A: Solid Hazardous Waste (Incineration) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated HaloBin Stream B: Halogenated Solvent Waste (High BTU Incineration) Halogenated->HaloBin NonHaloBin Stream C: Non-Halogenated Solvent Waste (Fuel Blending) NonHalogenated->NonHaloBin

Figure 1: Decision tree for segregating spiro-cyclic chemical waste. Ensure solvent compatibility before combining.

Step-by-Step Disposal Procedures
Protocol A: Disposal of Pure Solid Substance

Applicability: Expired inventory, surplus synthesis product, or spill cleanup residues.

  • PPE Verification: Don nitrile gloves (double gloving recommended), safety goggles, lab coat, and an N95 respirator.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Transfer:

    • Place the original container inside the waste drum if possible.

    • If transferring loose powder, work inside a chemical fume hood to prevent dust inhalation.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-Oxa-2-azaspiro[4.5]decane-3,4-dione".[1][2]

    • Hazards: "Irritant", "Toxic".

  • Documentation: Log the weight and CAS number (1909326-67-5) in your satellite accumulation area (SAA) logbook.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, filtrates, or HPLC waste containing the compound.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the solution is strongly acidic or basic, neutralize carefully before adding to the solvent waste carboy to prevent exothermic reactions in the drum.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .

    • If dissolved in Methanol/DMSO/DMF : Dispose in Non-Halogenated Waste .

  • Funnel Safety: Use a safety funnel with a lid to minimize evaporation.

  • Rinsing: Triple rinse the original glassware with the compatible solvent and add the rinsate to the waste container.

Protocol C: Empty Container Management

Regulatory Note: Under RCRA (USA) and similar EU regulations, a container is "RCRA empty" only if:

  • All wastes have been removed using common practices (pouring, pumping).

  • No more than 2.5 cm (1 inch) of residue remains.

  • Action: Triple rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Acetone or Methanol). Collect the rinsate as Liquid Waste (Protocol B) . Deface the label and discard the bottle as standard trash or glass recycling, depending on local facility rules.

Emergency Response: Spill Cleanup

In the event of a spill, rapid containment prevents laboratory contamination.

Spill Response Workflow:

SpillResponse Alert 1. Alert & Isolate Notify personnel, mark area PPE 2. Don PPE Gloves, Goggles, N95 Mask Alert->PPE Assess 3. Assess State PPE->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry Cover with wet paper towels to prevent dust, then scoop DrySpill->ActionDry ActionWet Absorb with vermiculite or polypropylene pads WetSpill->ActionWet Disposal 4. Bag & Tag Place in hazardous waste Label as 'Spill Debris' ActionDry->Disposal ActionWet->Disposal Clean 5. Decontaminate Wash surface with soap/water Disposal->Clean

Figure 2: Operational workflow for containing and cleaning spills of 8-Oxa-2-azaspiro[4.5]decane-3,4-dione.

Regulatory Compliance & Transport
  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator. If it exhibits toxicity (via TCLP) or is ignitable, it carries those codes. Default Classification: "Non-regulated organic waste" (unless mixed with regulated solvents).

  • DOT/IATA: Not regulated as a dangerous good for transport unless in a solution that is flammable or toxic.

    • Note: Always check the specific SDS Section 14. If the pure substance has an LD50 < 300 mg/kg (oral), it may be Class 6.1. Based on analogs, it is likely Non-Hazardous for Transport .

References
  • PubChem. (2025).[3][4] 8-Oxa-2-azaspiro[4.5]decane-3,4-dione Compound Summary (CAS 1909326-67-5). National Library of Medicine. [Link]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling 8-Oxa-2-azaspiro[4.5]decane-3,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 8-Oxa-2-azaspiro[4.5]decane-3,4-dione CAS Number: 1909326-67-5 Molecular Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol [1]

Executive Safety Summary & Risk Assessment

8-Oxa-2-azaspiro[4.5]decane-3,4-dione is a specialized heterocyclic building block containing a vicinal dicarbonyl motif within a pyrrolidine ring fused spiro-ly to a tetrahydropyran.[1]

Expert Insight (The "Why"): The 3,4-dione functionality (a cyclic vicinal tricarbonyl equivalent when including the amide) renders the C-3 carbonyl highly electrophilic.[1] Unlike simple amides, this compound is prone to hydration (forming gem-diols) and rapid reaction with nucleophiles (e.g., amines, thiols).[1] Consequently, while the primary GHS classification indicates Irritant , the chemical risk involves moisture sensitivity and potential cross-reactivity with biological nucleophiles, necessitating stricter moisture control and respiratory protection than standard organic solids.[1]

Hazard Identification (GHS Classification)
Hazard TypeCodeStatementSeverity
Health H315 Causes skin irritation.[1][2]Warning
Health H319 Causes serious eye irritation.[1]Warning
Health H335 May cause respiratory irritation.[1][2]Warning
Reactivity N/AMoisture Sensitive / Electrophilic.[1]Caution

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1] If any layer fails (e.g., glove tear), the next layer (engineering control) must already be active.[1]

Zone PPE Requirement Technical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine powder nature of this compound.[1] The electrophilic dione moiety can cause severe irritation if dissolved in ocular fluid.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm)Outer Glove: Standard nitrile (changed immediately upon splash).[1] Inner Glove: Long-cuff nitrile (taped to lab coat).[1] Why: Prevents micro-exposure to wrists during weighing operations.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Mandatory: All open-vessel handling must occur inside a certified fume hood.[1] If weighing outside a hood is unavoidable, a fit-tested N95 respirator is required to prevent inhalation of irritant dust.
Body Lab Coat (Cotton/Poly blend) Must be fully buttoned.[1] Synthetic fibers (nylon) should be avoided to reduce static charge buildup, which disperses the powder.[1]

Operational Handling Protocol

Phase A: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon/Nitrogen) is critical.[1] The 3,4-dione motif is hygroscopic; moisture absorption will degrade the reagent into a hydrate form, altering stoichiometry.[1]

  • Container: Amber glass vial with a Teflon-lined cap to prevent UV degradation and cap corrosion.[1]

Phase B: Weighing & Transfer (The "Static Danger" Zone)
  • Problem: Small heterocyclic diones are often electrostatic fluffy powders.

  • Protocol:

    • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a nucleophile).[1]

    • Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield.[1]

    • Transfer: Use a glass or antistatic plastic spatula.[1] Avoid metal spatulas if possible to prevent trace metal catalysis of the dione.[1]

Phase C: Reaction Setup
  • Solvent Compatibility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).[1]

  • Avoid: Protic solvents (Water, Alcohols) in the initial step unless hydration is intended.[1]

  • Quenching: Residual dione should be quenched with a mild nucleophile (e.g., aqueous sodium bisulfite or ethanol) before disposal to neutralize electrophilicity.[1]

Emergency Response Procedures

IncidentImmediate ActionMechanism of Action
Eye Contact Rinse for 15 min (P305+P351+P338).[1]Water dilutes and hydrolyzes the dione, reducing local concentration.[1]
Skin Contact Wash with soap/water .[1] Remove clothes.[1]Lipophilic diones penetrate skin; soap emulsifies and removes the compound.[1]
Inhalation Move to fresh air .If wheezing occurs, the dione may have cross-linked mucous membrane proteins; seek medical aid.[1]
Spill Wet Wipe Method .[1]Do not dry sweep (creates dust).[1] Cover with wet paper towel (water/ethanol), then scoop into waste.

Waste Disposal Plan

  • Categorization: Non-Halogenated Organic Waste (unless halogenated solvents are used).[1]

  • Pre-Treatment: If you have pure unreacted solid >1g, dissolve in acetone and treat with dilute aqueous NaOH (1M) to hydrolyze the imide/dione ring before disposal. This reduces the reactivity hazard in the waste stream.[1]

  • Labeling: "Contains 8-Oxa-2-azaspiro[4.5]decane-3,4-dione – Irritant."[1]

Visualized Safety Workflow

The following diagram illustrates the "Chain of Custody" for safety, ensuring no gap exists between storage and disposal.

SafeHandlingLifecycle cluster_emergency Emergency Loop Storage 1. Storage (4°C, Argon, Desiccated) Equilibration 2. Warm to RT (Prevent Condensation) Storage->Equilibration Required Weighing 3. Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Dry Air Reaction 4. Reaction (Inert Atm, Polar Aprotic) Weighing->Reaction Dissolve ASAP Quench 5. Quench/Hydrolysis (Neut. Electrophile) Reaction->Quench Post-Rxn Disposal 6. Disposal (Non-Halo Organic) Quench->Disposal Safe Stream Spill Spill Incident WetWipe Wet Wipe Clean Spill->WetWipe WetWipe->Disposal

Caption: Operational lifecycle for 8-Oxa-2-azaspiro[4.5]decane-3,4-dione, emphasizing moisture control and electrophile neutralization.

References

  • Sigma-Aldrich . (n.d.).[1] Safety Data Sheet for 8-Oxa-2-azaspiro[4.5]decane-3,4-dione (CAS 1909326-67-5). Retrieved from (Search Term: 1909326-67-5).[1]

  • PubChem . (2025).[1][3] Compound Summary: 8-Oxa-2-azaspiro[4.5]decane-3,4-dione.[1][4][5] National Library of Medicine. Retrieved from [Link]

  • National Research Council . (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA) . (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.